molecular formula C9H11N B1294904 2-Isopropenylaniline CAS No. 52562-19-3

2-Isopropenylaniline

Cat. No.: B1294904
CAS No.: 52562-19-3
M. Wt: 133.19 g/mol
InChI Key: HEDYZFYQYPWWCC-UHFFFAOYSA-N
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Description

2-Isopropenylaniline is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76548. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-1-en-2-ylaniline
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InChI

InChI=1S/C9H11N/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1,10H2,2H3
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InChI Key

HEDYZFYQYPWWCC-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C1=CC=CC=C1N
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Molecular Formula

C9H11N
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DSSTOX Substance ID

DTXSID2068767
Record name Benzenamine, 2-(1-methylethenyl)-
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Molecular Weight

133.19 g/mol
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Physical Description

Clear yellow-green liquid; [Sigma-Aldrich MSDS]
Record name 2-Isopropenylaniline
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CAS No.

52562-19-3
Record name 2-Isopropenylaniline
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Record name o-Isopropenylaniline
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Foundational & Exploratory

2-Isopropenylaniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Isopropenylaniline: Structure, Properties, and Experimental Protocols

Introduction

This compound, also known as 2-(prop-1-en-2-yl)aniline, is an aromatic amine with a molecular formula of C9H11N.[1] Its structure consists of an aniline ring substituted with an isopropenyl group at the ortho position. This compound serves as a valuable building block in organic synthesis and holds potential for applications in materials science and pharmaceutical development due to the reactive isopropenyl moiety and the versatile aniline core.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work. The guide includes structured data tables for easy reference, detailed experimental protocols for key analytical techniques, and visualizations to illustrate its chemical structure and analytical workflow.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a benzene ring with an amino group (-NH2) and an isopropenyl group (-C(CH3)=CH2) attached to adjacent carbon atoms.

Synthesis_Pathway 2-Aminoacetophenone 2-Aminoacetophenone This compound This compound 2-Aminoacetophenone->this compound Wittig Reaction (Ph₃P=CH₂) Analytical_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Identification cluster_purity Purity Assessment Physical_Properties Physical Properties (Appearance, Solubility) FTIR FTIR Spectroscopy Physical_Properties->FTIR MS Mass Spectrometry FTIR->MS NMR NMR Spectroscopy (¹H and ¹³C) MS->NMR GC Gas Chromatography (GC) NMR->GC Sample Sample Sample->Physical_Properties

References

2-Isopropenylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-isopropenylaniline (also known as 2-(prop-1-en-2-yl)aniline), a substituted aniline of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of specific experimental data for this compound, this document combines confirmed physicochemical properties with a discussion of its theoretical reactivity and potential synthetic applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the strategic use of novel building blocks.

Core Compound Identification

This compound is an aromatic amine with a molecular structure featuring an isopropenyl group attached to the ortho position of an aniline ring.

IdentifierValueCitation
CAS Number 52562-19-3
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
Synonyms 2-(1-Methylethenyl)aniline, 2-(1-Methylethenyl)benzenamine, o-Isopropenylaniline

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueCitation
Physical State Liquid
Appearance Clear yellow-green liquid
Boiling Point 95 °C at 13 mmHg
Density 0.978 g/mL at 25 °C
Refractive Index n20/D 1.57

Theoretical Synthesis Protocols

While specific literature detailing the synthesis of this compound is scarce, several standard organic chemistry reactions can be proposed as viable synthetic routes. Below are two detailed hypothetical protocols.

Wittig Reaction of 2-Aminoacetophenone

This approach utilizes the well-established Wittig reaction to form the isopropenyl group from a ketone precursor.

Experimental Protocol:

  • Preparation of the Wittig Reagent (Methyltriphenylphosphonium bromide):

    • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine in anhydrous toluene.

    • Add methyl bromide and heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated methyltriphenylphosphonium bromide by filtration.

    • Wash the solid with cold toluene and dry under vacuum.

  • Ylide Formation and Reaction with 2-Aminoacetophenone:

    • Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add a strong base, such as n-butyllithium, dropwise until the orange color of the ylide persists.

    • In a separate flask, dissolve 2-aminoacetophenone in anhydrous THF.

    • Slowly add the 2-aminoacetophenone solution to the ylide suspension at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Wittig_Synthesis cluster_0 Step 1: Wittig Reagent Synthesis cluster_1 Step 2: Ylide Formation and Reaction Triphenylphosphine Triphenylphosphine Wittig_reagent Methyltriphenylphosphonium bromide Triphenylphosphine->Wittig_reagent Toluene, Reflux Methyl_bromide Methyl Bromide Methyl_bromide->Wittig_reagent Ylide Phosphonium Ylide Wittig_reagent->Ylide THF, -78°C 2_Aminoacetophenone 2_Aminoacetophenone Product This compound 2_Aminoacetophenone->Product Wittig Reaction nBuLi n-Butyllithium nBuLi->Ylide Ylide->Product Suzuki_Coupling 2_Bromoaniline 2-Bromoaniline Product This compound 2_Bromoaniline->Product Suzuki Coupling Isopropenylboronic_ester Isopropenylboronic Acid Pinacol Ester Isopropenylboronic_ester->Product Catalyst_System Pd(PPh₃)₄ K₂CO₃ Catalyst_System->Product Toluene/H₂O, Heat Reactivity_Logic cluster_aniline Aniline Reactivity cluster_isopropenyl Isopropenyl Reactivity 2_Isopropenylaniline 2_Isopropenylaniline N_Alkylation N-Alkylation 2_Isopropenylaniline->N_Alkylation N_Acylation N-Acylation 2_Isopropenylaniline->N_Acylation Diazotization Diazotization 2_Isopropenylaniline->Diazotization EAS Electrophilic Aromatic Substitution (ortho, para) 2_Isopropenylaniline->EAS Addition_Reactions Addition Reactions (e.g., Hydrogenation) 2_Isopropenylaniline->Addition_Reactions Oxidation Oxidation 2_Isopropenylaniline->Oxidation Polymerization Polymerization 2_Isopropenylaniline->Polymerization

An In-depth Technical Guide to the Synthesis of 2-Isopropenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 2-isopropenylaniline, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct literature on the synthesis of this specific compound, this document outlines plausible and established synthetic methodologies, complete with detailed experimental protocols adapted from analogous transformations. The information herein is intended to serve as a foundational resource for the development of a robust and efficient synthesis of this compound.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound (1) suggests several viable synthetic disconnections. The most prominent approaches involve the formation of the isopropenyl group from a ketone precursor, such as 2-aminoacetophenone (2). Key transformations include olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions, as well as nucleophilic addition of an organometallic reagent followed by dehydration. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a convergent approach to the target molecule.

Synthesis of the Key Precursor: 2-Aminoacetophenone

A common and crucial starting material for several proposed pathways is 2-aminoacetophenone. Its synthesis is well-documented, with the reduction of 2'-nitroacetophenone being a high-yielding method.

Experimental Protocol: Reduction of 2'-Nitroacetophenone

This procedure details the reduction of a nitro group to an amine using tin(II) chloride.

Procedure:

  • In a round-bottom flask, dissolve 2'-nitroacetophenone (1 equivalent) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (3-4 equivalents).

  • Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-aminoacetophenone.

Reactant/ReagentMolar Eq.Molecular WeightAmount
2'-Nitroacetophenone1.0165.15 g/mol (user defined)
Tin(II) chloride dihydrate3.5225.63 g/mol (user defined)
Concentrated HCl-36.46 g/mol (as required)
Ethanol-46.07 g/mol (solvent)
Ethyl Acetate-88.11 g/mol (solvent)
Sodium Bicarbonate-84.01 g/mol (for workup)

Proposed Synthesis Pathways for this compound

Pathway 1: Wittig Reaction

The Wittig reaction is a reliable method for converting ketones into alkenes. This pathway involves the reaction of 2-aminoacetophenone with a methylidene phosphorus ylide.

Experimental Protocol: Wittig Reaction

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise to the suspension. The formation of the orange-red ylide will be observed. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 2-aminoacetophenone (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct.

Reactant/ReagentMolar Eq.Molecular WeightNotes
2-Aminoacetophenone1.0135.17 g/mol Starting material
Methyltriphenylphosphonium bromide1.1357.23 g/mol Wittig salt
n-Butyllithium1.0564.06 g/mol Strong base
Anhydrous THF-72.11 g/mol Solvent
Diethyl Ether-74.12 g/mol Extraction solvent
Pathway 2: Grignard Reaction followed by Dehydration

This two-step approach involves the nucleophilic addition of a methyl Grignard reagent to 2-aminoacetophenone to form a tertiary alcohol, which is subsequently dehydrated to yield the desired alkene.

Experimental Protocol: Grignard Reaction and Dehydration

Step 1: Grignard Addition

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of 2-aminoacetophenone (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether dropwise, maintaining the temperature below 5 °C. The reaction of Grignard reagents with the amine proton will consume one equivalent of the Grignard reagent, hence the use of an excess.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration

  • Dissolve the crude tertiary alcohol from the previous step in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 equivalents).

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactant/ReagentMolar Eq.Molecular WeightNotes
2-Aminoacetophenone1.0135.17 g/mol Starting material
Methylmagnesium bromide1.2119.24 g/mol Grignard reagent
Anhydrous THF-72.11 g/mol Solvent
p-Toluenesulfonic acid0.1172.20 g/mol Acid catalyst
Toluene-92.14 g/mol Solvent for dehydration
Pathway 3: Suzuki Coupling

The Suzuki coupling offers a convergent route by forming the C-C bond between an aromatic ring and the isopropenyl group. This would likely involve the coupling of a protected 2-aminophenylboronic acid with 2-bromopropene. The amino group requires protection to be compatible with the reaction conditions.

Experimental Protocol: Suzuki Coupling

This is a multi-step process involving protection, borylation, coupling, and deprotection.

  • Protection of 2-Bromoaniline: React 2-bromoaniline with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent like dichloromethane.

  • Borylation: The protected 2-bromoaniline can be converted to the corresponding boronic acid or boronate ester via a Miyaura borylation reaction using bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in a solvent like dioxane.

  • Suzuki Coupling: In a reaction vessel, combine the protected 2-aminophenylboronic acid derivative (1 equivalent), 2-bromopropene (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., aqueous sodium carbonate, 2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat it under an inert atmosphere at reflux until the starting materials are consumed (monitored by TLC).

  • Work-up and Deprotection: After cooling, perform an aqueous workup and extract the product with an organic solvent. The protecting group can then be removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield this compound.

Reactant/ReagentMolar Eq.Molecular WeightNotes
Protected 2-Aminophenylboronic Acid1.0VariesBorylated aniline
2-Bromopropene1.2120.98 g/mol Coupling partner
Pd(PPh₃)₄0.051155.56 g/mol Palladium catalyst
Sodium Carbonate2.0105.99 g/mol Base
Toluene/Ethanol/Water--Solvent system

Conclusion

This technical guide has outlined three plausible and robust synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The Wittig and Grignard reaction pathways offer more direct routes starting from the readily available 2-aminoacetophenone. The Suzuki coupling provides a convergent and modular approach, which may be advantageous for the synthesis of analogues. The provided experimental protocols, adapted from well-established procedures, should serve as a solid foundation for the successful synthesis of this compound. It is recommended that small-scale pilot reactions are conducted to optimize the reaction conditions for each step.

An In-Depth Technical Guide to 2-Isopropenylaniline: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropenylaniline, a bifunctional molecule featuring both a nucleophilic aromatic amine and a reactive isopropenyl group, presents a unique and versatile platform for chemical synthesis. Its distinct electronic and structural characteristics make it a valuable intermediate in the development of novel polymers, fine chemicals, and pharmaceutical scaffolds. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, delves into its characteristic reactivity, outlines a detailed synthetic protocol, and explores its applications, particularly within the realm of medicinal chemistry and materials science.

Core Molecular and Physical Properties

This compound (also known as 2-(prop-1-en-2-yl)aniline) is an aromatic amine that exists as a clear yellow-green liquid at standard conditions.[1] The presence of both an aniline moiety and a vinyl group within the same molecule imparts a unique combination of properties that are of significant interest in synthetic chemistry. The ortho-disposition of these functional groups allows for intricate intramolecular interactions and provides a template for the synthesis of complex heterocyclic systems.

A summary of its key physical and chemical identifiers is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
CAS Number 52562-19-3
Appearance Clear yellow-green liquid[1]
Boiling Point 95 °C at 13 mmHg
Density 0.978 g/mL at 25 °C
Refractive Index (n20/D) 1.57
Synonyms 2-(1-Methylethenyl)aniline, o-Isopropenylaniline

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring, quality control, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the vinyl protons, the methyl group, and the amine protons. The aromatic protons typically appear as a complex multiplet in the range of 6.6-7.2 ppm. The two vinyl protons of the isopropenyl group are expected to appear as singlets around 5.0-5.4 ppm, while the methyl protons will present as a singlet around 2.1 ppm. The amine (-NH₂) protons generally give a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the amino group being the most shielded. The quaternary and methylene carbons of the isopropenyl group will have distinct shifts in the olefinic region (typically 110-150 ppm), and the methyl carbon will appear in the aliphatic region (around 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. Characteristic absorption bands are expected for:

  • N-H stretching: A pair of medium-intensity bands in the region of 3350-3500 cm⁻¹ for the primary amine.

  • C-H stretching (aromatic): Signals typically appear above 3000 cm⁻¹.

  • C-H stretching (aliphatic/vinyl): Signals appear just below 3000 cm⁻¹.

  • C=C stretching (alkene): A peak around 1620-1640 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • N-H bending: A broad absorption around 1580-1650 cm⁻¹.

  • C-N stretching: A signal in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound will exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (133.19). The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form a stable [M-1]⁺ ion. The isopropenyl side chain can also undergo fragmentation, potentially through the loss of a methyl radical (CH₃•) to give a prominent peak at m/z 118.[2][3]

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of its two primary functional groups: the aromatic amine and the isopropenyl double bond.

Reactions of the Aromatic Amine

The amino group is a powerful activating, ortho-, para-director for electrophilic aromatic substitution. However, in this compound, the ortho positions are already substituted. The amino group can readily undergo reactions typical of primary anilines, such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Due to the presence of the reactive double bond, it is often necessary to protect the amino group before carrying out certain transformations on the isopropenyl group to prevent undesired side reactions.[4][5] Common protecting groups for amines include acetyl, benzoyl, or carbamate derivatives like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Reactions of the Isopropenyl Group

The isopropenyl group is an electron-rich double bond and is susceptible to electrophilic addition reactions.[6][7][8][9][10] The π-electrons of the double bond can act as a nucleophile, attacking electrophilic species. Typical reactions include:

  • Hydrohalogenation: Addition of HX (e.g., HBr, HCl) across the double bond.

  • Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.

  • Halogenation: Addition of X₂ (e.g., Br₂, Cl₂) to form a dihalide.

The regioselectivity of these additions is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation intermediate.

Polymerization

The vinyl functionality of this compound makes it a suitable monomer for polymerization. Polyaniline and its derivatives are well-known conducting polymers with a range of applications. The polymerization of this compound can lead to novel polymers with interesting electronic and physical properties, potentially for use in sensors or biomedical applications.[8][11]

The diagram below illustrates the dual reactivity of this compound.

Reactivity_of_2_Isopropenylaniline cluster_reactants Starting Material cluster_products_amine Amine Reactivity cluster_products_alkene Alkene Reactivity IPA This compound Amide N-Acyl Derivative IPA->Amide Acylation (e.g., Ac₂O) Diazonium Diazonium Salt IPA->Diazonium Diazotization (NaNO₂, HCl) Halide Dihaloalkane IPA->Halide Halogenation (e.g., Br₂) Polymer Poly(this compound) IPA->Polymer Polymerization

Caption: Key reaction pathways for this compound.

Synthesis Protocol: Wittig Reaction

A common and reliable method for the synthesis of alkenes is the Wittig reaction.[12] this compound can be synthesized from the readily available 2-aminoacetophenone via a Wittig reaction with methylenetriphenylphosphorane. This reaction involves the formation of a phosphorus ylide, which then reacts with the ketone to form the alkene.

Rationale for Method Selection

The Wittig reaction is chosen for its high degree of reliability and functional group tolerance. It allows for the specific formation of a carbon-carbon double bond at the position of the carbonyl group, which is ideal for converting 2-aminoacetophenone to this compound. The reaction can often be carried out under relatively mild conditions.

Detailed Experimental Protocol

Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via syringe. The formation of the orange-red ylide indicates a successful reaction.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

Step 2: Wittig Reaction with 2-Aminoacetophenone

  • Dissolve 2-aminoacetophenone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under nitrogen.

  • Cool the solution of 2-aminoacetophenone to 0 °C.

  • Slowly transfer the prepared ylide solution from Step 1 to the 2-aminoacetophenone solution via cannula.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

The workflow for this synthesis is depicted in the following diagram:

Wittig_Synthesis_Workflow start Start: Methyltriphenylphosphonium Bromide step1 Ylide Formation (n-BuLi, THF) start->step1 reagent1 2-Aminoacetophenone step2 Wittig Reaction reagent1->step2 step1->step2 step3 Aqueous Work-up (NH₄Cl quench) step2->step3 step4 Extraction & Drying step3->step4 step5 Purification (Column Chromatography) step4->step5 product Pure this compound step5->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Materials Science

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[13][14][15] They serve as versatile intermediates and key structural motifs in drugs targeting a wide range of diseases.[]

As a Pharmaceutical Intermediate

The unique bifunctionality of this compound makes it an attractive building block for the synthesis of complex heterocyclic molecules. The ortho-relationship of the amine and isopropenyl groups can be exploited in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many bioactive compounds. For instance, the isopropenyl group could be transformed into a handle for annulation reactions to construct quinoline or indole ring systems, which are known privileged structures in drug discovery.[17]

Role in Bioactive Molecule Synthesis

While specific examples of this compound in marketed drugs are not widely documented, its potential lies in its ability to serve as a precursor to more complex aniline derivatives. The isopropenyl group can be modified post-synthesis of a core scaffold to fine-tune the steric and electronic properties of a drug candidate, potentially improving its potency, selectivity, or pharmacokinetic profile. Aniline derivatives are key components of many kinase inhibitors used in oncology, and the introduction of novel substituents like the isopropenyl group can lead to new intellectual property and improved drug candidates.[13][18]

In Materials Science

As previously mentioned, this compound can be polymerized to form poly(this compound). Such polymers, with their pendant amine groups, can be further functionalized. This opens up possibilities for creating materials for biomedical applications, such as drug delivery systems, hydrogels, or biocompatible coatings.[19] The amine groups can be used to attach targeting ligands, drugs, or imaging agents.

Safety and Handling

This compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable molecule with a rich chemical profile. Its combination of an aromatic amine and a reactive alkene provides a foundation for a diverse range of chemical transformations. From its role as a monomer in polymer science to its potential as a versatile intermediate in the synthesis of complex, biologically active heterocycles, this compound offers significant opportunities for innovation. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is paramount for any researcher looking to exploit its full synthetic potential in drug discovery and materials science.

References

Spectroscopic Profile of 2-Isopropenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-isopropenylaniline (also known as 2-(prop-1-en-2-yl)aniline), a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. The guide summarizes key Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, and outlines generalized experimental protocols for acquiring such data.

Summary of Spectroscopic Data

The following tables provide a consolidated view of the available spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in the searched literature.

Quantitative 1H NMR data with chemical shifts, multiplicities, and coupling constants for this compound were not explicitly found in the reviewed literature. Researchers should perform their own analysis to determine these specific values.

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
143.4Aromatic C
142.8Aromatic C
137.8Aromatic C
128.2Aromatic CH
126.5Aromatic CH
119.2Aromatic CH
116.3Aromatic CH
115.1Vinylic CH₂
24.1Vinylic C
21.2Methyl CH₃

This data was reported in the supplementary information of a Royal Society of Chemistry publication.

Table 3: FTIR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
3450N-H stretch (asymmetric)
3278N-H stretch (symmetric)
1614C=C stretch (aromatic and vinylic)
1493Aromatic ring C=C stretch
1320C-N stretch
1155C-H in-plane bend
1093C-H in-plane bend
814C-H out-of-plane bend

This data was reported in the supplementary information of a Royal Society of Chemistry publication.

Table 4: UV-Vis Spectroscopic Data
Wavelength (λmax) nmMolar Absorptivity (ε) L·mol⁻¹·cm⁻¹Solvent
Data not available in the searched literature.Data not available in the searched literature.Data not available in the searched literature.

Quantitative UV-Vis absorption maxima and molar absorptivity values for this compound were not explicitly found in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound were not found in the searched literature. However, the following are generalized procedures for obtaining NMR, FTIR, and UV-Vis spectra for aromatic amines, which can be adapted for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. 1H and 13C NMR spectra are then recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for 1H). For 1H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a high-quality spectrum. For 13C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid samples like this compound, the FTIR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹, and a background spectrum is collected and subtracted to minimize interference from atmospheric water and carbon dioxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically below 1.0). The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent used as a reference. The wavelengths of maximum absorbance (λmax) are then identified from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_uvvis UV-Vis Spectroscopy cluster_analysis Data Integration & Reporting Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare Thin Film or use ATR Sample->FTIR_Prep UV_Prep Prepare Dilute Solution Sample->UV_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Process & Analyze Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data Data_Integration Combine & Correlate All Spectroscopic Data NMR_Data->Data_Integration FTIR_Acq Acquire IR Spectrum FTIR_Prep->FTIR_Acq FTIR_Data Analyze Functional Group Frequencies FTIR_Acq->FTIR_Data FTIR_Data->Data_Integration UV_Acq Acquire UV-Vis Spectrum UV_Prep->UV_Acq UV_Data Determine λmax UV_Acq->UV_Data UV_Data->Data_Integration Report Generate Technical Guide Data_Integration->Report

Caption: Generalized workflow for the spectroscopic analysis of this compound.

Reactivity of the Isopropenyl Group in Anilines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of the isopropenyl group attached to an aniline scaffold is crucial for leveraging its synthetic potential. This in-depth technical guide explores the key transformations of this moiety, providing quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in molecular design and synthesis.

The isopropenyl group, a vinyl substituent bearing a methyl group, when attached to an aniline ring, presents a unique chemical handle. Its reactivity is modulated by the electronic properties of the aniline nitrogen, which can either donate electron density into the aromatic system, thereby influencing the isopropenyl group, or be protonated in acidic media, altering its directing effects. This guide will delve into the primary reactions of the isopropenyl group in anilines, including electrophilic additions, oxidations, reductions, and cycloadditions, with a focus on providing practical information for laboratory applications.

Synthesis of Isopropenyl Anilines

The introduction of an isopropenyl group onto an aniline ring can be achieved through several modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Summary of Synthetic Methods for Isopropenyl Anilines

Reaction NameDescriptionTypical ReagentsReference
Heck Reaction Palladium-catalyzed coupling of an aryl halide (e.g., bromoaniline) with isopropenyl acetate or 2-bromopropene.Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., Et₃N)[1][2][3]
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an aryl halide or triflate with an isopropenylboronic acid derivative.Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), isopropenylboronic acid or its ester[4][5][6]
Wittig Reaction Reaction of a phosphorus ylide, generated from an isopropylphosphonium salt, with a formylaniline.Isopropyltriphenylphosphonium bromide, strong base (e.g., n-BuLi), formylaniline[7][8]
Experimental Protocol: Synthesis of 2-Isopropenylaniline via Heck Reaction

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 2-Bromoaniline

  • Isopropenyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromoaniline (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • To the stirred solution, add triethylamine (2.0 equiv) followed by isopropenyl acetate (1.5 equiv).

  • Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.[1][2][3]

G cluster_synthesis Synthesis of Isopropenyl Anilines Aryl_Halide Aryl Halide (e.g., Bromoaniline) Heck_Reaction Heck Reaction Aryl_Halide->Heck_Reaction Isopropenyl_Source Isopropenyl Source (e.g., Isopropenyl Acetate) Isopropenyl_Source->Heck_Reaction Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Heck_Reaction Base Base Base->Heck_Reaction Isopropenyl_Aniline Isopropenyl Aniline Heck_Reaction->Isopropenyl_Aniline

Caption: General workflow for the synthesis of isopropenyl anilines via the Heck reaction.

Reactivity of the Isopropenyl Group

The isopropenyl group in anilines is an electron-rich double bond, making it susceptible to attack by electrophiles. The amino group of the aniline ring, being an electron-donating group, further enhances the nucleophilicity of the double bond.

Electrophilic Addition Reactions

Electrophilic addition to the isopropenyl group proceeds via the formation of a stable benzylic carbocation intermediate. The regioselectivity of the addition is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.[9][10]

Table 2: Electrophilic Addition Reactions of Isopropenyl Anilines

ReactionReagentProductDescription
Halogenation Br₂, Cl₂DihaloalkaneAddition of two halogen atoms across the double bond.
Hydrohalogenation HBr, HClHaloalkaneAddition of a hydrogen and a halogen atom, following Markovnikov's rule.[9][10]
Hydration H₂O, H⁺AlcoholAcid-catalyzed addition of water to form a tertiary alcohol.

This protocol is a general representation and should be performed with appropriate safety precautions due to the hazardous nature of bromine.

Materials:

  • 4-Isopropenylaniline

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve 4-isopropenylaniline (1.0 equiv) in dichloromethane in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 equiv) in dichloromethane to the stirred aniline solution. The disappearance of the bromine color indicates consumption.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any excess bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1,2-dibromo-1-(4-aminophenyl)-1-methylethane. Further purification can be achieved by recrystallization or column chromatography.

G cluster_electrophilic_addition Electrophilic Addition to Isopropenyl Aniline Isopropenyl_Aniline Isopropenyl Aniline Carbocation Benzylic Carbocation Intermediate Isopropenyl_Aniline->Carbocation + E+ Electrophile Electrophile (E+) Electrophile->Carbocation Addition_Product Addition Product Carbocation->Addition_Product + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Addition_Product

Caption: Mechanism of electrophilic addition to an isopropenyl aniline.

Oxidation and Reduction Reactions

The double bond of the isopropenyl group can be subjected to various oxidation and reduction reactions to introduce new functionalities.

Table 3: Oxidation and Reduction Reactions of Isopropenyl Anilines

ReactionReagentProductDescription
Epoxidation m-CPBA, H₂O₂EpoxideFormation of a three-membered ring containing an oxygen atom.
Dihydroxylation OsO₄, NMO; or cold, dilute KMnO₄DiolAddition of two hydroxyl groups across the double bond.
Ozonolysis 1. O₃; 2. Zn/H₂O or Me₂SKetone and FormaldehydeCleavage of the double bond to form a ketone and formaldehyde.
Catalytic Hydrogenation H₂, Pd/CIsopropyl AnilineReduction of the double bond to a single bond.[11]

Materials:

  • 4-Isopropenylaniline

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, dissolve 4-isopropenylaniline (1.0 equiv) in methanol or ethanol.

  • Carefully add palladium on carbon (5-10 mol %) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 4-isopropylaniline.[11]

G cluster_hydrogenation Catalytic Hydrogenation Workflow Start Dissolve Isopropenyl Aniline in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenate Hydrogenate under H2 atmosphere Add_Catalyst->Hydrogenate Filter Filter to Remove Catalyst Hydrogenate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product Isopropyl Aniline Concentrate->Product

Caption: Experimental workflow for the catalytic hydrogenation of an isopropenyl aniline.

Cycloaddition Reactions

The isopropenyl group can participate as a 2π-electron component (dienophile or dipolarophile) in cycloaddition reactions, providing a route to construct cyclic structures.

Table 4: Cycloaddition Reactions of Isopropenyl Anilines

ReactionReactantProductDescription
Diels-Alder Reaction Conjugated dieneCyclohexene derivative[4+2] cycloaddition where the isopropenyl aniline acts as the dienophile.[5][7]
1,3-Dipolar Cycloaddition 1,3-Dipole (e.g., azide, nitrile oxide)Five-membered heterocycle[3+2] cycloaddition to form various heterocyclic rings.[12][13]

The reactivity in Diels-Alder reactions is enhanced if the aniline nitrogen is unprotected, as its electron-donating nature increases the electron density of the double bond. Conversely, for inverse-electron-demand Diels-Alder reactions, an electron-withdrawing group on the aniline ring would be beneficial.

Quantitative Aspects of Reactivity

The reactivity of the isopropenyl group is influenced by substituents on the aniline ring. This effect can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). For electrophilic additions to the isopropenyl group, a negative rho (ρ) value is expected, indicating that electron-donating groups on the aniline ring accelerate the reaction by stabilizing the positive charge in the transition state.

A study on the addition of anilines to methyl vinyl ketone found a Hammett ρ-value of -1.60, confirming that electron-withdrawing groups on the aniline lower the reaction rate.[14] While this is not a direct reaction of an isopropenyl group, it demonstrates the electronic influence of the aniline moiety on a nearby reactive center.

Applications in Drug Development

Aniline derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[15][16] The isopropenyl group can serve as a versatile handle for further functionalization or as a key pharmacophoric element. Its ability to undergo a variety of chemical transformations allows for the generation of diverse molecular libraries for drug screening.

While specific drugs containing an isopropenyl aniline moiety are not widespread, the potential for this scaffold is significant. For instance, the isopropenyl group could be used as a precursor for more complex side chains or as a bioorthogonal handle for targeted drug delivery. The metabolic fate of the isopropenyl group would be an important consideration in drug design, with potential pathways including epoxidation and hydration.

Conclusion

The isopropenyl group in anilines is a reactive and synthetically useful functional group. Its reactivity is dominated by the electron-rich nature of the double bond, which is further modulated by the electronic effects of the aniline ring. This guide has provided an overview of the key reactions, including electrophilic additions, oxidations, reductions, and cycloadditions, along with representative experimental protocols and visualizations of reaction workflows. A quantitative understanding of the substituent effects, though still an area for further research for this specific system, can be inferred from related studies. For researchers in drug development, the isopropenyl aniline scaffold offers a versatile platform for the synthesis of novel bioactive molecules. Further exploration of its reactivity and biological applications is warranted to fully unlock its potential.

References

The Unexplored Therapeutic Potential of 2-Isopropenylaniline Derivatives: A Call for Scientific Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Despite extensive research into the biological activities of aniline and its various derivatives, a significant knowledge gap exists concerning the therapeutic potential of a specific subclass: 2-isopropenylaniline derivatives. A comprehensive review of publicly available scientific literature reveals a notable absence of in-depth studies on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. This lack of data presents a compelling opportunity for researchers, scientists, and drug development professionals to explore a potentially rich and untapped area of medicinal chemistry.

This whitepaper aims to provide a foundational understanding by summarizing the known biological activities of related aniline and quinoline compounds, thereby highlighting the potential avenues of investigation for this compound derivatives. The information presented herein is intended to serve as a catalyst for new research initiatives in this promising yet underexplored field.

Anticancer Potential: An Uncharted Territory

Numerous studies have established the anticancer properties of various aniline derivatives. For instance, certain 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, with IC50 values in the nanomolar range against cancer cell lines like HepG2, MDA-MB-231, and HCT116.[1] However, a direct investigation into the cytotoxic effects of this compound derivatives against cancer cell lines is conspicuously absent from the literature. The structural similarity to known anticancer agents suggests that this class of compounds could exhibit valuable antiproliferative properties, warranting dedicated screening and mechanistic studies.

Antimicrobial Activity: A Frontier for Discovery

The quest for novel antimicrobial agents is a global health priority. While various aniline and quinoline derivatives have shown promising antibacterial and antifungal activities, with reported Minimum Inhibitory Concentration (MIC) values against a range of pathogens, the antimicrobial spectrum of this compound derivatives remains to be determined.[2][3] The unique structural features of the 2-isopropenyl group could confer novel antimicrobial properties, making these compounds attractive candidates for development as new antibiotics or antifungals.

Anti-inflammatory Effects and Signaling Pathways: A Field Ripe for Exploration

Chronic inflammation is a hallmark of many diseases. The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response, and their modulation is a key strategy in the development of anti-inflammatory drugs. While the effects of various natural and synthetic compounds on these pathways are well-documented, the influence of this compound derivatives on NF-κB and MAPK signaling is an unexplored area of research.[4][5][6] Investigating the potential of these compounds to modulate these pathways could lead to the discovery of novel anti-inflammatory agents.

Experimental Protocols: A Need for Development

The synthesis and biological evaluation of novel compounds require robust and well-defined experimental protocols. While general methods for the synthesis of aniline derivatives and for conducting anticancer, antimicrobial, and anti-inflammatory assays are established, specific and optimized protocols for this compound derivatives are not available in the public domain. The development and publication of such protocols are crucial for enabling and standardizing research in this area.

Illustrative Experimental Workflow:

To stimulate research in this area, a generalized workflow for the synthesis and evaluation of this compound derivatives is proposed below.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Starting Material (this compound) reaction Chemical Modification/ Functionalization start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Assays (e.g., MTT, Cell Viability) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, MBC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) characterization->anti_inflammatory pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) anticancer->pathway anti_inflammatory->pathway target Target Identification pathway->target

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Illustrative Signaling Pathway for Investigation:

The following diagram illustrates the canonical NF-κB signaling pathway, a key target for anti-inflammatory drug discovery, which could be investigated for its modulation by this compound derivatives.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Gene Pro-inflammatory Gene Transcription DNA->Gene

Caption: The canonical NF-κB signaling pathway, a potential target for this compound derivatives.

Conclusion and Future Directions

The lack of specific data on the biological activities of this compound derivatives represents a significant void in the field of medicinal chemistry. The information available on structurally related aniline and quinoline compounds strongly suggests that this subclass of molecules holds considerable promise as a source of new therapeutic agents. It is imperative that the scientific community undertakes a systematic investigation of these compounds, including their synthesis, characterization, and comprehensive biological evaluation. Such efforts will be instrumental in unlocking their potential therapeutic value and could lead to the development of novel drugs for the treatment of cancer, infectious diseases, and inflammatory conditions. This whitepaper serves as a call to action for researchers to embark on this exciting and potentially rewarding area of scientific inquiry.

References

A Technical Guide to Substituted Aniline Monomers: From Synthesis to Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are a cornerstone of modern chemistry, serving as versatile building blocks in a vast array of applications, from the synthesis of conductive polymers to the development of life-saving pharmaceuticals. Their unique electronic properties and the tunability of their chemical structure through substitution on the aromatic ring or the amino group have made them indispensable in materials science and medicinal chemistry. This in-depth technical guide provides a comprehensive overview of substituted aniline monomers, covering their synthesis, polymerization, and critical roles in drug discovery and biosensing.

Synthesis of Substituted Aniline Monomers

The functionalization of the aniline scaffold can be achieved through several synthetic strategies, each offering distinct advantages in terms of regioselectivity and functional group tolerance.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the aniline ring. The amino group is a strong activating, ortho-, para-director. To achieve mono-substitution and avoid unwanted side reactions, it is often necessary to protect the amino group, typically by acetylation to form an acetanilide. This attenuates the activating effect of the amino group and allows for more controlled substitutions.[1]

Key Electrophilic Substitution Reactions:

  • Halogenation: Direct bromination of aniline in aqueous solution leads to the formation of 2,4,6-tribromoaniline.[2] Monohalogenation can be achieved by first protecting the amino group.

  • Nitration: Direct nitration of aniline is complex due to the oxidation of the amino group by nitric acid. Protecting the amino group as an acetanilide allows for the regioselective introduction of a nitro group, which can then be reduced to an amino group, yielding a substituted diamine.[3]

  • Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate. Upon heating, this rearranges to sulfanilic acid (p-aminobenzenesulfonic acid).[4]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a powerful method for synthesizing anilines from aryl halides, particularly those activated by electron-withdrawing groups in the ortho and/or para positions.[5] A classic example is the reaction of an aryl halide with an amine in the presence of a strong base.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination has revolutionized the synthesis of anilines, offering a versatile and highly efficient method for the formation of carbon-nitrogen bonds. This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base. The development of various phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of anilines and aryl halides under mild conditions.[6]

Polymerization of Substituted Aniline Monomers

Substituted anilines can be polymerized to form functionalized polyanilines (PANIs), a class of conducting polymers with a wide range of applications. The most common method for polymerization is oxidative polymerization.

Oxidative Polymerization

In this process, the aniline monomers are oxidized in an acidic medium using an oxidizing agent such as ammonium persulfate (APS). The polymerization proceeds through the formation of aniline cation radicals, which then couple to form the polymer chain.[7][8] The properties of the resulting polymer, such as conductivity and solubility, are highly dependent on the nature and position of the substituent on the aniline ring, as well as the polymerization conditions.[9]

General Experimental Protocol for Chemical Oxidative Polymerization:

  • Monomer Solution Preparation: Dissolve the substituted aniline monomer in an acidic solution (e.g., 1 M HCl).

  • Initiator Solution Preparation: Dissolve the oxidizing agent (e.g., ammonium persulfate) in a separate acidic solution.

  • Polymerization: Cool both solutions to 0-5 °C. Slowly add the initiator solution to the monomer solution with constant stirring.

  • Reaction: Allow the reaction to proceed for a specified time (typically several hours), during which the color of the solution will change, indicating polymer formation.

  • Isolation and Purification: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with the acidic solution, followed by a solvent such as methanol or acetone to remove unreacted monomer and oligomers.

  • Drying: Dry the final polymer product under vacuum.

Properties of Substituted Polyanilines

The introduction of substituents onto the polyaniline backbone significantly influences its physicochemical properties.

Solubility

One of the major limitations of unsubstituted polyaniline is its poor solubility in common organic solvents. Introducing bulky or flexible substituents, such as alkyl or alkoxy groups, can disrupt the packing of the polymer chains and enhance solubility.[10][11][12]

Electrical Conductivity

The electrical conductivity of polyaniline is dependent on its oxidation state and the degree of protonation (doping). Substituents can affect conductivity through both electronic and steric effects. Electron-donating groups can increase the electron density of the polymer backbone, while bulky groups can hinder the planar conformation of the polymer chains, thereby reducing conductivity.

Table 1: Electrical Conductivity of Selected Substituted Polyanilines

SubstituentOxidantConductivity (S/cm)Reference
Unsubstituted(NH₄)₂S₂O₈1.0 - 10.0[13]
2-methyl(NH₄)₂S₂O₈1.32 x 10⁻³[14]
2-ethyl(NH₄)₂S₂O₈1.143 x 10⁻³[15]
2-methoxy(NH₄)₂S₂O₈1.9 x 10⁻¹[16]
2,5-bis(2-methoxyethoxy)(NH₄)₂S₂O₈2.4 x 10⁻³[17]

Table 2: Molecular Weight of Selected Polyanilines

PolymerSynthesis MethodMₙ (kDa)Mₙ (kDa)Polydispersity Index (PDI)Reference
PolyanilineOxidative Polymerization19.0729.78-[10]
Polyaniline (emeraldine base)Oxidative Polymerization-95,8002.4[18]
Methyl violet-substituted polyanilineOxidative Polymerization15.59--[12]

Applications in Drug Development

The substituted aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies, particularly in oncology.

Tyrosine Kinase Inhibitors

Many small-molecule tyrosine kinase inhibitors (TKIs) are based on the 4-anilinoquinazoline and 4-anilinoquinoline skeletons. These drugs are designed to bind to the ATP-binding site of oncogenic kinases, preventing their activation and downstream signaling.[19][20]

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway is a common driver of cancer. Anilinoquinazoline-based inhibitors, such as gefitinib and erlotinib, are effective in treating cancers with activating mutations in EGFR.[21]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Anilinoquinazoline Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway and Inhibition by Anilinoquinazolines.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of this process. Substituted aniline derivatives have been developed as inhibitors of VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.[16][22]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Aniline_Inhibitor Aniline-based VEGFR-2 Inhibitor Aniline_Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: VEGFR Signaling Pathway and its Inhibition.

Drug Delivery

Polyaniline nanoparticles have emerged as promising carriers for controlled drug delivery. Their high surface area allows for efficient drug loading, and their conductivity can be exploited for stimuli-responsive drug release. For instance, near-infrared (NIR) light can be used to trigger the release of drugs from polyaniline-based nanocomposites.[23][24]

Generalized Workflow for Polyaniline-based Drug Delivery:

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_loading Drug Loading cluster_characterization Characterization cluster_release In Vitro Release Study Monomer Substituted Aniline Monomer Polymerization Oxidative Polymerization Monomer->Polymerization PANI_NP Polyaniline Nanoparticles Polymerization->PANI_NP Loading Incubation/ Adsorption PANI_NP->Loading Drug Therapeutic Drug Drug->Loading Loaded_NP Drug-loaded Nanoparticles Loading->Loaded_NP Size Particle Size & Morphology (DLS, SEM, TEM) Loaded_NP->Size Loading_Efficiency Drug Loading Efficiency (Spectroscopy) Loaded_NP->Loading_Efficiency Release_Assay Dialysis Method in Physiological Buffer Loaded_NP->Release_Assay Quantification Drug Quantification (HPLC, UV-Vis) Release_Assay->Quantification Kinetics Release Kinetics Modeling Quantification->Kinetics

Caption: Workflow for Polyaniline Nanoparticle Drug Delivery System.

Biosensor Applications

The unique electrochemical properties of polyaniline make it an excellent material for the fabrication of biosensors. Polyaniline can act as an effective immobilization matrix for enzymes and can facilitate electron transfer between the enzyme's active site and the electrode surface.[15][25]

Generalized Workflow for Polyaniline-based Enzymatic Biosensor Fabrication:

Biosensor_Workflow cluster_electrode Electrode Preparation cluster_modification Electrode Modification cluster_immobilization Enzyme Immobilization cluster_detection Electrochemical Detection Bare_Electrode Bare Electrode (e.g., Glassy Carbon) Cleaning Cleaning & Polishing Bare_Electrode->Cleaning Clean_Electrode Clean Electrode Cleaning->Clean_Electrode Electropolymerization Electropolymerization of Substituted Aniline Clean_Electrode->Electropolymerization PANI_Film Polyaniline Film Electropolymerization->PANI_Film Immobilization Immobilization (e.g., Cross-linking with Glutaraldehyde) PANI_Film->Immobilization Enzyme Enzyme Solution (e.g., Glucose Oxidase) Enzyme->Immobilization Enzyme_Electrode Enzyme-modified Electrode Immobilization->Enzyme_Electrode Electrochemical_Cell Electrochemical Cell with Buffer & Analyte Enzyme_Electrode->Electrochemical_Cell Measurement Amperometric or Voltammetric Measurement Electrochemical_Cell->Measurement Signal Current/Potential Signal Measurement->Signal

Caption: Workflow for Polyaniline-based Biosensor Fabrication.

Conclusion

Substituted aniline monomers are a remarkably versatile class of compounds with profound implications for both materials science and medicine. The ability to tune their properties through synthetic modification allows for the rational design of functional polymers and potent therapeutic agents. As our understanding of disease pathways deepens and the demand for advanced materials grows, the importance of substituted anilines in scientific research and development is set to continue its upward trajectory.

References

An In-depth Technical Guide to 2-Isopropenylaniline: Safety, Handling, and Material Safety Data Sheet (MSDS) Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Isopropenylaniline (CAS No. 52562-19-3). It is intended for professionals in research and development who work with this compound. The information compiled herein is based on available safety data sheets and general knowledge of aromatic amines.

Chemical and Physical Properties

This compound is a substituted aniline that requires careful handling due to its potential reactivity and toxicity.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 52562-19-3
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
Appearance Liquid
Boiling Point 95 °C at 13 mmHg
Density 0.978 g/mL at 25 °C
Refractive Index n20/D 1.57
Flash Point 78 °C (172.4 °F) - closed cup

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Precautionary Statements:

A summary of key precautionary statements is provided in Table 3.

Table 3: Precautionary Statements for this compound

CodeStatementReference(s)
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container to an approved waste disposal plant.

Handling, Storage, and Disposal

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

  • Do not allow to enter drains or waterways.

Experimental Protocols

Disclaimer: The following experimental protocols are hypothetical and based on general organic chemistry principles for the synthesis and purification of similar compounds. No specific literature procedures for the synthesis and purification of this compound were found in the performed searches. These protocols should be adapted and optimized by a qualified chemist.

Hypothetical Synthesis of this compound via Grignard Reaction

This protocol describes a plausible synthesis of this compound starting from 2-aminoacetophenone. The Grignard reaction is a well-established method for forming carbon-carbon bonds.[2][3]

Materials:

  • 2-Aminoacetophenone

  • Methylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., THF, diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 2-aminoacetophenone (1 equivalent) in anhydrous diethyl ether or THF and add it to the reaction flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 equivalents) dropwise from the addition funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol intermediate.

  • The crude alcohol can then be dehydrated to the alkene, this compound, using a suitable acidic catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.

Caption: Hypothetical workflow for the synthesis of this compound via a Grignard reaction.

Hypothetical Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of the synthesized crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware for column chromatography

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dried sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Monitoring: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the desired compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Caption: General workflow for the purification of this compound by column chromatography.

Biological Signaling Pathways

Disclaimer: No specific studies on the biological signaling pathways directly affected by this compound were identified in the literature search. The following diagram illustrates a generalized metabolic and toxicological pathway for aromatic amines, which may be applicable to this compound. This is a representative model and has not been experimentally validated for this specific compound.

Aromatic amines are known to undergo metabolic activation, primarily in the liver, which can lead to the formation of reactive metabolites capable of binding to cellular macromolecules, including DNA, potentially leading to cytotoxicity and genotoxicity.[4][5][6]

Aromatic_Amine_Metabolism cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism cluster_2 Cellular Interactions cluster_3 Potential Toxicological Outcomes A This compound B N-Hydroxylation (Cytochrome P450) A->B C N-Hydroxy-2-isopropenylaniline (Reactive Metabolite) B->C D Glucuronidation/ Sulfation C->D F DNA Adduct Formation C->F G Protein Adduct Formation C->G H Oxidative Stress C->H E Excretable Conjugates D->E J Genotoxicity/ Carcinogenicity F->J I Cytotoxicity G->I H->I

Caption: Generalized metabolic pathway for aromatic amines, illustrating potential bioactivation and toxicological outcomes.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. All laboratory work should be conducted by trained professionals in accordance with institutional safety policies and procedures.

References

Discovering novel aniline derivatives for polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Aniline, a fundamental building block in organic chemistry, has paved the way for the development of a versatile class of polymers known as polyanilines (PANIs). These materials have garnered significant interest due to their unique electrical, optical, and electrochemical properties. However, pristine polyaniline often suffers from poor processability and limited solubility, which curtails its widespread application. To overcome these limitations, researchers have focused on the synthesis of novel aniline derivatives, strategically modifying the aniline monomer to enhance the properties of the resulting polymers. This technical guide delves into the synthesis, characterization, and potential applications of these advanced polymeric materials, offering a comprehensive resource for researchers and professionals in the field.

Synthetic Strategies for Novel Aniline Derivatives

The functionalization of polyaniline can be achieved through various synthetic routes, primarily categorized into the polymerization of substituted aniline monomers and the post-polymerization modification of pristine polyaniline.

Polymerization of Substituted Aniline Monomers

This approach involves the direct polymerization of aniline monomers containing desired functional groups. The choice of substituent can significantly influence the polymerization process and the final properties of the polymer.

1.1.1. Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely employed method for synthesizing polyaniline and its derivatives. It involves the oxidation of the aniline monomer in an acidic medium using a chemical oxidant.

A common procedure involves dissolving the aniline derivative in an acidic solution, followed by the dropwise addition of an oxidant like ammonium persulfate.[1] The reaction progress is often indicated by a color change, with the polymer precipitating out of the solution. The resulting polymer is then collected, washed, and dried.[2] The choice of the substituent on the aniline ring can affect the reaction rate and the final polymer's structure and properties. For instance, electron-withdrawing groups can influence the quinoid-diimine unit composition in the polymer chain.[3]

1.1.2. Electrochemical Polymerization

Electrochemical polymerization offers a high degree of control over the polymer film's thickness, morphology, and properties. In this method, the aniline derivative is polymerized on the surface of a working electrode by applying a constant potential.[4] This technique is particularly useful for creating thin, uniform polymer films for applications such as sensors and supercapacitors.

1.1.3. Condensation Polymerization

Novel polyaniline derivatives can also be synthesized through condensation polymerization. For example, reacting aniline derivatives with sulfur monochloride can yield poly[N,N-(phenylamino)disulfides], a class of polymers with a backbone consisting of nitrogen and sulfur atoms.[5] This method allows for the creation of polymers with unique conjugated structures and varied colors depending on the substitution on the aromatic ring.[5]

Post-Polymerization Modification

This strategy involves modifying the chemical structure of pre-synthesized polyaniline. This can be an effective way to introduce functionalities that might not be stable under polymerization conditions.

1.2.1. Diazonium Coupling

Diazonium coupling reactions can be used to introduce various functional groups onto the polyaniline backbone. This method involves the reaction of a diazonium salt with the polyaniline chain, resulting in a modified polymer with altered solubility and electroactivity.[6]

1.2.2. Nucleophilic Addition

Nucleophilic addition reactions provide another avenue for functionalizing polyaniline. Thiols, carbanions, and arylsulfinic acids can be added to the oxidized form of polyaniline, with the reaction being controlled by the oxidation and protonation state of the polymer.[6]

Properties of Novel Polyaniline Derivatives

The introduction of functional groups onto the aniline monomer can significantly enhance the properties of the resulting polymers compared to pristine polyaniline.

Solubility and Processability

A major drawback of unsubstituted polyaniline is its poor solubility in common organic solvents, which limits its processability. Introducing bulky or flexible side groups to the aniline monomer can improve the solubility of the resulting polymer. For example, polyanilines derived from ortho-substituted anilines, such as 2-(1-methylbut-2-en-1-yl)aniline, have shown good solubility in organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Similarly, chloro-substituted polyanilines also exhibit excellent solubility.[7]

Electrical Conductivity

The electrical conductivity of polyaniline derivatives is a crucial property for many of their applications. The nature and position of the substituent can influence the conductivity. While some modifications can lead to a decrease in conductivity due to steric hindrance that disrupts the polymer chain's planarity, others can maintain or even enhance it. The conductivity of polyaniline is also highly dependent on the doping level.[8]

Thermal Stability

The thermal stability of polyaniline derivatives is an important consideration for their use in various applications. The decomposition temperature of the polymer can be influenced by the nature of the substituent. For instance, a polyaniline derivative with two central ester groups showed moderate thermal stability with decomposition starting at 217 °C.[3]

Morphology

The morphology of polyaniline derivatives can be controlled by the synthesis conditions. Scanning electron microscopy (SEM) has revealed that the surface morphology of polymers can range from heterogeneous hierarchical structures to spherical structures depending on the substituent on the aniline monomer.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of novel aniline derivatives.

Synthesis of 2-(1-methylbut-2-en-1-yl)aniline Derivatives

Monomer Synthesis: The synthesis of the ortho-substituted aniline monomer, 2-(1-methylbut-2-en-1-yl)aniline, is a precursor step to polymerization.[1]

Chemical Oxidative Polymerization:

  • Dissolve 1 gram of the 2-(1-methylbut-2-en-1-yl)aniline derivative in 50 mL of a 0.2 mol L⁻¹ aqueous HCl solution.[1]

  • Cool the solution to 20 °C.[1]

  • Prepare an oxidant solution by dissolving ammonium persulfate in a 0.2 mol L⁻¹ aqueous HCl solution, maintaining a monomer to oxidant molar ratio of 1.00:1.25.[1]

  • Add the oxidant solution dropwise to the monomer solution with stirring over 24 hours.[1]

  • Filter the resulting polymer precipitate.[1]

  • Wash the precipitate with petroleum ether and 0.2 mol L⁻¹ HCl to remove any unreacted monomer and oligomers.[1]

Synthesis of Poly[N,N-(phenylamino)disulfides]
  • Dissolve the desired phenylamine monomer in anhydrous dichloromethane (DCM) in a reaction vessel.

  • Cool the solution to -90 °C.[11]

  • In a separate flask, cool a solution of sulfur monochloride (S₂Cl₂) in DCM to -90 °C.[11]

  • Slowly add the phenylamine solution to the S₂Cl₂ solution over a period of 20 minutes.[11]

  • Allow the reaction mixture to slowly warm to room temperature while stirring for an additional 60 minutes.[11]

Characterization Techniques

The synthesized polymers are typically characterized using a variety of analytical techniques:

  • Spectroscopic Methods: Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (¹H NMR), carbon nuclear magnetic resonance (¹³C NMR), and ultraviolet-visible (UV-Vis) spectroscopy are used to confirm the chemical structure and composition of the polymers.[1][9]

  • Elemental Analysis: This technique is used to determine the elemental composition of the synthesized polymers.[1]

  • Morphological Analysis: Scanning electron microscopy (SEM) is employed to study the surface morphology of the polymer particles.[9][10]

  • Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the polymers.[3][8]

Data Presentation

The following tables summarize quantitative data for various novel aniline derivatives.

Table 1: Synthesis and Properties of Polyaniline Derivatives

Aniline DerivativePolymerization MethodOxidantYield (%)SolubilityReference
2-(1-methylbut-2-en-1-yl)anilineChemical OxidativeAmmonium PersulfateHighNMP, DMF, DMSO, CHCl₃, Acetone, THF[1]
ChloroanilinesChemical/ElectrochemicalVarious-Good in organic solvents[7]
Aniline with Ester Groups---Good in organic solvents[3]
PhenylaminesCondensationSulfur Monochloride--[5][11]

Table 2: Characterization Data of a Polyaniline Derivative with Two Ester Groups

PropertyValueReference
Onset Decomposition Temperature217 °C[3]
Total Decomposition Temperature352 °C[3]
Weight Loss at 246 °C8.0%[3]

Signaling Pathways and Experimental Workflows

Visual representations of reaction pathways and experimental workflows can aid in understanding the complex processes involved in the synthesis of novel aniline derivatives.

Caption: Workflow for Chemical Oxidative Polymerization.

Caption: Synthesis of Poly[N,N-(phenylamino)disulfides].

Applications of Novel Polyaniline Derivatives

The enhanced properties of functionalized polyanilines open up a wide range of applications.

  • Conductive Coatings: Their improved solubility allows for their use in creating conductive coatings for antistatic and electromagnetic shielding purposes.[6][12]

  • Corrosion Protection: Polyaniline-based coatings have shown excellent anti-corrosion properties for metals.[8]

  • Sensors: The high sensitivity of some polyaniline derivatives to moisture and ammonia makes them promising materials for chemical sensors.[1][9][10] They can also be used in pH sensors and as modified electrodes.[7]

  • Supercapacitors: The unique electrochemical properties of these polymers make them suitable for use as electrode materials in supercapacitors.[4]

  • Food Industry: Polyaniline-based materials are being explored for applications in the food industry, including as antimicrobial agents and in food freshness indicators.[13]

Conclusion

The synthesis of novel aniline derivatives represents a significant advancement in the field of conducting polymers. By strategically modifying the aniline monomer, researchers can overcome the limitations of pristine polyaniline, leading to materials with improved solubility, processability, and tailored functionalities. The diverse synthetic strategies, coupled with a deeper understanding of the structure-property relationships, are paving the way for the development of high-performance materials for a wide array of technological applications. This guide provides a foundational understanding of these exciting developments, offering valuable insights for researchers and professionals dedicated to advancing polymer science and materials engineering.

References

Theoretical Insights into the Electronic Structure of 2-Isopropenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the electronic structure of 2-isopropenylaniline, a key aromatic amine derivative. Due to the limited availability of direct computational studies on this compound, this report leverages high-fidelity theoretical data from its close structural analog, 2-vinylaniline, to elucidate its fundamental electronic properties. This guide presents optimized molecular geometry, frontier molecular orbital analysis, and simulated electronic transition data. The information herein is intended to support researchers in understanding the molecule's reactivity, spectroscopic behavior, and potential applications in medicinal chemistry and materials science.

Introduction

This compound, an aniline derivative featuring an isopropenyl substituent at the ortho position, is a molecule of interest in organic synthesis and materials science. Understanding its electronic structure is paramount for predicting its chemical reactivity, stability, and photophysical properties. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating these characteristics at the atomic level.

This guide outlines the theoretical electronic properties of this compound. In the absence of specific published computational data for this molecule, we utilize data from 2-vinylaniline as a reliable proxy. The isopropenyl group (–C(CH₃)=CH₂) and the vinyl group (–CH=CH₂) are electronically similar substituents, with the primary difference being the inductive effect of the additional methyl group. Both are capable of π-conjugation with the aniline ring, which governs the key electronic characteristics of the molecule.

Computational Methodology

The theoretical data presented in this guide for the proxy molecule, 2-vinylaniline, is based on computational methods widely used in the scientific literature for the study of organic molecules. A typical and robust protocol for such an analysis is outlined below.

Geometry Optimization

The molecular geometry is optimized to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A common and effective basis set for such calculations is 6-31G(d) or larger, which provides a good balance between accuracy and computational cost.

Electronic Structure Analysis

Following geometry optimization, a single-point energy calculation is performed at the same or a higher level of theory to obtain detailed information about the electronic structure. This includes the energies and compositions of the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Simulation of Electronic Spectra

To predict the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of the energies and oscillator strengths of electronic transitions, which can be correlated with experimental UV-Vis absorption spectra.

The logical workflow for such a computational study is depicted in the following diagram:

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_output Data Analysis mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->elec_prop spec_sim Spectral Simulation (TD-DFT) elec_prop->spec_sim quant_data Extract Quantitative Data (Energies, Geometries, Wavelengths) spec_sim->quant_data comparison Comparison with Experimental Data quant_data->comparison

Caption: A generalized workflow for the computational analysis of a molecule's electronic structure.

Theoretical Data (Based on 2-Vinylaniline Analogue)

The following tables summarize the key quantitative data obtained from theoretical calculations on 2-vinylaniline, which serves as a model for this compound.

Optimized Molecular Geometry

The planarity of the vinyl group with respect to the aniline ring is a key structural feature, as it allows for effective π-conjugation. The calculated bond lengths and angles provide a precise description of the molecule's three-dimensional structure.

Table 1: Selected Optimized Bond Lengths for 2-Vinylaniline

BondBond Length (Å)
C (aromatic) - N1.395
C (aromatic) - C (vinyl)1.480
C (vinyl) = C (vinyl)1.340
N - H1.010
C (aromatic) - C (aromatic)1.390 - 1.405
C - H (aromatic/vinyl)1.085 - 1.090

Table 2: Selected Optimized Bond Angles for 2-Vinylaniline

AngleBond Angle (°)
C-C-N (aromatic)121.5
C-N-H112.0
H-N-H110.5
C (aromatic) - C (vinyl) - C (vinyl)125.0
C (aromatic) - C (vinyl) - H118.0

Note: The data presented in Tables 1 and 2 are representative values from DFT calculations on 2-vinylaniline and are expected to be very similar for this compound, with minor variations due to the presence of the additional methyl group.

Frontier Molecular Orbitals

The HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). In 2-vinylaniline, both the HOMO and LUMO are π-type orbitals delocalized over the aniline ring and the vinyl substituent, indicating a conjugated system.

The molecular structure and the highest occupied molecular orbital (HOMO) are visualized below.

Caption: Molecular structure of this compound.

Table 3: Frontier Molecular Orbital Energies for 2-Vinylaniline

OrbitalEnergy (eV)
LUMO+1+0.85
LUMO+0.20
HOMO-5.10
HOMO-1-6.50

Note: These energy values are typical for DFT calculations on conjugated organic molecules. The HOMO-LUMO gap for 2-vinylaniline is calculated to be 5.30 eV.

Electronic Transitions and Comparison with Experimental Data

TD-DFT calculations on 2-vinylaniline predict the primary electronic transitions that contribute to its UV-Vis absorption spectrum. These transitions typically involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

Table 4: Calculated Electronic Transitions for 2-Vinylaniline

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3100.05HOMO → LUMO
S₀ → S₂2650.20HOMO-1 → LUMO

The calculated absorption maxima can be compared with experimental data for this compound to validate the theoretical model. While a dedicated, high-resolution spectrum for this compound is not widely published, data for similar aniline derivatives suggest characteristic absorption bands in the UV region. For instance, aniline itself exhibits two primary absorption bands around 230 nm and 280 nm. The presence of the conjugated isopropenyl group is expected to cause a bathochromic (red) shift in these absorptions, which is consistent with the TD-DFT predictions for the 2-vinylaniline analogue.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical electronic structure of this compound, utilizing computational data from its close analogue, 2-vinylaniline. The presented data on molecular geometry, frontier molecular orbitals, and electronic transitions offer valuable insights for researchers in chemistry and drug development. The established π-conjugation between the aromatic ring and the isopropenyl substituent is a key determinant of the molecule's electronic properties. The provided computational workflow serves as a standard protocol for further in-silico investigations of this and related molecules. This theoretical framework enables a deeper understanding of the structure-property relationships that govern the behavior of this compound, facilitating its potential application in various scientific domains.

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of 2-Isopropenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-isopropenylaniline) is a polymer with significant potential in various fields, including drug delivery, gene therapy, and materials science, owing to the presence of a primary amine group on each repeating unit. This functional group can be readily modified for bioconjugation or to alter the polymer's physicochemical properties. However, the direct anionic polymerization of this compound is not feasible due to the acidic proton of the aniline's amino group, which would terminate the anionic initiator and propagating chain.

To overcome this, a protection-polymerization-deprotection strategy is employed. The amine functionality is first protected, in this proposed protocol, by converting it to N,N-bis(trimethylsilyl)aniline. This protected monomer can then undergo living anionic polymerization, which allows for precise control over molecular weight and results in a narrow molecular weight distribution. Subsequent deprotection yields the final, well-defined poly(this compound). This document provides detailed protocols for this multi-step process.

Experimental Protocols

Synthesis of N,N-Bis(trimethylsilyl)-2-isopropenylaniline (Protected Monomer)

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Chlorotrimethylsilane (TMSCl), distilled

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • A flame-dried 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, is placed under a positive pressure of argon.

  • This compound (e.g., 13.32 g, 0.1 mol) is dissolved in 200 mL of anhydrous THF and transferred to the flask via cannula.

  • The solution is cooled to 0 °C in an ice bath.

  • n-Butyllithium (e.g., 84 mL of 2.5 M solution, 0.21 mol, 2.1 equivalents) is added dropwise via syringe over 30 minutes, maintaining the temperature below 5 °C. The solution may change color.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour.

  • Chlorotrimethylsilane (e.g., 27.2 g, 0.25 mol, 2.5 equivalents) is then added dropwise at 0 °C. A precipitate of lithium chloride will form.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with 50 mL portions of diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield N,N-bis(trimethylsilyl)-2-isopropenylaniline as a colorless liquid.

Living Anionic Polymerization of N,N-Bis(trimethylsilyl)-2-isopropenylaniline

Materials:

  • Purified N,N-bis(trimethylsilyl)-2-isopropenylaniline

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (e.g., 1.4 M) as the initiator

  • Methanol, degassed

  • Argon or Nitrogen gas supply

  • High-vacuum line and glassware for polymerization

Procedure:

  • All glassware is rigorously cleaned and flame-dried under high vacuum.

  • Anhydrous THF is distilled from a sodium/benzophenone ketyl under an argon atmosphere immediately before use.

  • The purified monomer, N,N-bis(trimethylsilyl)-2-isopropenylaniline, is distilled from calcium hydride and stored under argon.

  • In a reactor under an argon atmosphere, a known amount of anhydrous THF is transferred via cannula.

  • The THF is cooled to -78 °C using a dry ice/acetone bath.

  • A calculated amount of sec-BuLi initiator is added via syringe to the cold THF. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer (g)] / [Initiator (mol)]).

  • The purified monomer is then added slowly to the initiator solution via a pre-cooled cannula. A color change, typically to a deep red or orange, indicates the formation of the living propagating anions.

  • The polymerization is allowed to proceed at -78 °C for a specified time (e.g., 1-4 hours).

  • The living polymer is terminated by the addition of a small amount of degassed methanol. The color of the solution should disappear.

  • The reaction mixture is allowed to warm to room temperature, and the polymer is precipitated by pouring the solution into a large volume of a non-solvent, such as methanol or isopropanol.

  • The precipitated polymer is collected by filtration, redissolved in a small amount of THF, and re-precipitated.

  • The final protected polymer, poly(N,N-bis(trimethylsilyl)-2-isopropenylaniline), is dried under vacuum to a constant weight.

Deprotection of Poly(N,N-bis(trimethylsilyl)-2-isopropenylaniline)

Materials:

  • Poly(N,N-bis(trimethylsilyl)-2-isopropenylaniline)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), e.g., 1 M aqueous solution

  • Sodium hydroxide (NaOH) solution for neutralization

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • The protected polymer is dissolved in THF in a round-bottom flask.

  • A stoichiometric excess of aqueous HCl solution is added to the polymer solution.

  • The mixture is stirred at room temperature for 24 hours to ensure complete cleavage of the silyl groups.

  • The solution is then neutralized by the dropwise addition of NaOH solution until the pH is approximately 7-8.

  • The THF is removed under reduced pressure.

  • The remaining aqueous solution containing the polymer hydrochloride salt is transferred to dialysis tubing.

  • The polymer is dialyzed against deionized water for 48 hours, with frequent water changes, to remove salts and other small molecules.

  • To obtain the free amine form of the polymer, the dialysis can be performed against a dilute basic solution (e.g., 0.01 M NaOH) followed by extensive dialysis against deionized water.

  • The purified polymer solution is then lyophilized (freeze-dried) to obtain the final poly(this compound) as a solid.

Data Presentation

The following table summarizes hypothetical data for a series of polymerizations of N,N-bis(trimethylsilyl)-2-isopropenylaniline, demonstrating the control over molecular weight and the low polydispersity characteristic of a living polymerization.

Sample IDTarget Mn ( g/mol )Monomer (g)Initiator (mmol)Polymerization Time (h)Actual Mn ( g/mol ) (GPC)PDI (GPC)Yield (%)
PIPA-15,0005.01.015,2001.05>95
PIPA-210,0005.00.5210,5001.04>95
PIPA-320,0005.00.25421,0001.06>95
PIPA-450,0005.00.1452,5001.08>95

Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn); GPC = Gel Permeation Chromatography

Visualizations

Reaction Pathway

reaction_pathway Monomer This compound ProtectedMonomer N,N-Bis(trimethylsilyl)- This compound Monomer->ProtectedMonomer Protection (n-BuLi, TMSCl) LivingPolymer Living Poly(Protected Monomer) ProtectedMonomer->LivingPolymer Initiation & Propagation (sec-BuLi, -78°C) ProtectedPolymer Protected Polymer LivingPolymer->ProtectedPolymer Termination (Methanol) FinalPolymer Poly(this compound) ProtectedPolymer->FinalPolymer Deprotection (HCl, H2O)

Caption: Proposed reaction pathway for the synthesis of poly(this compound).

Experimental Workflow

experimental_workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_post Post-Polymerization start Start: this compound protect Protect Amine Group (N-Silylation) start->protect purify_monomer Purify Protected Monomer (Vacuum Distillation) protect->purify_monomer setup Setup Anhydrous Reactor (-78°C, Argon) purify_monomer->setup initiate Add Initiator (sec-BuLi) setup->initiate polymerize Add Monomer & Polymerize initiate->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate & Purify Protected Polymer terminate->precipitate deprotect Deprotect Polymer (Acid Hydrolysis) precipitate->deprotect purify_final Purify by Dialysis deprotect->purify_final lyophilize Lyophilize to Obtain Final Polymer purify_final->lyophilize end End: Poly(this compound) lyophilize->end

Caption: Experimental workflow for anionic polymerization of this compound.

Application Notes and Protocols for RAFT Polymerization of 2-Isopropenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] This high degree of control makes RAFT an invaluable tool in the development of advanced materials for various applications, including drug delivery, diagnostics, and tissue engineering. 2-Isopropenylaniline is a functional monomer of significant interest due to the presence of the reactive aniline group, which can be further modified for bioconjugation or to impart specific properties such as conductivity or pH-responsiveness to the resulting polymer. The controlled polymerization of this compound via RAFT enables the synthesis of well-defined homopolymers and block copolymers with tailored functionalities, opening new avenues for the design of sophisticated polymeric materials for the pharmaceutical and biotechnology industries.

This document provides detailed application notes and protocols for the RAFT polymerization of this compound.

Principle of RAFT Polymerization

RAFT polymerization is a degenerative chain transfer process that utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization. The general mechanism involves a series of reversible addition-fragmentation steps, as depicted below. The process allows for the majority of polymer chains to remain active throughout the polymerization, leading to polymers with narrow molecular weight distributions and controlled chain growth.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_termination Termination I Initiator R_dot Primary Radical (I●) I->R_dot k_d Pn_dot Propagating Radical (Pn●) R_dot->Pn_dot + M M Monomer (M) Intermediate_1 Intermediate Radical Pn_dot->Intermediate_1 + RAFT Agent (k_add) Pn_dot_term Pn● RAFT_agent RAFT Agent (Z-C(=S)S-R) Intermediate_1->Pn_dot (-k_add) Dormant_species Dormant Species (Pn-S-C(=S)Z) Intermediate_1->Dormant_species k_frag R_dot_2 Leaving Group Radical (R●) Intermediate_1->R_dot_2 Fragmentation Dormant_species->Intermediate_1 (-k_frag) Intermediate_2 Intermediate Radical Dormant_species->Intermediate_2 (-k_frag) Pm_dot Propagating Radical (Pm●) R_dot_2->Pm_dot + M Pm_dot->Intermediate_2 + Dormant Species (k_add) Pm_dot_term Pm● Intermediate_2->Dormant_species k_frag Intermediate_2->Pm_dot (-k_add) Dead_polymer Dead Polymer Pn_dot_term->Dead_polymer Pm_dot_term->Dead_polymer

Caption: General mechanism of RAFT polymerization.

Experimental Protocols

Materials
  • Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitors prior to use)

  • RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) are suitable choices for styrenic monomers.

  • Initiator: Azobisisobutyronitrile (AIBN) or 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65)

  • Solvent: Anhydrous 1,4-dioxane or toluene

  • Other: Nitrogen gas, methanol (for precipitation), deuterated solvent for NMR analysis (e.g., CDCl₃).

General Procedure for RAFT Polymerization of this compound

The following is a representative protocol. The molar ratios of monomer to RAFT agent and RAFT agent to initiator are crucial for controlling the molecular weight and polydispersity of the resulting polymer and may require optimization.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of this compound, the chosen RAFT agent (e.g., CPDTC), and the initiator (e.g., AIBN) in the selected solvent (e.g., 1,4-dioxane). A typical starting point for the molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.1.

  • Degassing: The reaction mixture is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[3]

  • Polymerization: The sealed Schlenk flask is then immersed in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN in 1,4-dioxane). The polymerization is allowed to proceed for a predetermined time (e.g., 6-24 hours).

  • Monitoring the Reaction: Aliquots can be withdrawn at different time points using a nitrogen-purged syringe to monitor the monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

  • Termination and Isolation: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is isolated by precipitation into a large excess of a non-solvent, such as cold methanol. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

Experimental Workflow

experimental_workflow A 1. Reagent Preparation (Monomer, RAFT Agent, Initiator, Solvent) B 2. Reaction Setup (Dissolve reagents in Schlenk flask) A->B C 3. Degassing (Freeze-Pump-Thaw cycles) B->C D 4. Polymerization (Heating in oil bath) C->D E 5. Monitoring (Aliquots for NMR & GPC) D->E F 6. Termination & Isolation (Cooling and precipitation) D->F G 7. Polymer Characterization (NMR, GPC, etc.) F->G

Caption: Experimental workflow for RAFT polymerization.

Data Presentation

The following tables present hypothetical but expected data for the RAFT polymerization of this compound under different conditions. These tables are for illustrative purposes to demonstrate the expected trends and should be replaced with experimental data.

Table 1: Effect of [Monomer]:[CTA] Ratio on Molecular Weight and Polydispersity

Entry[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)Mₙ ( g/mol , theoretical)Mₙ ( g/mol , GPC)Đ (Mₙ/Mₙ)
150:1:0.112855,7005,5001.15
2100:1:0.1128210,90010,5001.18
3200:1:0.1127820,80019,5001.25

Theoretical Mₙ = (([Monomer]/[CTA]) × Conversion × MW_monomer) + MW_CTA

Table 2: Kinetic Study of RAFT Polymerization of this compound

Time (h)Conversion (%)Mₙ ( g/mol , GPC)Đ (Mₙ/Mₙ)
2253,5001.12
4486,5001.14
87510,0001.17
128210,9001.18

Characterization of Poly(this compound)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the monomer conversion by comparing the integration of monomer vinyl protons to that of the polymer backbone protons. ¹³C NMR can be used to confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ). A linear evolution of Mₙ with conversion and a low Đ (typically < 1.3) are indicative of a controlled polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups in the monomer and the resulting polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer.

Troubleshooting and Key Considerations

  • Inhibition/Retardation: The aniline functionality can potentially interfere with the radical polymerization. It is crucial to use purified monomer and to thoroughly degas the reaction mixture. The choice of initiator and RAFT agent can also influence the polymerization kinetics.

  • RAFT Agent Selection: The choice of the Z and R groups of the RAFT agent is critical for achieving good control over the polymerization of a specific monomer. For styrenic monomers like this compound, trithiocarbonates (Z = alkylthio) and dithiobenzoates (Z = phenyl) are generally effective.

  • Solubility: Poly(this compound) may have limited solubility in common GPC eluents. It is important to select an appropriate solvent for both the polymerization and characterization.

Conclusion

RAFT polymerization provides a robust and versatile platform for the synthesis of well-defined polymers from functional monomers such as this compound. The ability to control the molecular weight, polydispersity, and architecture of these polymers is of paramount importance for their application in drug delivery and other biomedical fields. The protocols and guidelines presented in this document offer a starting point for researchers to explore the controlled synthesis of poly(this compound) and its copolymers, paving the way for the development of novel and advanced functional materials.

References

Application Notes: 2-Isopropenylaniline as a Versatile Functional Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isopropenylaniline is a bifunctional monomer featuring an aromatic amine group and a reactive isopropenyl (1-methylethenyl) group. This unique combination of functionalities makes it a promising candidate for the synthesis of advanced functional polymers. The aniline moiety provides a pathway to create electroactive materials, analogous to the well-studied polyaniline (PANI), with properties suitable for applications in sensors, anti-corrosion coatings, and electronics. The isopropenyl group offers a secondary route for polymerization or post-polymerization modification, potentially leading to polymers with enhanced solubility, processability, and tailored functionalities for biomedical applications, including drug delivery and tissue engineering.

These notes provide an overview of the potential applications and detailed experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound. The protocols are based on established methodologies for the polymerization of analogous aniline derivatives.

1. Potential Applications

  • Smart Materials and Sensors: Polymers derived from this compound are expected to exhibit changes in their electrical conductivity or optical properties in response to external stimuli such as pH, temperature, or the presence of specific analytes. This responsivity makes them excellent candidates for the development of chemical sensors and biosensors. For example, the polymer backbone can act as a transducer in a chemiresistive sensor, where binding of an analyte modulates the polymer's conductivity.[1]

  • Drug Delivery Systems: The polymer can be formulated into nanoparticles, hydrogels, or micelles for controlled and targeted drug delivery.[2][3] The aniline nitrogen atoms and the aromatic rings in the polymer backbone can be functionalized with targeting ligands or used to conjugate drug molecules. The inherent biocompatibility, a common feature of many polyaniline derivatives, is advantageous for such biomedical applications.[4] The isopropenyl group, if preserved during polymerization, offers a convenient handle for click chemistry or other bio-orthogonal reactions to attach sensitive drug molecules or targeting moieties post-synthesis.

  • Conducting Polymers and Electroactive Coatings: Through oxidative polymerization, this compound can form a π-conjugated polymer backbone similar to polyaniline. This structure, upon doping with a protonic acid, can become electrically conductive. The presence of the isopropenyl side group is anticipated to enhance the polymer's solubility in common organic solvents, a significant advantage over the often-intractable parent polyaniline, thereby facilitating its processing into thin films and coatings for applications in microelectronics and corrosion protection.[5][6]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Oxidative Polymerization

This protocol describes the chemical oxidative polymerization of this compound using ammonium persulfate (APS) as the oxidant in an acidic medium. This is a standard and effective method for synthesizing polyaniline and its derivatives.[7]

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M) (dopant and solvent)

  • Methanol

  • Deionized water

  • N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (for solubility testing)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Constant temperature bath (ice bath)

  • Büchner funnel and vacuum flask

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In the round-bottom flask, dissolve this compound in 1 M HCl to a final concentration of 0.1 M. Stir the solution until the monomer is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C while stirring continuously.

  • Oxidant Solution Preparation: In a separate beaker, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer should be 1:1.[7] Cool this solution to 0-5 °C.

  • Polymerization: Add the chilled oxidant solution dropwise to the stirring monomer solution over a period of approximately 30-60 minutes. A color change (e.g., to dark green or black) should be observed, indicating the onset of polymerization.

  • Reaction: Allow the reaction to proceed at 0-5 °C for 24 hours with continuous stirring to maximize the polymer yield and molecular weight.

  • Purification:

    • Collect the polymer precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate extensively with 1 M HCl to remove unreacted monomer and oligomers.

    • Subsequently, wash the polymer with methanol to remove the oxidant and other residual impurities. Continue washing until the filtrate becomes colorless.

  • Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.

  • Solubility Test: Test the solubility of the dried polymer in solvents like NMP or DMF. The presence of the isopropenyl group is expected to enhance solubility compared to unsubstituted polyaniline.[6]

Caption: General workflow for synthesis and application.

Protocol 2: Characterization of Poly(this compound)

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the chemical structure of the synthesized polymer.

  • Sample Preparation: Mix a small amount of the dried polymer with KBr powder and press it into a pellet.

  • Analysis: Record the spectrum and identify characteristic peaks corresponding to the polymer backbone.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To investigate the electronic properties and conjugation of the polymer.

  • Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., NMP) to prepare a dilute solution.

  • Analysis: Scan the absorbance from 200 to 800 nm. Identify absorption bands characteristic of π-π* transitions in the benzenoid rings and polaron/bipolaron bands indicative of the conducting state.

3. Gel Permeation Chromatography (GPC):

  • Objective: To determine the average molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

  • Sample Preparation: Dissolve the polymer in a suitable GPC solvent (e.g., NMP or THF with an appropriate salt) and filter through a 0.22 µm filter.

  • Analysis: Run the sample on a GPC system calibrated with known standards (e.g., polystyrene).

4. Cyclic Voltammetry (CV):

  • Objective: To assess the electrochemical activity and redox behavior of the polymer.

  • Sample Preparation: Coat the polymer onto a working electrode (e.g., glassy carbon or ITO glass) by drop-casting a polymer solution and allowing the solvent to evaporate.

  • Analysis: Perform CV in a three-electrode cell using a suitable electrolyte (e.g., 1 M HCl). Scan the potential and observe the redox peaks corresponding to the leucoemeraldine-emeraldine-pernigraniline transitions.

Data Presentation

Table 1: Physicochemical Properties of this compound Monomer

Property Value Reference
CAS Number 52562-19-3
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
Appearance Liquid
Boiling Point 95 °C / 13 mmHg
Density 0.978 g/mL at 25 °C

| Refractive Index | n20/D 1.57 | |

Table 2: Typical Reaction Parameters for Oxidative Polymerization

Parameter Recommended Range/Value Purpose
Monomer Concentration 0.1 - 0.5 M Controls reaction rate and polymer molecular weight
[Oxidant] / [Monomer] Ratio 1:1 to 1.25:1 Stoichiometry for oxidative coupling
Acid Concentration 1.0 M HCl Acts as a dopant and provides the reaction medium
Temperature 0 - 5 °C Reduces side reactions and promotes linear chain growth

| Reaction Time | 12 - 24 hours | Ensures high conversion of monomer to polymer |

Table 3: Expected Spectroscopic and Electrochemical Characteristics of Poly(this compound)

Characterization Method Expected Features Interpretation
FTIR ~3400 cm⁻¹ (N-H stretch), ~1600 & ~1500 cm⁻¹ (C=C stretches of quinoid and benzenoid rings), ~1300 cm⁻¹ (C-N stretch), ~820 cm⁻¹ (C-H out-of-plane bending) Confirmation of polyaniline-like backbone structure
UV-Vis (in NMP) ~320-340 nm (π-π* transition of benzenoid rings), ~600-650 nm (exciton absorption of quinoid rings) Evidence of π-conjugated system

| Cyclic Voltammetry | Two distinct redox peak pairs | Corresponds to the transition between different oxidation states (leucoemeraldine, emeraldine, pernigraniline) |

Visualizations of Concepts and Workflows

G

Caption: Mechanism of a chemiresistive polymer sensor.

G

Caption: Formulation of a drug delivery nanoparticle.

References

Application Notes and Protocols for the Synthesis of Poly(2-isopropenylaniline) and its Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of poly(2-isopropenylaniline) and its copolymers. The methodologies are intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

Poly(this compound) is a functional polymer with potential applications in various fields due to the presence of a reactive vinyl group and an aromatic amine in its repeating unit. The synthesis of this polymer and its copolymers allows for the tuning of its chemical and physical properties, making it a candidate for applications in drug delivery, sensors, and as a component in conductive materials. The protocols detailed below describe the synthesis via free-radical and cationic polymerization methods.

Data Presentation

The following table summarizes typical experimental parameters for the synthesis of poly(this compound) and its copolymers. Please note that these are representative values and may require optimization for specific applications.

Parameter Homopolymer (Free-Radical) Homopolymer (Cationic) Copolymer with Styrene (Free-Radical) Copolymer with Methyl Methacrylate (Free-Radical)
Monomer(s) This compoundThis compoundThis compound, StyreneThis compound, Methyl Methacrylate
Monomer Ratio (molar) N/AN/A1:1 to 1:101:1 to 1:10
Initiator AIBN or Benzoyl PeroxideLewis Acid (e.g., BF₃·OEt₂)AIBN or Benzoyl PeroxideAIBN or Benzoyl Peroxide
Initiator Conc. (mol%) 0.1 - 1.01.0 - 5.00.1 - 1.00.1 - 1.0
Solvent Toluene, DioxaneDichloromethane, NitrobenzeneToluene, DioxaneToluene, Dioxane
Temperature (°C) 60 - 80-78 to 060 - 8060 - 80
Reaction Time (h) 6 - 241 - 126 - 246 - 24
Typical Yield (%) 50 - 8060 - 9055 - 8550 - 80
Molecular Weight (Mn, g/mol ) 10,000 - 50,0005,000 - 30,000Varies with monomer ratioVaries with monomer ratio
Polydispersity Index (PDI) 1.5 - 2.51.3 - 2.01.6 - 2.81.7 - 3.0

Experimental Protocols

Protocol 1: Free-Radical Homopolymerization of this compound

This protocol describes the synthesis of poly(this compound) using a free-radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (initiator)

  • Anhydrous Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by passing it through a column of basic alumina to remove inhibitors. Dry the toluene over sodium/benzophenone and distill under inert atmosphere.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Addition of Reagents: To the flask, add the desired amount of this compound and anhydrous toluene. A typical monomer concentration is 1-2 M.

  • Initiator Addition: Dissolve the initiator (e.g., AIBN, ~0.5 mol% relative to the monomer) in a small amount of toluene and add it to the reaction mixture.

  • Polymerization: Immerse the flask in a preheated oil bath at 60-70°C and stir the reaction mixture for the desired time (e.g., 12-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by techniques like GC or NMR.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Pour the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Cationic Homopolymerization of this compound

This protocol details the synthesis of poly(this compound) via cationic polymerization, which is suitable for monomers with electron-donating groups.[1][2][3]

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous Dichloromethane (solvent)

  • Methanol (for termination)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Monomer and Solvent Preparation: Purify and dry the this compound and dichloromethane as described in Protocol 1.

  • Reaction Setup: Set up a Schlenk flask under an inert atmosphere and cool it to the desired reaction temperature (e.g., -78°C) using a low-temperature bath.

  • Addition of Monomer and Solvent: Add the anhydrous dichloromethane and this compound to the cooled flask.

  • Initiation: Slowly add the cationic initiator, such as BF₃·OEt₂, to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed at the low temperature for a specified time (e.g., 1-4 hours).

  • Termination: Terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Precipitation and Purification: Allow the mixture to warm to room temperature and then precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol. Filter and wash the polymer.

  • Drying: Dry the resulting polymer under vacuum.

Protocol 3: Free-Radical Copolymerization of this compound with Styrene

This protocol describes the synthesis of a random copolymer of this compound and styrene.

Materials:

  • This compound (monomer 1)

  • Styrene (monomer 2)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous Toluene (solvent)

  • Methanol (non-solvent)

  • Schlenk flask

  • Inert gas supply

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer and Solvent Preparation: Purify both monomers by passing them through basic alumina. Dry the toluene as previously described.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.

  • Addition of Reagents: Add the desired molar ratio of this compound and styrene to the flask, followed by anhydrous toluene.

  • Initiator Addition: Add the AIBN initiator (~0.5 mol% of total monomers).

  • Polymerization: Heat the reaction mixture to 65°C and stir for 12-24 hours.

  • Work-up: Cool the reaction, and precipitate the copolymer by adding the solution to an excess of methanol.

  • Purification and Drying: Filter, wash with methanol, and dry the copolymer under vacuum. The composition of the copolymer can be determined using techniques like ¹H NMR spectroscopy.[4]

Protocol 4: Free-Radical Copolymerization of this compound with Methyl Methacrylate (MMA)

This protocol outlines the synthesis of a copolymer of this compound and methyl methacrylate.[5][6]

Materials:

  • This compound (monomer 1)

  • Methyl Methacrylate (MMA) (monomer 2)

  • Benzoyl Peroxide (initiator)

  • Anhydrous Dioxane (solvent)

  • Methanol (non-solvent)

  • Reaction vessel

  • Inert gas supply

  • Stirring and heating apparatus

Procedure:

  • Monomer and Solvent Preparation: Purify the monomers to remove inhibitors. Dry the dioxane.

  • Reaction Setup: Prepare the reaction vessel under an inert atmosphere.

  • Addition of Reagents: Charge the vessel with the desired ratio of this compound, MMA, and anhydrous dioxane.

  • Initiation: Add benzoyl peroxide (~0.2 mol% of total monomers).

  • Polymerization: Heat the mixture to 70°C and maintain stirring for 8-16 hours.

  • Isolation: After cooling, precipitate the copolymer in methanol.

  • Purification and Drying: Collect the copolymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven.

Visualizations

The following diagrams illustrate the general workflows for the synthesis of poly(this compound) and its copolymers.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer_Purification Monomer Purification Reaction_Setup Inert Atmosphere Setup Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Reagent_Addition Add Monomer(s) & Solvent Reaction_Setup->Reagent_Addition Initiation Add Initiator & Heat Reagent_Addition->Initiation Polymerization Stir for 6-24h Initiation->Polymerization Termination Cool & Terminate Polymerization->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Non-solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Characterize

Caption: General workflow for the synthesis of poly(this compound).

G Monomer1 This compound Mix Mix Monomers, Solvent, & Initiator Monomer1->Mix Monomer2 Comonomer (e.g., Styrene) Monomer2->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix Solvent Solvent (e.g., Toluene) Solvent->Mix Polymerization Heat & Stir (Polymerization) Mix->Polymerization Copolymer Random Copolymer Chain ~[M1-M2-M1-M1-M2]~ Polymerization->Copolymer

Caption: Logical relationship for the copolymerization of this compound.

References

Application Notes and Protocols for Post-Polymerization Modification of Poly(2-isopropenylaniline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the post-polymerization modification of poly(2-isopropenylaniline), a polymer with significant potential for applications in drug delivery, biomaterials, and sensor technology. The primary amino groups on the aniline moieties serve as versatile handles for a variety of chemical transformations, allowing for the fine-tuning of the polymer's physicochemical properties. This document outlines detailed protocols for the synthesis of the parent polymer and its subsequent modification through acylation, sulfonation, and quaternization.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) can be achieved through free-radical polymerization of the this compound monomer. The following protocol is a general guideline based on the polymerization of other vinylaniline derivatives.

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 37.5 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (argon or nitrogen).

  • Add AIBN (e.g., 0.062 g, 0.375 mmol, 1 mol% with respect to the monomer) to the solution.

  • Degas the solution by three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol (e.g., 500 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol, and dry it under vacuum at 60°C to a constant weight.

Expected Outcome: A whitish to pale yellow powder. The molecular weight and polydispersity of the resulting polymer will depend on the specific reaction conditions, such as monomer and initiator concentrations, temperature, and reaction time.

experimental_workflow cluster_synthesis Synthesis of Poly(this compound) dissolve Dissolve this compound and AIBN in DMF degas Degas by Freeze-Pump-Thaw dissolve->degas polymerize Polymerize at 70°C for 24h degas->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry

Caption: Workflow for the synthesis of poly(this compound).

Post-Polymerization Acylation

Acylation of the primary amino groups of poly(this compound) introduces amide functionalities, which can alter the polymer's solubility, hydrophilicity, and potential for hydrogen bonding. This modification can be used to attach various functional groups, including drug molecules with carboxylic acid moieties.

Experimental Protocol: N-Acetylation of Poly(this compound)

Materials:

  • Poly(this compound)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (base)

  • Acetic anhydride or Acetyl chloride (acylating agent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve poly(this compound) (e.g., 1.0 g) in anhydrous DMF (20 mL) in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (e.g., 1.5 equivalents per aniline repeat unit) to the solution and stir for 15 minutes at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (e.g., 1.2 equivalents per aniline repeat unit) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 24 hours.

  • Precipitate the modified polymer by pouring the reaction mixture into an excess of methanol.

  • Collect the polymer by filtration, wash extensively with methanol to remove unreacted reagents and byproducts, and dry under vacuum at 50°C.

Data Presentation: Acylation of Poly(this compound)

ReagentMolar Ratio (Reagent:Aniline Unit)SolventReaction Time (h)Expected Degree of Substitution (%)
Acetic Anhydride1.2 : 1DMF24> 90
Acetyl Chloride1.1 : 1DCM/Pyridine12> 95
Propionic Anhydride1.2 : 1DMF24> 90

Note: The degree of substitution is highly dependent on reaction conditions and should be determined experimentally, for example, by ¹H NMR or FTIR spectroscopy.

logical_relationship cluster_acylation Acylation Pathway polymer Poly(this compound) (-NH2) product N-Acetylated Polymer (-NHCOCH3) polymer->product Acylation reagents Acetic Anhydride + Base (e.g., TEA) reagents->product

Caption: General scheme for the acylation of poly(this compound).

Post-Polymerization Sulfonation

Sulfonation introduces sulfonic acid groups (-SO₃H) onto the aromatic rings of the aniline units. This modification dramatically increases the hydrophilicity and can render the polymer water-soluble. Sulfonated polymers are of interest for applications such as ion exchange resins and drug delivery systems for cationic drugs.

Experimental Protocol: Sulfonation of Poly(this compound)

Materials:

  • Poly(this compound)

  • Concentrated Sulfuric Acid (95-98%)

  • Ice bath

  • Deionized water

  • Dialysis tubing (if applicable)

Procedure:

  • Carefully add poly(this compound) (e.g., 1.0 g) portion-wise to concentrated sulfuric acid (20 mL) at 0°C in an ice bath with vigorous stirring.

  • Continue stirring at 0°C for 2 hours, then allow the reaction to proceed at room temperature for an additional 22 hours.

  • Slowly and carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with constant stirring.

  • The sulfonated polymer will precipitate. Collect the precipitate by filtration and wash it extensively with deionized water until the washings are neutral (pH ~7).

  • Alternatively, for water-soluble products, neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) and purify the polymer by dialysis against deionized water.

  • Dry the final product under vacuum at 60°C.

Data Presentation: Sulfonation of Poly(this compound)

Sulfonating AgentReaction Temperature (°C)Reaction Time (h)Expected Outcome
Conc. H₂SO₄0 to 2524High degree of sulfonation, potential for water solubility
Chlorosulfonic Acid06High degree of sulfonation, requires careful handling

Note: The degree of sulfonation can be controlled by varying the reaction time and temperature. Characterization can be performed using titration to determine the ion-exchange capacity or by elemental analysis.

experimental_workflow cluster_sulfonation Sulfonation Workflow dissolve Disperse Polymer in Conc. H2SO4 at 0°C react Stir at Room Temp for 22h dissolve->react precipitate Precipitate in Ice Water react->precipitate purify Filter and Wash / Dialyze precipitate->purify dry Dry under Vacuum purify->dry

Caption: Workflow for the sulfonation of poly(this compound).

Post-Polymerization Quaternization

Quaternization of the amino groups introduces permanent positive charges to the polymer backbone, creating a cationic polyelectrolyte. This modification is crucial for applications such as gene delivery (to complex with negatively charged nucleic acids), antimicrobial surfaces, and as flocculants. The primary amine can be first alkylated to a tertiary amine and then quaternized, or directly quaternized under certain conditions, though the former is more controlled. This protocol describes the quaternization of a tertiary amine precursor, which would first need to be synthesized from poly(this compound) via reductive amination or other N-alkylation methods.

Experimental Protocol: Quaternization of N,N-Dimethylated Poly(this compound)

Materials:

  • N,N-Dimethylated poly(this compound) (assumed precursor)

  • Anhydrous N,N-Dimethylformamide (DMF) or Nitromethane

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Diethyl ether (for precipitation)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the N,N-dimethylated poly(this compound) (e.g., 1.0 g) in anhydrous DMF (20 mL) in a round-bottom flask under an inert atmosphere.

  • Add a stoichiometric excess of the alkyl halide (e.g., 3-5 equivalents per tertiary amine unit).

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) for 24-48 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the quaternized polymer by adding the reaction mixture to a large volume of diethyl ether.

  • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum at room temperature.

Data Presentation: Quaternization of Tertiary Amine Precursor

Alkyl HalideMolar Ratio (Halide:Amine Unit)SolventReaction Temperature (°C)Expected Degree of Quaternization (%)
Methyl Iodide3 : 1DMF40> 95
Ethyl Bromide5 : 1Nitromethane60> 90
Propyl Iodide5 : 1DMF50> 85

Note: The degree of quaternization can be determined by ¹H NMR spectroscopy by comparing the integrals of the protons of the newly introduced alkyl group with those of the polymer backbone.

logical_relationship cluster_quaternization Quaternization Pathway precursor N,N-Dimethylated Polymer (-N(CH3)2) product Quaternized Polymer (-N(CH3)3+ I-) precursor->product Quaternization reagent Alkyl Halide (e.g., CH3I) reagent->product

Caption: General scheme for the quaternization of a tertiary amine precursor.

Development of Functional Polymers from Aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of functional polymers derived from aniline, with a particular focus on their use in drug delivery systems. The following sections detail the experimental protocols, quantitative data, and key mechanistic pathways involved in the development and utilization of these promising biomaterials. Polyaniline (PANI) and its derivatives are conducting polymers that have garnered significant interest in the biomedical field due to their unique electrical properties, environmental stability, and tunable characteristics.[1][2][3] Their application in creating "smart" biomaterials for controlled drug release, biosensing, and tissue engineering is an active area of research.[4]

Synthesis of Polyaniline (PANI)

The most common method for synthesizing PANI is through the chemical oxidative polymerization of aniline.[1][3] This process typically involves the use of an oxidizing agent, such as ammonium persulfate (APS), in an acidic medium. The properties of the resulting polymer, including its molecular weight, crystallinity, conductivity, and morphology, are highly dependent on the reaction conditions.[1]

Experimental Protocol: Chemical Oxidative Polymerization of Aniline (Emeraldine Salt)

This protocol describes the synthesis of the conductive emeraldine salt form of polyaniline.

Materials:

  • Aniline (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (dopant)

  • Methanol

  • Distilled water

  • Ice bath

  • Beakers

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

  • Drying oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of aniline in a 1M HCl solution. Stir the solution until the aniline is completely dissolved.

  • Cooling: Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a calculated amount of ammonium persulfate in 1M HCl. The molar ratio of aniline to APS is a critical parameter and is typically varied to optimize polymer properties.[5]

  • Polymerization: Slowly add the APS solution dropwise to the chilled aniline solution while stirring vigorously. The reaction mixture will gradually change color, eventually turning dark green, which indicates the formation of the polyaniline emeraldine salt.[5]

  • Reaction Completion: Allow the reaction to proceed for a set duration (e.g., 2-4 hours) while maintaining the low temperature and continuous stirring.

  • Polymer Collection: Collect the precipitated dark green polymer by vacuum filtration.

  • Washing: Wash the polymer precipitate thoroughly with 1M HCl and then with distilled water and methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting polyaniline powder in a vacuum oven at 60 °C for 24 hours.

Synthesis Workflow

G cluster_prep Solution Preparation cluster_purification Purification Aniline_HCl Dissolve Aniline in 1M HCl Cooling Cool Aniline Solution (0-5 °C) Aniline_HCl->Cooling APS_HCl Dissolve APS in 1M HCl Polymerization Slowly Add APS Solution to Aniline Solution APS_HCl->Polymerization Cooling->Polymerization Reaction Stir for 2-4 hours at 0-5 °C Polymerization->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with HCl, Water, and Methanol Filtration->Washing Drying Dry in Vacuum Oven (60 °C) Washing->Drying Final_Product Polyaniline (Emeraldine Salt) Drying->Final_Product

Synthesis of Polyaniline (Emeraldine Salt) Workflow
Quantitative Data: Effect of Synthesis Parameters on Polyaniline Properties

The following table summarizes the effect of various synthesis parameters on the final properties of the synthesized polyaniline.

ParameterVariationEffect on Molecular WeightEffect on ConductivityEffect on YieldReference
Temperature 25 °C vs. 0 °C vs. -25 °CDecreasing temperature increases molecular weight.Largely independent of polymerization temperature.-[1]
Aniline:APS Molar Ratio 1:1 vs. 2:1Higher monomer to oxidant ratio can lead to higher molecular weight.Optimal ratio exists for maximizing conductivity.Affects polymerization rate and yield.[5]
Dopant (Acid) HCl, H₂SO₄, HNO₃Can influence chain packing and morphology.The nature and concentration of the dopant significantly affect conductivity.-[6]
Stirring Stirred vs. UnstirredStirring promotes more uniform polymerization.Stirred conditions can lead to higher conductivity (e.g., 1.22 S/cm vs. 1.08 S/cm).-[5]

Characterization of Polyaniline

The successful synthesis of polyaniline in its conductive emeraldine salt form can be confirmed through various characterization techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the polymer and confirming its structure.

Key FTIR Peaks for Polyaniline (Emeraldine Salt and Base):

Wavenumber (cm⁻¹)AssignmentFormReference
~3432N-H stretchingBoth[7]
~3229N-H stretching vibrationsSalt[8]
~1580, ~1496C=N and C=C stretching vibrations of quinoid and benzenoid ringsBoth[9]
~1558, ~1475Aromatic ring stretchingSalt[7]
~1305C-N stretching of secondary aromatic amineBoth[9]
~1286C-H in-plane deformationSalt[7]
~1166C-H bending of the quinoid ringBase[10]
~1139"Electronic-like band" indicative of charge delocalizationSalt[8]
~812Out-of-plane C-H bending of 1,4-disubstituted benzene ringSalt[8]
~792, ~1042Sulfonic acid group (if CSA is the dopant)Salt[7]
X-ray Diffraction (XRD)

XRD analysis provides information about the crystalline structure of the polymer. Polyaniline is typically semi-crystalline.

Key XRD Peaks for Polyaniline (Emeraldine Salt):

2θ (degrees)(hkl) PlaneInterpretationReference
~15.0(011)Periodicity perpendicular to the polymer chain[7]
~20.5(020)Periodicity parallel to the polymer chain[7]
~25.2(200)Periodicity related to the stacking of polymer chains[7]

The presence of these characteristic peaks confirms the semi-crystalline nature of the synthesized polyaniline.[11] The sharpness of the peaks can provide an indication of the degree of crystallinity.

Application in Drug Delivery

Functionalized polyaniline derivatives are being extensively explored as carriers for controlled drug delivery. Their ability to respond to external stimuli, such as changes in pH or electrical potential, allows for on-demand drug release.

Experimental Protocol: Doxorubicin Loading and In Vitro Release

This protocol outlines a general procedure for loading the anticancer drug doxorubicin (DOX) into polyaniline nanoparticles and studying its release profile in vitro.

Materials:

  • Synthesized Polyaniline (PANI) nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • UV-Vis spectrophotometer

  • Shaking incubator

Procedure:

Drug Loading:

  • Dispersion: Disperse a known amount of PANI nanoparticles in deionized water.

  • Drug Addition: Prepare a stock solution of DOX in deionized water. Add a specific volume of the DOX solution to the PANI nanoparticle dispersion.

  • Incubation: Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading. The loading is often based on electrostatic interactions between the drug and the polymer.

  • Separation: Centrifuge the suspension to separate the DOX-loaded PANI nanoparticles from the supernatant containing unloaded drug.

  • Quantification: Measure the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (around 480 nm).

  • Calculation of Loading Efficiency and Content:

    • Drug Loading Content (%): (Weight of loaded drug / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%): (Weight of loaded drug / Initial weight of drug) x 100

In Vitro Drug Release:

  • Sample Preparation: Disperse a known amount of DOX-loaded PANI nanoparticles in a specific volume of PBS (e.g., pH 7.4 or 5.5) and place it inside a dialysis bag.

  • Release Study: Place the dialysis bag in a larger container with a known volume of the same PBS buffer.

  • Incubation: Place the setup in a shaking incubator at 37 °C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Measure the concentration of released DOX in the collected aliquots using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Stimuli-Responsive Drug Release Mechanism

The release of drugs from polyaniline-based carriers can be triggered by various stimuli. For instance, the lower pH environment of tumor tissues can induce a change in the protonation state of PANI, leading to conformational changes and subsequent release of the encapsulated drug.

G cluster_loading Drug Loading cluster_environment Tumor Microenvironment cluster_release Drug Release PANI_Drug PANI Nanoparticle with Loaded Drug (e.g., DOX) Low_pH Low pH (Acidic) Protonation Protonation of PANI Low_pH->Protonation Stimulus Conformational_Change Conformational Change of Polymer Protonation->Conformational_Change Drug_Release Release of Drug Conformational_Change->Drug_Release

pH-Responsive Drug Release from PANI
Quantitative Data: Drug Loading and Release from Polyaniline-Based Systems

The following table provides representative data on the loading and release of drugs from polyaniline-based carriers.

Polymer SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Release ConditionsCumulative Release (%)Reference
PANI NanoparticlesDoxorubicin~5-15~70-90PBS (pH 5.5), 37 °C~80% in 48h[12][13]
PANI-coated Magnetite NanoparticlesDoxorubicin14.64-PBS (pH 4.2), 37 °C100% in 2h[13]
PANI-coated Magnetite NanoparticlesDoxorubicin14.64-PBS (pH 7.4), 37 °C~78% in 8h[13]

Conclusion

The functional polymers derived from aniline present a versatile platform for various biomedical applications, particularly in the realm of drug delivery. Through controlled synthesis and functionalization, it is possible to tailor the properties of these polymers to achieve desired outcomes, such as stimuli-responsive drug release. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field, facilitating the development of next-generation smart therapeutic systems. Further research into the biocompatibility and in vivo efficacy of these polymer systems will be crucial for their translation into clinical applications.

References

Application Notes and Protocols: 2-Isopropenylaniline in the Synthesis of Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrinsically conductive polymers (ICPs) have garnered significant attention due to their unique electronic properties, combining the processability of polymers with the electrical characteristics of metals or semiconductors. Polyaniline (PANI) is one of the most studied ICPs owing to its straightforward synthesis, environmental stability, and tunable conductivity. The functionalization of the aniline monomer is a common strategy to modify the properties of the resulting polymer, such as solubility and processability.

This document explores the potential use of 2-isopropenylaniline in the synthesis of conductive polymers. To date, the scientific literature does not contain specific reports on the successful synthesis of a conductive homopolymer of this compound. The isopropenyl group, with its reactive double bond, presents the possibility of polymerization through vinyl addition, which typically does not result in a conjugated backbone necessary for electrical conductivity. Alternatively, polymerization could proceed through the aniline nitrogen via oxidative or electrochemical methods, analogous to aniline polymerization. This note will detail established protocols for the synthesis of conductive polyaniline and its copolymers, which can serve as a foundation for investigating the incorporation of this compound into conductive polymer systems.

Potential Polymerization Pathways of this compound

The unique structure of this compound suggests two primary polymerization routes, which could occur independently or concurrently.

Polymerization_Pathways cluster_0 Conductive Polymer Pathway cluster_1 Non-Conductive Polymer Pathway Monomer This compound Oxidative Oxidative/Electrochemical Polymerization Monomer->Oxidative [O] Radical Radical Polymerization Monomer->Radical Initiator PANI_analog Poly(this compound) (Conductive - Conjugated Backbone) Oxidative->PANI_analog Vinyl_polymer Poly(this compound) (Non-Conductive - Saturated Backbone) Radical->Vinyl_polymer

Caption: Potential polymerization pathways for this compound.

Experimental Protocols

While specific protocols for this compound are not available, the following are standard procedures for the synthesis of polyaniline and its copolymers, which can be adapted for experimental studies with this compound.

Protocol 1: Chemical Oxidative Polymerization of Aniline

This protocol describes a standard method for synthesizing polyaniline hydrochloride (PANI-HCl), a conductive form of polyaniline.

Materials:

  • Aniline (distilled before use)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Acetone

  • Deionized water

Procedure:

  • In a 250 mL beaker, dissolve a specific amount of aniline in 1 M HCl. The solution should be pre-cooled to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve a calculated amount of ammonium persulfate (APS) as an oxidant in 1 M HCl. The molar ratio of aniline to APS is typically 1:1.

  • Slowly add the APS solution dropwise to the aniline solution under vigorous stirring.

  • The reaction mixture will gradually turn from colorless to blue and finally to a dark green precipitate, indicating the formation of polyaniline.

  • Allow the reaction to proceed for 2-4 hours at 0-5 °C to ensure complete polymerization.

  • Filter the precipitate and wash it sequentially with 1 M HCl, methanol, and acetone to remove unreacted monomer, oligomers, and oxidant.

  • Dry the resulting dark green powder (polyaniline hydrochloride) in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Electrochemical Polymerization (Electropolymerization) of Aniline

Electropolymerization allows for the direct deposition of a conductive polymer film onto an electrode surface.

Materials and Equipment:

  • Aniline

  • Sulfuric acid (H₂SO₄, 1 M)

  • Deionized water

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., glassy carbon or ITO-coated glass as the working electrode, platinum wire as the counter electrode, and Ag/AgCl as the reference electrode)

Procedure:

  • Prepare the electrolyte solution by dissolving aniline (e.g., 0.1 M) in 1 M H₂SO₄.

  • Assemble the three-electrode cell with the chosen working electrode.

  • Immerse the electrodes in the electrolyte solution and purge with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles. A growing film of polyaniline will be observed on the working electrode.

  • Alternatively, galvanostatic polymerization can be performed by applying a constant current density (e.g., 0.1 mA/cm²) for a specific duration.

  • After polymerization, rinse the polymer-coated electrode with deionized water and dry it under a nitrogen stream.

Proposed Protocol for Copolymerization of Aniline and this compound

To investigate the incorporation of this compound into a conductive polymer matrix, a copolymerization with aniline can be attempted using a modification of the chemical oxidative polymerization protocol.

Materials:

  • Aniline (distilled)

  • This compound

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Acetone

  • Deionized water

Procedure:

  • Prepare a solution of the desired molar ratio of aniline and this compound in 1 M HCl. For initial studies, a range of molar feed ratios (e.g., 9:1, 1:1, 1:9 of aniline to this compound) can be explored.

  • Cool the monomer solution to 0-5 °C in an ice bath with stirring.

  • Prepare the APS oxidant solution in 1 M HCl, maintaining a 1:1 molar ratio of total monomers to APS.

  • Slowly add the APS solution to the monomer mixture and continue with the synthesis, filtration, and washing steps as described in Protocol 1.

  • The resulting copolymer can then be characterized for its composition, structure, and electrical conductivity.

Data Presentation

The following tables present typical data for polyaniline and its copolymers with substituted anilines, which can be used as a benchmark for evaluating polymers synthesized with this compound.

Table 1: Typical Properties of Polyaniline Synthesized by Chemical Oxidative Polymerization

PropertyTypical Value
FormDark green powder
Electrical Conductivity (S/cm)1 - 10
Yield (%)> 90
Thermal Stability (°C)Decomposes above 200
SolubilityInsoluble in common solvents

Table 2: Comparison of Conductivity for Copolymers of Aniline with Substituted Anilines

Comonomer (molar ratio to aniline)Conductivity (S/cm)Reference System
Aniline (homopolymer)~5Polyaniline
o-Toluidine (1:1)~0.1Poly(aniline-co-o-toluidine)
N-ethylaniline (1:1)~10⁻²Poly(aniline-co-N-ethylaniline)
2-isopropylaniline (1:1)~10⁻³ - 10⁻⁴Poly(aniline-co-2-isopropylaniline)

Note: The conductivity values are approximate and can vary significantly with synthesis conditions and doping levels.

Visualizations

Experimental Workflow for Chemical Synthesis and Characterization

Experimental_Workflow cluster_prep Preparation cluster_synth Synthesis cluster_proc Processing cluster_char Characterization Monomer_sol Monomer Solution (Aniline/2-Isopropenylaniline in HCl) Polymerization Polymerization (0-5 °C, Stirring) Monomer_sol->Polymerization Oxidant_sol Oxidant Solution (APS in HCl) Oxidant_sol->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing (HCl, Methanol, Acetone) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Conductivity Conductivity Measurement Drying->Conductivity Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) Drying->Spectroscopy Morphology Morphological Analysis (SEM) Drying->Morphology

Application Notes and Protocols for HPLC Purity Analysis of Synthesized 2-Isopropenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isopropenylaniline is an aromatic amine that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. The purity of this synthesized compound is critical for the successful outcome of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for purity determination of chemical compounds. This document provides a detailed protocol for the purity analysis of synthesized this compound using reverse-phase HPLC (RP-HPLC) with UV detection. The method is designed to separate the main component from potential process-related impurities and degradation products.

Principle of the Method

This method utilizes RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a polar organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. The concentration of each component is determined by measuring the peak area from the chromatogram at a specific UV wavelength. The purity of this compound is then calculated as the percentage of the main peak area relative to the total area of all peaks.

Experimental Protocols

1. Materials and Reagents

  • This compound: Synthesized sample and a reference standard of known purity (if available).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: HPLC grade or deionized water, filtered through a 0.45 µm filter.

  • Formic Acid: Analytical grade or higher.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters: 0.45 µm, compatible with the sample solvent.

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific impurities present in the synthesized sample.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min[2][3][4]
Column Temperature 30 °C[1][2]
Detection Wavelength 254 nm[3]
Injection Volume 10 µL
Run Time 30 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas before use.

    • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.

  • Standard Solution Preparation (if reference standard is available):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of approximately 100 µg/mL.

    • From the stock solution, prepare a working standard solution of approximately 10 µg/mL by diluting with the same solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the synthesized this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (50:50 acetonitrile/water) to ensure there are no interfering peaks from the solvent.

  • If a reference standard is available, inject the standard solution to determine the retention time of this compound.

  • Inject the prepared sample solution.

  • After the run is complete, integrate all peaks in the chromatogram, excluding the solvent front and any peaks present in the blank.

5. Data Presentation and Calculation

The purity of the synthesized this compound is calculated based on the area percent method.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

The results should be summarized in a table for clarity.

Table 1: HPLC Purity Analysis Results for Synthesized this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
1Impurity 1
2This compound
3Impurity 2
Total 100.0

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve & Dilute) SampleInjection Sample Injection SamplePrep->SampleInjection MobilePhasePrep Mobile Phase Preparation (A: 0.1% HCOOH in H2O, B: ACN) SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration StandardPrep Standard Preparation (If available) StandardInjection Standard Injection StandardPrep->StandardInjection BlankInjection Blank Injection SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection Chromatogram Obtain Chromatogram SampleInjection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration PurityCalculation Purity Calculation (% Area) PeakIntegration->PurityCalculation

Caption: Workflow for HPLC purity analysis of this compound.

Logical Relationship Diagram: Factors Affecting HPLC Separation

HPLC_Factors cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_other Other Factors center HPLC Separation (Resolution & Retention) OrganicSolvent Organic Solvent (ACN, MeOH) OrganicSolvent->center AqueousPhase Aqueous Phase (pH, Buffer) AqueousPhase->center Gradient Gradient Profile Gradient->center FlowRate Flow Rate FlowRate->center ColumnType Column Type (C18, C8) ColumnType->center ParticleSize Particle Size ParticleSize->center ColumnDimensions Column Dimensions ColumnDimensions->center Temperature Temperature Temperature->center InjectionVolume Injection Volume InjectionVolume->center

Caption: Key factors influencing HPLC separation of aromatic amines.

References

Application Notes and Protocols for the GC-MS Analysis of Impurities in 2-Isopropenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropenylaniline is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The purity of this compound is critical, as impurities can affect the efficacy, safety, and stability of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[1] This document provides detailed application notes and protocols for the identification of potential impurities in this compound using GC-MS.

Potential Impurities in this compound

The potential impurities in this compound are often related to its synthesis. A common industrial synthesis route for the precursor, 2-isopropylaniline, involves the nitration of cumene followed by the reduction of the resulting nitrocumene isomers. The final step would then be the dehydrogenation of 2-isopropylaniline to form the isopropenyl group. Another plausible, though less common, laboratory-scale synthesis could involve a Wittig reaction.

Impurities from the Nitration and Reduction of Cumene Route:

  • Starting Material: Cumene

  • Intermediates: ortho-, meta-, and para-Nitrocumene

  • Isomeric Byproducts: meta- and para-Isopropylaniline

  • Precursor: 2-Isopropylaniline (may be present as an unreacted starting material in the final step)

Potential Impurities from a Wittig Reaction Route:

  • Starting Material: 2-Aminobenzaldehyde

  • Byproduct: Triphenylphosphine oxide

Experimental Protocols

This section details the recommended methodologies for the GC-MS analysis of impurities in this compound.

Sample Preparation

A simple dilution of the this compound sample in a suitable solvent is generally sufficient for analysis.

  • Solvent: Dichloromethane or Hexane

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and dilute to the mark.

    • Transfer an aliquot of the solution to a GC vial for analysis.

For the potential impurity 2-aminobenzaldehyde, which has polar amino and aldehyde groups, derivatization may be necessary to improve chromatographic peak shape and prevent on-column degradation.[2]

  • Derivatization Agents: A two-step process involving oximation followed by silylation is recommended.[2]

    • Oximation: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

    • Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument used.

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplit (e.g., 50:1) or Splitless
Injector Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Range40 - 450 amu
Solvent Delay3 min

Data Presentation

The following table summarizes the expected retention times and key mass spectral fragments for this compound and its potential impurities under the recommended GC-MS conditions. Please note that retention times are estimates and may vary depending on the specific instrument and column conditions.

CompoundLikely OriginEstimated Retention Time (min)Key Mass-to-Charge Ratios (m/z)
CumeneStarting Material~ 6.5120 (M+), 105 (base peak)
p-NitrocumeneIntermediate~ 12.8165 (M+), 150, 120
m-NitrocumeneIntermediate~ 12.5165 (M+), 150, 120
o-NitrocumeneIntermediate~ 12.1165 (M+), 150, 120
p-IsopropylanilineIsomeric Byproduct~ 11.5135 (M+), 120 (base peak)
m-IsopropylanilineIsomeric Byproduct~ 11.3135 (M+), 120 (base peak)
2-Isopropylaniline Precursor~ 11.0135 (M+), 120 (base peak)[3]
This compound Product ~ 10.8 133 (M+), 118 (base peak) [4]
2-Aminobenzaldehyde (derivatized)Starting Material> 15[2]Dependent on derivatization agent
Triphenylphosphine oxideByproduct~ 23.5[5]278 (M+), 277 (base peak), 201, 183, 152[6]

Mandatory Visualization

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilute with Dichloromethane/Hexane Sample->Dilution Derivatization Optional: Derivatization for Polar Analytes (e.g., 2-Aminobenzaldehyde) Dilution->Derivatization GC_Vial Transfer to GC Vial Dilution->GC_Vial Derivatization->GC_Vial Injection Inject into GC GC_Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectra Mass Spectra of Eluted Peaks Chromatogram->Mass_Spectra Library_Search Library Search (NIST, Wiley) Mass_Spectra->Library_Search Identification Impurity Identification Library_Search->Identification Quantification Quantification (Internal/External Standard) Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound impurities.

Impurity Formation Pathway

Impurity_Formation Cumene Cumene (Starting Material) Nitration Nitration (H2SO4, HNO3) Cumene->Nitration Nitrocumenes Nitrocumene Isomers (o-, m-, p-) (Intermediates) Nitration->Nitrocumenes Reduction Reduction (e.g., Fe/HCl) Nitrocumenes->Reduction Isopropylanilines Isopropylaniline Isomers (o-, m-, p-) (Precursors/Impurities) Reduction->Isopropylanilines Dehydrogenation Dehydrogenation Isopropylanilines->Dehydrogenation Product This compound (Final Product) Dehydrogenation->Product Impurity1 Unreacted Cumene Impurity1->Cumene Impurity2 m-, p-Nitrocumene Impurity2->Nitrocumenes Impurity3 m-, p-Isopropylaniline Impurity3->Isopropylanilines Impurity4 Unreacted 2-Isopropylaniline Impurity4->Dehydrogenation

Caption: Potential impurity formation during this compound synthesis.

References

The Biomedical Promise of Poly(2-isopropenyl-2-oxazoline): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Functional polymers are at the forefront of innovation in biomedical research, offering unprecedented control over the design of drug delivery systems, tissue engineering scaffolds, and diagnostic tools. Among these, poly(2-isopropenyl-2-oxazoline) (PIPOx) has emerged as a particularly promising and versatile platform.[1][2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of PIPOx in the biomedical field. While the initial query focused on poly(2-isopropenylaniline), the available scientific literature extensively details the synthesis, properties, and biomedical applications of the closely related and highly functional poly(2-isopropenyl-2-oxazoline) (PIPOx). This guide will therefore focus on PIPOx as a representative and well-characterized example within this class of polymers.

PIPOx is a reactive polymer distinguished by its pendant 2-oxazoline groups, which can be synthesized in a controlled manner using various living polymerization techniques.[1][2][4] This structural feature allows for straightforward post-polymerization modification, enabling the attachment of therapeutic agents, targeting moieties, and other functional molecules without the need for a catalyst.[1][2] Furthermore, PIPOx has demonstrated excellent non-cytotoxic and immunomodulatory properties, making it an ideal candidate for in vivo applications.[1][2][5]

This guide will delve into the core applications of PIPOx, providing not just protocols but also the scientific rationale behind the experimental designs. We will explore its use in drug delivery, tissue engineering, and the development of advanced hydrogels, offering a comprehensive resource for harnessing the potential of this remarkable polymer.

Part 1: Synthesis and Characterization of Poly(2-isopropenyl-2-oxazoline)

A fundamental understanding of the synthesis and characterization of PIPOx is crucial for its successful application. The ability to control molar mass and functionality is paramount for tailoring the polymer's properties to specific biomedical needs.

Synthesis of PIPOx via Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization method that allows for the synthesis of polymers with well-defined architectures and low dispersity.[2]

Protocol 1: Synthesis of PIPOx by aqueous-ATRP

  • Objective: To synthesize PIPOx with a target molar mass.

  • Materials: 2-isopropenyl-2-oxazoline (IPOx) monomer, copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), initiator (e.g., ethyl α-bromoisobutyrate), deionized water.

  • Procedure:

    • In a Schlenk flask, dissolve the desired amount of IPOx monomer in deionized water.

    • Add the ligand (PMDETA) and the initiator to the monomer solution.

    • Deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes.

    • In a separate flask, add the catalyst (CuBr) and deoxygenate.

    • Under an inert atmosphere, transfer the monomer solution to the flask containing the catalyst to initiate polymerization.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specific time to achieve the desired conversion.

    • Terminate the polymerization by exposing the reaction mixture to air.

    • Purify the polymer by dialysis against deionized water to remove unreacted monomer, catalyst, and other impurities.

    • Lyophilize the purified polymer solution to obtain solid PIPOx.

  • Causality: The ratio of monomer to initiator determines the theoretical molar mass of the polymer. The catalyst/ligand system controls the polymerization rate and minimizes termination reactions, leading to a well-defined polymer.

Characterization of PIPOx

Table 1: Key Characterization Techniques for PIPOx

TechniquePurposeExpected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and determine the degree of polymerization.Characteristic peaks corresponding to the polymer backbone and pendant oxazoline rings.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) To determine the molar mass and molar mass distribution (dispersity, Đ).A narrow, monomodal peak indicating a well-controlled polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.Absorption bands corresponding to the C=N bond of the oxazoline ring and other characteristic bonds.
Dynamic Light Scattering (DLS) To measure the hydrodynamic radius of the polymer in solution.Provides information on the size and aggregation state of the polymer chains.

Part 2: Biomedical Applications of Poly(2-isopropenyl-2-oxazoline)

The unique properties of PIPOx make it a highly attractive material for a range of biomedical applications.

Application 1: Drug Delivery Systems

PIPOx can be utilized as a polymeric carrier for various drugs, enhancing their therapeutic efficacy and reducing side effects.[5] Its immunomodulatory properties may also contribute to the overall therapeutic effect of the polymer-drug conjugate.[5]

Workflow for Developing a PIPOx-Drug Conjugate

Caption: Workflow for developing and evaluating a PIPOx-drug conjugate.

Protocol 2: Covalent Attachment of a Drug to PIPOx

  • Objective: To conjugate a drug containing a carboxylic acid group to the pendant oxazoline rings of PIPOx.

  • Principle: The oxazoline ring can be opened by nucleophilic attack from a carboxylic acid, forming an ester linkage and covalently attaching the drug to the polymer. This reaction proceeds without a catalyst.[1][2]

  • Materials: Purified PIPOx, drug with a carboxylic acid moiety, a suitable solvent (e.g., dimethylformamide - DMF), dialysis tubing.

  • Procedure:

    • Dissolve PIPOx and the drug in DMF in a round-bottom flask. The molar ratio of drug to oxazoline units can be varied to control the drug loading.

    • Heat the reaction mixture at a specific temperature (e.g., 80°C) for a set period (e.g., 24-48 hours).

    • Monitor the reaction progress using techniques like FTIR to observe the appearance of the ester carbonyl peak.

    • After the reaction is complete, purify the PIPOx-drug conjugate by dialysis against a suitable solvent to remove unreacted drug and then against deionized water.

    • Lyophilize the purified solution to obtain the solid conjugate.

  • Self-Validation: The success of the conjugation can be confirmed by NMR and FTIR spectroscopy. The drug loading content can be quantified using UV-Vis spectroscopy or HPLC by creating a calibration curve with the free drug.

Protocol 3: In Vitro Drug Release Study

  • Objective: To evaluate the release profile of the conjugated drug from the PIPOx carrier under different pH conditions.

  • Rationale: The hydrolysis of the ester bond linking the drug to the polymer is often pH-dependent, allowing for triggered release in specific physiological environments (e.g., the acidic tumor microenvironment). The release of drugs from PIPOx conjugates is influenced by pH and the molar mass of the polymer.[5] A higher rate of hydrolysis is typically observed in basic conditions, while low pH can suppress drug release.[5]

  • Procedure:

    • Prepare solutions of the PIPOx-drug conjugate in buffers of different pH values (e.g., pH 5.0 and pH 7.4).

    • Incubate the solutions at 37°C with constant shaking.

    • At predetermined time points, withdraw aliquots of the solution.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Plot the cumulative percentage of drug released as a function of time for each pH condition.

Application 2: Tissue Engineering Scaffolds

Poly(2-alkyl-2-oxazoline)s, the class of polymers to which PIPOx belongs, are emerging as viable alternatives to poly(ethylene glycol)s (PEGs) for creating hydrogels used in tissue engineering and 3D bioprinting due to their biocompatibility and chemical versatility.[4]

Protocol 4: Fabrication of PIPOx-Based Hydrogels

  • Objective: To create a crosslinked PIPOx hydrogel suitable for cell encapsulation.

  • Principle: Hydrogels can be formed by crosslinking PIPOx chains. This can be achieved by reacting the pendant oxazoline groups with a multifunctional crosslinker containing, for example, thiol or carboxylic acid groups.

  • Materials: PIPOx, a dithiol crosslinker (e.g., dithiothreitol - DTT), phosphate-buffered saline (PBS).

  • Procedure:

    • Prepare a concentrated solution of PIPOx in PBS.

    • Prepare a separate solution of the dithiol crosslinker in PBS.

    • Mix the two solutions. The gelation time will depend on the concentration of the polymer and crosslinker, as well as the temperature.

    • To encapsulate cells, they can be suspended in the PIPOx solution before adding the crosslinker.

    • Cast the gelling solution into a mold of the desired shape.

    • Allow the hydrogel to fully form.

    • The resulting hydrogel can be characterized for its swelling ratio, mechanical properties, and biocompatibility.

Biocompatibility Assessment of PIPOx-Based Materials

The biocompatibility of any material intended for biomedical applications is of utmost importance.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxicity of PIPOx-based materials on a model cell line.

  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials: NIH/3T3 mouse embryonic fibroblast cells (or another relevant cell line), cell culture medium, PIPOx material (e.g., polymer solution, hydrogel extract), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare extracts of the PIPOx material by incubating it in the cell culture medium for a defined period (e.g., 24 hours).

    • Remove the old medium from the cells and replace it with fresh medium containing different concentrations of the PIPOx extract. Include positive (e.g., toxic substance) and negative (medium only) controls.

    • Incubate the cells with the extracts for 24-72 hours.

    • After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to the negative control.

Data Summary Table

Table 2: Representative Properties of PIPOx for Biomedical Applications

PropertyTypical Value/ObservationSignificance in Biomedical Applications
Cytotoxicity Non-cytotoxic in vitro[1][2]Essential for safe use in contact with cells and tissues.
Immunomodulatory Properties Demonstrated[1][2][5]Can be beneficial in drug delivery and tissue engineering by modulating the local immune response.
Reactivity of Pendant Groups High reactivity with thiols and carboxylic acids without a catalyst[1][2]Allows for facile and versatile functionalization with drugs, targeting ligands, and crosslinkers.
Solubility Highly hydrophilic, soluble in water and physiological media[2]Important for creating injectable formulations and for ensuring biocompatibility.
Thermosensitivity Can be made thermosensitive through hydrophobic modification[2]Enables the development of "smart" materials that respond to temperature changes, useful for injectable gels and controlled release.

Part 3: Advanced Applications and Future Outlook

The versatility of PIPOx extends beyond the applications detailed above. Researchers are exploring its use in:

  • Gene Delivery: Cationic polymers can be prepared from PIPOx for complexing with nucleic acids to form polyplexes for gene delivery.[1][3]

  • Antimicrobial Materials: The PIPOx backbone can be functionalized with antimicrobial agents to create surfaces that resist biofilm formation.[1][3]

  • Biosensors: While the search results did not provide specific examples of PIPOx in biosensors, related conductive polymers like polyaniline are used extensively in this area.[6][7][8] The functionalizability of PIPOx suggests potential for its use as a scaffold for immobilizing biorecognition elements in biosensor design.

Logical Relationship Diagram

PIPOx_Applications PIPOx Poly(2-isopropenyl-2-oxazoline) (PIPOx) Biocompatibility Biocompatibility & Immunomodulatory PIPOx->Biocompatibility Functionality Tunable Functionality PIPOx->Functionality DrugDelivery Drug Delivery Biocompatibility->DrugDelivery TissueEng Tissue Engineering Biocompatibility->TissueEng Functionality->DrugDelivery Functionality->TissueEng GeneDelivery Gene Delivery Functionality->GeneDelivery Properties Controlled Synthesis (ATRP, RAFT) Properties->PIPOx

Caption: Interrelationship of PIPOx properties and its biomedical applications.

Poly(2-isopropenyl-2-oxazoline) represents a highly promising and adaptable platform for a wide array of biomedical applications. Its controlled synthesis, excellent biocompatibility, and versatile functionality provide researchers with a powerful tool for developing next-generation therapeutics and medical devices. The protocols and insights provided in this guide are intended to serve as a solid foundation for scientists and engineers looking to innovate in the fields of drug delivery, tissue engineering, and beyond. As research continues, the full potential of PIPOx and related polymers in medicine is only beginning to be realized.

References

Application Notes & Protocols: Synthesis and Characterization of Thermosensitive Polymers Based on 2-Isopropenylaniline for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are designed as a foundational guide for research and development. Direct and specific experimental data on the synthesis of thermosensitive polymers using 2-isopropenylaniline is not extensively available in peer-reviewed literature. Therefore, the protocols provided are based on established principles of free-radical polymerization of vinyl monomers and the common strategy of copolymerization to induce thermoresponsive behavior.[1][2][3] The quantitative data presented is hypothetical and for illustrative purposes. Researchers should use these notes as a starting point for their own experimental design and optimization.

Application Notes

Introduction to Thermosensitive Polymers

Thermosensitive polymers are a class of "smart" materials that exhibit a sharp change in their physical properties in response to temperature changes.[4] For polymers in aqueous solutions, this behavior is often characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble and exists as hydrated, extended coils due to favorable hydrogen bonding between the polymer and water molecules.[5][6] Above the LCST, these hydrogen bonds break, leading to dominant polymer-polymer interactions, causing the polymer chains to collapse into dehydrated globules and precipitate from the solution.[5][6] This reversible sol-gel transition makes them excellent candidates for a variety of biomedical applications, particularly in controlled drug delivery, where a therapeutic agent can be released on-demand by a localized temperature change.[7][8]

Rationale for Using this compound

While poly(N-isopropylacrylamide) (PNIPAM) is the most studied thermosensitive polymer, there is a continuous search for new monomers to create polymers with novel properties.[9] this compound presents an interesting, albeit underexplored, monomer candidate for the following reasons:

  • Vinyl Group for Polymerization: The isopropenyl group is a vinyl moiety that is amenable to well-established polymerization techniques like free-radical polymerization.[1][2]

  • Hydrophobic Character: The aniline ring and isopropenyl group provide a hydrophobic backbone, which is a necessary component for inducing LCST behavior.

  • Functional Aniline Moiety: The primary amine on the aniline ring offers a site for potential post-polymerization modification, allowing for the conjugation of targeting ligands, drugs, or other functional molecules.

Strategy for Inducing and Tuning Thermosensitivity

Homopolymers of hydrophobic monomers like this compound are generally not water-soluble. To create a thermosensitive polymer with an LCST in a physiologically relevant range (e.g., 35-42 °C), a common and effective strategy is the copolymerization of the hydrophobic monomer with a hydrophilic comonomer.[3][5][10] By adjusting the ratio of the hydrophobic to hydrophilic units in the polymer chain, the overall hydrophobic/hydrophilic balance can be precisely controlled, thereby tuning the LCST.[5][11]

For this proposed system, we suggest copolymerizing this compound (hydrophobic) with N-vinylpyrrolidone (NVP, hydrophilic). Increasing the proportion of the hydrophilic NVP is expected to increase the LCST of the resulting copolymer.[3]

Experimental Workflows and Mechanisms

The overall process for developing a thermosensitive polymer from a novel monomer involves synthesis, characterization, and application-specific testing.

G cluster_0 Polymer Synthesis & Purification cluster_1 Characterization cluster_2 Application Testing Monomer Monomer Purification (this compound, NVP) Polymerization Free-Radical Copolymerization Monomer->Polymerization Purification Polymer Purification (Precipitation/Dialysis) Polymerization->Purification FTIR Structural Verification (FTIR) Purification->FTIR GPC Molecular Weight (GPC/SEC) FTIR->GPC LCST LCST Determination (Turbidimetry) GPC->LCST Loading Drug Loading into Polymer Matrix LCST->Loading Release In Vitro Drug Release Study (Below & Above LCST) Loading->Release

Caption: General workflow for synthesis and evaluation of novel thermosensitive polymers.

The core application of these polymers in drug delivery relies on their temperature-dependent conformational change.

G cluster_0 Below LCST (e.g., < 37°C) cluster_1 Above LCST (e.g., > 37°C) b1 Polymer is Soluble (Hydrated Coils) b2 Hydrogel Matrix is Swollen b1->b2 b3 Drug is Entrapped b2->b3 a1 Polymer is Insoluble (Collapsed Globules) b3->a1 Apply Heat (e.g., Local Hyperthermia) a2 Hydrogel Matrix Shrinks a1->a2 a3 Drug is Released a2->a3 a3->b1 Cool Down

Caption: Mechanism of temperature-triggered drug release from a thermosensitive polymer.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-N-vinylpyrrolidone)

This protocol describes the synthesis of a thermosensitive copolymer via free-radical polymerization.[1][2]

Materials:

  • This compound (monomer 1)

  • N-vinylpyrrolidone (NVP, monomer 2)

  • Azobisisobutyronitrile (AIBN, initiator)

  • 1,4-Dioxane (solvent, anhydrous)

  • Diethyl ether (non-solvent for precipitation)

  • Methanol

  • Basic alumina

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Schlenk line or nitrogen/argon manifold

  • Constant temperature oil bath

  • Condenser

  • Vacuum filtration apparatus (Büchner funnel)

  • Drying oven

Procedure:

  • Monomer Purification: Pass this compound and NVP through a short column of basic alumina to remove inhibitors.

  • Reaction Setup: Add the desired molar ratio of this compound and NVP to a Schlenk flask. For initial studies, a 1:1 molar ratio is recommended.

  • Add AIBN (typically 1 mol% with respect to the total monomer concentration).

  • Add anhydrous 1,4-dioxane to achieve a total monomer concentration of approximately 2 M.

  • Seal the flask, connect it to the Schlenk line, and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

  • Allow the reaction to proceed with stirring for 12-24 hours. The solution will become more viscous as the polymer forms.

  • Termination & Purification: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Slowly pour the viscous polymer solution into a large excess of cold diethyl ether with vigorous stirring to precipitate the polymer.

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer powder repeatedly with diethyl ether to remove unreacted monomers and initiator fragments.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Polymer Characterization

3.2.1 Structural Characterization (FTIR Spectroscopy)

  • Purpose: To confirm the incorporation of both this compound and NVP monomers into the polymer chain.

  • Procedure: Acquire an FTIR spectrum of the dried polymer powder using a KBr pellet or an ATR-FTIR spectrometer.

  • Expected Peaks: Look for characteristic peaks from both monomers: C=O stretching from the NVP lactam ring (~1650 cm⁻¹), aromatic C=C stretching from the aniline ring (~1600 and 1500 cm⁻¹), and N-H stretching from the aniline amine group (~3400-3300 cm⁻¹).[12][13]

3.2.2 Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or DMF with 0.05 M LiBr) and analyze using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.[14]

3.2.3 LCST Determination (Turbidimetry)

  • Purpose: To determine the phase transition temperature (LCST) of the copolymer in an aqueous solution.[15]

  • Procedure:

    • Prepare a dilute solution of the polymer (e.g., 10 mg/mL) in deionized water or phosphate-buffered saline (PBS).[15]

    • Place the solution in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the transmittance or absorbance at a fixed wavelength (e.g., 600 nm) while increasing the temperature at a controlled rate (e.g., 0.5 °C/min).[15]

    • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value, indicating the onset of polymer precipitation.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol provides a general method for evaluating the drug delivery potential of the synthesized thermosensitive polymer.

Materials:

  • Synthesized thermosensitive copolymer

  • Model drug (e.g., Doxorubicin, Ibuprofen)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (with appropriate molecular weight cut-off)

Equipment:

  • Constant temperature water bath or incubator

  • Magnetic stirrers

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Drug Loading (Equilibrium Swelling Method):

    • Dissolve the polymer in PBS at a concentration above its gelling concentration (to be determined empirically) at a temperature below the LCST (e.g., 4 °C).

    • Add a known amount of the model drug to the polymer solution and stir until fully dissolved.

    • This drug-loaded polymer solution can be used for release studies.

  • In Vitro Drug Release:

    • Transfer a known volume (e.g., 1 mL) of the cold, drug-loaded polymer solution into a dialysis bag.

    • Submerge the dialysis bag in a larger volume of pre-warmed PBS (e.g., 50 mL) maintained at two different temperatures in separate experiments: one below the LCST (e.g., 25 °C) and one above the LCST (e.g., 40 °C).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the external PBS medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative drug release percentage over time for both temperatures and plot the release profiles. A significantly faster release rate is expected at the temperature above the LCST.[16][17]

Quantitative Data Presentation

The key to creating functional thermosensitive polymers is understanding the relationship between the copolymer composition and its LCST. Experiments should be designed to systematically vary the monomer feed ratio. The results should be summarized in a table as shown below.

Table 1: Hypothetical Data on the Effect of Copolymer Composition on the Lower Critical Solution Temperature (LCST)

Sample IDMolar Feed Ratio (this compound : NVP)Molar Composition in Polymer (Determined by ¹H NMR)Mn ( g/mol ) (by GPC)PDI (Mw/Mn) (by GPC)LCST (°C) (in PBS, pH 7.4)
P(IPA-co-NVP)-170 : 3068 : 3215,2001.833.5
P(IPA-co-NVP)-250 : 5049 : 5116,5001.738.2
P(IPA-co-NVP)-330 : 7028 : 7214,8001.945.1
P(IPA-co-NVP)-410 : 909 : 9117,1001.8> 60 (Not Observed)

Note: The data in this table is purely hypothetical to illustrate the expected trend where an increase in the hydrophilic NVP content leads to an increase in the LCST.[3][18]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-isopropenylaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Wittig reaction and the Suzuki-Miyaura coupling.

  • Wittig Reaction: This approach involves the reaction of 2-aminoacetophenone with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide. This method is effective for converting a ketone to an alkene.

  • Suzuki-Miyaura Coupling: This cross-coupling reaction utilizes a palladium catalyst to couple an aryl halide (e.g., 2-bromoaniline or 2-iodoaniline) with a source of the isopropenyl group, such as isopropenylboronic acid or its esters.

Q2: I am getting a low yield in my Wittig reaction. What are the potential causes?

A2: Low yields in the Wittig synthesis of this compound can stem from several factors:

  • Incomplete ylide formation: The acidity of the N-H proton on the aniline can compete with the deprotonation of the phosphonium salt. This can be addressed by using an excess of a strong base.

  • Steric hindrance: While not severe, the ortho-amino group can introduce some steric hindrance, potentially slowing down the reaction.

  • Side reactions: The ylide can be unstable and may decompose over time. It is often best to generate the ylide in situ and use it immediately. Additionally, the amino group might participate in side reactions if not protected.

Q3: What are common side products in the Suzuki-Miyaura synthesis of this compound?

A3: Common side products include:

  • Homocoupling: The aryl halide or the boronic acid derivative can couple with themselves to form symmetrical biaryls or dienes, respectively.

  • Protodeboronation: The isopropenylboronic acid can be protonated and lose its boron functionality, leading to the formation of propene.

  • Dehalogenation: The starting aryl halide can be reduced, removing the halogen atom.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used. It is advisable to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to prevent the basic aniline product from tailing on the acidic silica gel. Distillation under reduced pressure can also be employed for purification.

Troubleshooting Guides

Wittig Reaction Route

Problem: Low or no conversion of 2-aminoacetophenone.

Possible Cause Troubleshooting Steps
Incomplete Ylide Formation Use a stronger base (e.g., n-butyllithium instead of potassium tert-butoxide). Use a slight excess of the base (2.1-2.5 equivalents) to ensure deprotonation of both the phosphonium salt and the aniline nitrogen.
Ylide Decomposition Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the 2-aminoacetophenone solution to the freshly prepared ylide.
Low Reactivity of Ketone Increase the reaction temperature after the addition of the ketone. Monitor the reaction by TLC to determine the optimal reaction time.

Problem: Formation of multiple unidentified byproducts.

Possible Cause Troubleshooting Steps
Side reactions involving the amine group Consider protecting the amine group as a tert-butyloxycarbonyl (Boc) or other suitable protecting group prior to the Wittig reaction. The protecting group can be removed in a subsequent step.
Air or moisture contamination Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suzuki-Miyaura Coupling Route

Problem: Low yield of this compound.

Possible Cause Troubleshooting Steps
Catalyst deactivation Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is thoroughly degassed to remove oxygen. Consider using a pre-catalyst that is more resistant to deactivation.
Inefficient transmetalation The choice of base is crucial. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary to find the optimal conditions. The use of an aqueous base solution is often beneficial.
Protodeboronation of isopropenylboronic acid Use a milder base or add the boronic acid derivative slowly to the reaction mixture. Ensure the reaction is not run for an excessively long time.

Problem: Significant formation of homocoupled byproducts.

Possible Cause Troubleshooting Steps
Incorrect catalyst to ligand ratio Optimize the catalyst to ligand ratio. For many phosphine ligands, a 1:2 or 1:4 ratio of palladium to ligand is effective.
Reaction temperature is too high Lower the reaction temperature and monitor the reaction progress by TLC or GC-MS.

Data Presentation

Table 1: Effect of Base on the Yield of this compound via Wittig Reaction *

EntryBase (2.2 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Potassium tert-butoxideTHF251245
2n-ButyllithiumTHF0 to 25875
3Sodium hydrideDMF251255
4LHMDSTHF-78 to 25668

*Illustrative data based on typical Wittig reaction outcomes.

Table 2: Optimization of Suzuki-Miyaura Coupling for this compound Synthesis *

EntryPalladium Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10065
2Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O9085
3Pd(PPh₃)₄-Cs₂CO₃DME/H₂O8578
4PdCl₂(dppf)-Na₂CO₃DMF/H₂O10072

*Illustrative data based on common Suzuki-Miyaura coupling conditions for similar substrates.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Aminoacetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (2.2 equivalents) dropwise via the dropping funnel. The solution will typically turn a deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve 2-aminoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate with 0.5% triethylamine).

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 2-Bromoaniline

  • Isopropenylboronic acid pinacol ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add 2-bromoaniline (1.0 equivalent), isopropenylboronic acid pinacol ester (1.5 equivalents), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate with 0.5% triethylamine).[1]

Visualizations

Wittig_Reaction_Workflow start Start ylide_formation Ylide Formation: Methyltriphenylphosphonium bromide + n-BuLi in THF at 0 °C start->ylide_formation ketone_addition Addition of 2-Aminoacetophenone in THF ylide_formation->ketone_addition reaction Reaction at Room Temperature ketone_addition->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extraction with Ethyl Acetate quench->extraction purification Purification: Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Suzuki_Coupling_Pathway pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 2-Bromoaniline aryl_halide->oxidative_addition pd_intermediate1 Ar-Pd(II)-X Ln oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation boronic_ester Isopropenylboronic acid ester boronic_ester->transmetalation base Base (e.g., K3PO4) base->transmetalation pd_intermediate2 Ar-Pd(II)-Isopropenyl Ln transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product This compound reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.

Troubleshooting_Logic start Low Yield? reaction_type Select Reaction start->reaction_type wittig Wittig reaction_type->wittig Wittig suzuki Suzuki reaction_type->suzuki Suzuki wittig_cause Check Ylide Formation (Base, Temp) wittig->wittig_cause suzuki_cause Check Catalyst/Base (Degassing, Reagents) suzuki->suzuki_cause wittig_solution Use excess strong base Generate ylide at low temp wittig_cause->wittig_solution Yes suzuki_solution Use fresh catalyst/ligand Screen bases suzuki_cause->suzuki_solution Yes end Improved Yield wittig_solution->end suzuki_solution->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Polymerization of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the polymerization of substituted anilines. It is intended for researchers, scientists, and drug development professionals encountering challenges in their synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of substituted anilines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Polymer Yield

Question: I am consistently obtaining a low yield of my substituted polyaniline. What are the likely causes and how can I improve it?

Answer: Low yields in substituted aniline polymerization can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The polymerization may not be proceeding to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the disappearance of the monomer. Extend the reaction time if necessary. One study on the synthesis of poly[2-(1-methylbut-1-en-1-yl)aniline] allowed the reaction to proceed for 24 hours to achieve a high yield.[1]

  • Suboptimal Oxidant-to-Monomer Ratio: The stoichiometry of the oxidizing agent to the aniline monomer is crucial for efficient polymerization.

    • Solution: Systematically vary the molar ratio of the oxidant to the monomer to find the optimal condition for your specific substituted aniline. For the polymerization of certain 2-(1-methylbut-2-en-1-yl)aniline derivatives, a monomer to ammonium persulfate ratio of 1.00:1.25 was used.[1][2]

  • Inappropriate Reaction Temperature: The polymerization of aniline is an exothermic process, and improper temperature control can lead to side reactions and product degradation.[3][4]

    • Solution: Maintain a low and constant temperature throughout the reaction, typically between 0-5 °C, using an ice bath.[3]

  • Presence of Impurities: Impurities in the monomer, solvent, or reagents can interfere with the polymerization process.

    • Solution: Ensure the aniline monomer is purified before use, for instance, by distillation under reduced pressure.[1][5] Use anhydrous solvents and high-purity reagents.[4]

  • Loss During Work-up: The purification process can be a significant source of product loss.

    • Solution: After polymerization, the polymer is typically filtered and washed. Ensure thorough washing with an appropriate solvent (e.g., 0.2 M HCl, petroleum ether) to remove unreacted monomer and oligomers without dissolving the desired polymer.[1][2]

Issue 2: Poor Solubility of the Polymer

Question: My synthesized substituted polyaniline is insoluble in common organic solvents, making it difficult to process and characterize. What can I do?

Answer: The poor solubility of polyanilines is a well-known challenge.[1][6] The introduction of substituents is a primary strategy to enhance solubility.

  • Nature of the Substituent: The type and position of the substituent on the aniline ring significantly impact the polymer's solubility.

    • Solution: The incorporation of bulky alkyl, alkoxy, or hydroxyl groups, particularly at the ortho position, can improve solubility in organic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For instance, poly[2-(1-methylbutyl)aniline] is soluble in NMP, DMF, and DMSO.[1] Introducing ethylene-1,2-dioxy groups at the 2,5-positions of aniline can dramatically increase solubility in both water and common organic solvents.[7]

  • Polymer Morphology: The physical structure of the polymer chains can affect their interaction with solvents.

    • Solution: The choice of substituent can influence the polymer's morphology. For example, changing the substituent on certain aniline monomers resulted in a change from a heterogeneous hierarchical to a spherical structure, which was soluble in common organic solvents.[1][2][5][8]

  • Doping State: The protonation (doping) state of the polyaniline can influence its solubility.

    • Solution: The emeraldine salt form, which is the conducting form, may have different solubility characteristics compared to the emeraldine base. Treatment with an acid like HCl is used to dope the polymer.[1]

Issue 3: Uncontrolled Polymerization and Product Inconsistency

Question: My polymerization reactions are often uncontrolled, leading to inconsistent product properties (e.g., molecular weight, conductivity). How can I gain better control over the process?

Answer: Achieving controlled polymerization of substituted anilines requires careful management of reaction parameters.

  • Reaction Kinetics: The rate of polymerization can be influenced by several factors.

    • Solution: Control the reaction temperature, as higher temperatures can accelerate the reaction and lead to degradation.[3] The concentration of the monomer, oxidant, and acid can also affect the reaction rate.[9]

  • Acidity of the Medium: The pH of the reaction medium plays a critical role in the polymerization mechanism.

    • Solution: The polymerization is typically carried out in an acidic medium, such as an aqueous HCl solution.[1][2][9] The acid concentration can influence the polymerization rate and the properties of the resulting polymer.[9]

  • Oxidant Addition Rate: A rapid addition of the oxidant can lead to localized overheating and uncontrolled polymerization.

    • Solution: Add the oxidant solution dropwise to the monomer solution while maintaining a low temperature and vigorous stirring.[1][2] This ensures a more uniform reaction throughout the mixture.

  • Steric and Electronic Effects of Substituents: The nature of the substituent on the aniline ring affects the monomer's reactivity.[5][8]

    • Solution: Be aware that electron-donating groups can increase the reactivity of the monomer, while electron-withdrawing groups can decrease it.[6] This may require adjusting the reaction conditions (e.g., temperature, reaction time) for different substituted anilines.

Frequently Asked Questions (FAQs)

Q1: What is the role of the oxidizing agent in the polymerization of substituted anilines?

A1: The oxidizing agent initiates the polymerization by oxidizing the aniline monomer to form a radical cation. This reactive species then propagates the polymer chain. Common oxidizing agents include ammonium persulfate ((NH₄)₂S₂O₈), potassium dichromate (K₂Cr₂O₇), and ferric chloride (FeCl₃).[10] The choice of oxidant can influence the reaction rate and the properties of the final polymer.[10]

Q2: How do substituents on the aniline ring affect the properties of the resulting polymer?

A2: Substituents have a significant impact on the polymer's properties due to steric and electronic effects.[5][8]

  • Solubility: As discussed in the troubleshooting section, bulky substituents can increase solubility by preventing close chain packing.[1]

  • Conductivity: Electron-donating groups can increase the electron density on the polymer backbone, which may affect conductivity. Conversely, electron-withdrawing groups can lower the conductivity.[10] The conjugation length of the polymer, which is influenced by substituents, also plays a crucial role in its electrical properties.[10]

  • Morphology: The type of substituent can influence the polymer's morphology, leading to different structures such as granular, fibrous, or spherical.[1][2][5][8]

Q3: What are the common methods for characterizing substituted polyanilines?

A3: A variety of spectroscopic and analytical techniques are used to characterize substituted polyanilines:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the polymer structure and identify characteristic functional groups.[1][8][10]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the polymer, which provides information about its oxidation and doping state.[1][8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the detailed structure of the polymer, especially for soluble derivatives.[1][8]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[10]

  • Conductivity Measurements: To determine the electrical conductivity of the polymer, which is a key property of conducting polymers.[10]

Q4: Can copolymerization be used to modify the properties of polyanilines?

A4: Yes, copolymerization is an effective method to tailor the properties of polyanilines. By copolymerizing aniline or a substituted aniline with another monomer, it is possible to obtain copolymers with improved solubility, processability, and specific functionalities.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the polymerization of substituted anilines.

Table 1: Polymerization Yields of Substituted Anilines

MonomerOxidantYield (%)Reference
2-(1-methylbut-1-en-1-yl)anilineAmmonium Persulfate88[1]
2-(1-methylbutyl)anilineAmmonium Persulfate85[1]
2-(2-aminophenyl)pentan-2-olAmmonium Persulfate60[1]
4-chloro-3-trifluoromethyl phenylamineSulfur Monochloride10[11]
3,5-dichlorophenylamineSulfur Monochloride19[11]
4-chlorophenylamineSulfur Monochloride31[11]

Table 2: Influence of Reaction Conditions on Polymer Properties (Poly(m-methylaniline))

Parameter Varied (Increase)Effect on Polymerization RateEffect on Molecular WeightReference
Hydrochloric Acid ConcentrationIncreaseIncrease[9]
Sodium Dichromate ConcentrationIncreaseDecrease[9]
Monomer ConcentrationDecreaseIncrease[9]

Experimental Protocols

Protocol 1: General Procedure for Chemical Oxidative Polymerization of 2-(1-methylbut-2-en-1-yl)aniline Derivatives [1][2]

  • Monomer Solution Preparation: Dissolve the substituted aniline monomer (e.g., 1.0 g, 6.2 mmol) in a 0.2 mol L⁻¹ aqueous solution of HCl (50 mL).

  • Oxidant Solution Preparation: Separately, dissolve ammonium persulfate (e.g., 1.7 g, 7.5 mmol) in a 0.2 mol L⁻¹ aqueous solution of HCl (50 mL). The monomer to oxidant molar ratio is typically around 1:1.25.

  • Polymerization: Cool the monomer solution in an ice bath. Add the oxidant solution dropwise to the monomer solution under constant stirring. The reaction is typically carried out at a controlled temperature (e.g., 20 °C) for a specific duration (e.g., 24 hours). A color change from yellow to dark brown is usually observed as the reaction progresses.

  • Isolation and Purification: After the reaction is complete, filter the solution to collect the polymer precipitate. Wash the precipitate thoroughly with a large amount of 0.2 mol L⁻¹ HCl to remove any unreacted monomer and oligomers. Subsequently, wash the polymer with a non-polar solvent like petroleum ether.

  • Drying: Dry the purified polymer under reduced pressure.

  • Doping (Optional): To obtain the conducting emeraldine salt form, the polymer can be treated with a 1 M HCl solution for 24 hours. The doped polymer is then filtered, washed with petroleum ether, and dried under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Sol Prepare Monomer Solution (Substituted Aniline in HCl) Reaction Dropwise Addition of Oxidant to Monomer Solution (0-5 °C, Stirring) Monomer_Sol->Reaction Oxidant_Sol Prepare Oxidant Solution (e.g., (NH4)2S2O8 in HCl) Oxidant_Sol->Reaction Filtration Filter Precipitate Reaction->Filtration Wash_HCl Wash with HCl Solution Filtration->Wash_HCl Wash_Solvent Wash with Organic Solvent Wash_HCl->Wash_Solvent Drying Dry under Vacuum Wash_Solvent->Drying Characterization Polymer Characterization (FT-IR, UV-Vis, NMR, etc.) Drying->Characterization Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Aniline Monomer Radical_Cation Aniline Radical Cation Monomer->Radical_Cation Oxidation Oxidant Oxidant Oxidant->Radical_Cation Dimer Dimer Formation Radical_Cation->Dimer Coupling Oligomer Oligomer/Polymer Chain Growth Dimer->Oligomer Further Coupling Termination Chain Termination Oligomer->Termination

References

Technical Support Center: Purification of Crude 2-Isopropenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the purification of crude 2-isopropenylaniline. Researchers, scientists, and drug development professionals can find troubleshooting tips and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are vacuum distillation and flash column chromatography. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.

Q2: Why does my this compound sample turn yellow or brown after purification?

A2: this compound, like many anilines, is susceptible to air oxidation, which can lead to the formation of colored impurities. To minimize this, it is recommended to handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark.

Q3: What are the typical impurities in crude this compound?

A3: The impurity profile can vary depending on the synthetic route. However, common impurities may include unreacted starting materials, byproducts from side reactions such as dimerization or polymerization of the isopropenyl group, and positional isomers.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A certificate of analysis for the related compound, 2-isopropylaniline, shows that a purity of 99.54% can be achieved and is typically verified by GC.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Purification Method Expected Purity Expected Recovery Primary Impurities Removed
Vacuum Distillation>98%60-80%High-boiling impurities, polymeric material, non-volatile salts
Flash Column Chromatography>99%50-70%Close-boiling isomers, polar impurities, colored byproducts

Note: The data in this table is illustrative and actual results may vary depending on the specific experimental conditions and the composition of the crude mixture.

Issue 1: The purified this compound is still colored (yellow to brown).

  • Possible Cause: Oxidation of the aniline.

  • Solution:

    • Ensure all glassware is dry and the purification is carried out under an inert atmosphere (nitrogen or argon).

    • Use degassed solvents for chromatography.

    • Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Issue 2: Low recovery of this compound after column chromatography.

  • Possible Cause 1: Irreversible adsorption onto the silica gel. The basic nature of the aniline can lead to strong interactions with the acidic silica gel.

  • Solution 1: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine. This can be done by adding ~1% triethylamine to the eluent.

  • Possible Cause 2: The compound is eluting very slowly or not at all.

  • Solution 2: Gradually increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective.

Issue 3: Purity is not satisfactory after vacuum distillation.

  • Possible Cause 1: Co-distillation of impurities with similar boiling points.

  • Solution 1: Use a fractional distillation column to improve separation efficiency. Ensure the column is well-insulated.

  • Possible Cause 2: Thermal decomposition during distillation. Although this compound has a boiling point of 95 °C at 13 mmHg, prolonged heating can lead to degradation.

  • Solution 2: Ensure the vacuum is stable and as low as possible to reduce the required distillation temperature. Minimize the time the compound is exposed to high temperatures.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound

This protocol describes the purification of crude this compound by vacuum distillation to remove non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and receiving flask

  • Thermometer

  • Heating mantle

  • Vacuum pump with a cold trap

  • Boiling chips or magnetic stirrer

Procedure:

  • Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its volume.

  • Add a few boiling chips or a magnetic stir bar.

  • Assemble the short-path distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.

  • Place the thermometer correctly, with the top of the bulb level with the side arm of the distillation head.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Start the cooling water flow through the condenser.

  • Gradually apply the vacuum.

  • Once a stable vacuum is achieved, begin heating the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point (95 °C at 13 mmHg).

  • Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

G cluster_setup Apparatus Setup cluster_process Distillation Process cluster_shutdown Shutdown A Crude this compound in RBF B Assemble Distillation Apparatus A->B C Connect to Vacuum & Condenser B->C D Apply Vacuum C->D E Gentle Heating D->E F Collect Pure Fraction E->F G Cool Apparatus F->G H Release Vacuum G->H

Vacuum Distillation Workflow for this compound Purification.
Protocol 2: Flash Column Chromatography of Crude this compound

This protocol is suitable for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (e.g., hexane, ethyl acetate, triethylamine)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 hexane:ethyl acetate with 1% triethylamine).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting eluent).

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dry sample-adsorbed silica gel to the top of the column.

  • Elution:

    • Begin eluting with the starting eluent, maintaining a constant flow rate.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Pack Silica Gel Column B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Flash Column Chromatography Workflow for Purifying this compound.

References

Minimizing byproduct formation in aniline derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aniline Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in aniline derivative synthesis?

A1: Byproduct formation is a common challenge in aniline derivative synthesis. The nature of the byproducts is highly dependent on the specific reaction being performed. However, some common classes of impurities include:

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities such as nitrobenzenes, azoxybenzenes, and polymeric materials. This is often exacerbated by exposure to air, especially at elevated temperatures.

  • Polysubstituted Products: The amino group in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to the formation of di- or even tri-substituted products when mono-substitution is desired.

  • Over-alkylation/acylation Products: In N-alkylation and N-acylation reactions, the desired mono-substituted product can sometimes react further to yield di-substituted byproducts (e.g., N,N-dialkylaniline).[1]

  • Homocoupling Products: In cross-coupling reactions like the Buchwald-Hartwig amination, self-coupling of the aniline derivative can occur, leading to dimer formation.

  • Unreacted Starting Materials: Incomplete reactions can leave residual aniline and other starting materials in the product mixture.

Q2: How can I prevent the oxidation of my aniline starting material and product?

A2: Preventing oxidation is crucial for obtaining a clean product and preventing the formation of colored impurities. Key strategies include:

  • Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as heat can accelerate oxidation. Store aniline and its derivatives in a cool, dark place.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial.

  • Purification of Starting Material: Old or discolored aniline should be purified before use, typically by distillation, to remove existing oxidation impurities.[2]

Q3: What is the purpose of protecting the amino group of aniline, and when should I do it?

A3: The amino group of aniline is highly reactive and strongly activates the aromatic ring towards electrophilic substitution. Protecting the amino group, typically by converting it to an acetamide (an anilide), moderates this reactivity. This strategy is employed to:

  • Prevent Polysubstitution: In reactions like halogenation or nitration, protection of the amino group allows for the selective formation of mono-substituted products. Without protection, tri-substituted products are often formed.

  • Avoid Side Reactions at the Nitrogen: The lone pair of electrons on the nitrogen can participate in undesired side reactions. Protection masks this nucleophilicity.

The protecting group can be removed later by hydrolysis to regenerate the amino group. Acetylation is a common and effective protection strategy.[3]

Troubleshooting Guides

Acylation Reactions (e.g., Synthesis of Acetanilide)

Problem: Low yield of the desired mono-acylated product and/or formation of di-acylated byproducts.

Troubleshooting Steps:

ParameterRecommendationRationale
Molar Ratio of Reactants Use a slight excess (1.1-1.2 equivalents) of the acylating agent (e.g., acetic anhydride). A large excess can promote di-acylation.Optimizing the stoichiometry ensures complete consumption of the limiting reagent while minimizing side reactions.
Reaction Temperature Maintain a moderate temperature. For the acylation of aniline with acetic acid, 140°C has been shown to be effective.[4] For more reactive acylating agents like acetic anhydride, lower temperatures are often sufficient.High temperatures can lead to the formation of byproducts and decomposition.
Catalyst For less reactive acylating agents like acetic acid, a catalyst such as a mesoporous polyaniline-supported silver nanoparticle (mPANI/Ag) can improve the reaction rate and yield.[4]A suitable catalyst can significantly increase the reaction rate and allow for milder reaction conditions.
Solvent While some acylations can be run neat, the choice of solvent can influence the reaction. Dichloromethane has been used, yielding moderate results.[4]The solvent can affect the solubility of reactants and intermediates, influencing the reaction rate and outcome.

Experimental Protocol: Synthesis of Acetanilide via Acetylation of Aniline

This protocol describes the protection of the aniline amino group by acetylation.

Materials:

  • Aniline (freshly distilled)

  • Acetic anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate

  • Water

  • Ethanol (for recrystallization)

  • Erlenmeyer flasks

  • Beaker

  • Buchner funnel and filter flask

  • Ice bath

  • Hot plate

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 2.0 g of aniline in 30 mL of water. Add 1.8 mL of concentrated hydrochloric acid and stir.

  • In a separate beaker, prepare a solution of 2.1 g of sodium acetate in 12 mL of water.

  • To the aniline hydrochloride solution, add 2.4 mL of acetic anhydride. Swirl the flask to ensure mixing.

  • Immediately add the sodium acetate solution to the reaction mixture. The acetanilide product will precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crude acetanilide by vacuum filtration using a Buchner funnel.

  • Purify the crude product by recrystallization from a minimal amount of hot water or a water-ethanol mixture.[5][6][7][8]

N-Alkylation Reactions

Problem: Formation of N,N-dialkylated byproducts, leading to low selectivity for the desired mono-alkylated aniline.

Troubleshooting Steps:

ParameterRecommendationRationale
Alkylating Agent The reactivity of the alkylating agent plays a crucial role. Highly reactive agents like methyl iodide can lead to over-alkylation. Using less reactive agents or controlling their addition rate can improve selectivity.[1]Controlling the electrophilicity of the alkylating agent helps to favor mono-alkylation.
Stoichiometry Use a slight excess of the aniline relative to the alkylating agent to favor the formation of the mono-alkylated product.Increasing the concentration of the nucleophile (aniline) relative to the electrophile (alkylating agent) statistically favors the initial reaction over the subsequent one.
Catalyst The choice of catalyst is critical for selectivity. For example, in the N-alkylation of aniline with benzyl alcohol, a Manganese Pincer Catalyst has shown high selectivity for mono-alkylation.[9]A selective catalyst can direct the reaction towards the desired product by lowering the activation energy for the mono-alkylation pathway relative to the di-alkylation pathway.
Reaction Temperature Lowering the reaction temperature can often improve selectivity by disfavoring the generally higher activation energy pathway to the di-alkylated product. For the manganese-catalyzed reaction, 80°C was found to be optimal.At lower temperatures, the reaction with the higher activation energy (often the second alkylation) is significantly slower.
Solvent Ionic liquids have been shown to be effective solvents for the selective mono-alkylation of anilines, minimizing over-alkylation.[1]The solvent can influence the relative rates of the mono- and di-alkylation reactions.
Purification of Aniline Derivatives

Problem: Crude product is impure, containing unreacted starting materials, byproducts, and colored impurities.

Troubleshooting Steps:

Purification TechniqueWhen to UseKey Considerations
Distillation (Atmospheric or Vacuum) For liquid aniline derivatives with boiling points significantly different from impurities. Vacuum distillation is used for high-boiling or thermally sensitive compounds.[2]Ensure the apparatus is dry. For aniline itself, adding a drying agent like KOH before distillation is recommended.[2] Bumping can be an issue, so use boiling chips or a magnetic stirrer.
Steam Distillation For separating water-immiscible, volatile aniline derivatives from non-volatile impurities.This method allows for distillation at a temperature below the boiling point of the compound, preventing decomposition.[3][10]
Recrystallization For solid aniline derivatives. The choice of solvent is critical. The compound should be soluble in the hot solvent and insoluble in the cold solvent.[5][6][7][8]For colored impurities, adding activated charcoal to the hot solution before filtration can be effective.[5][7] Slow cooling promotes the formation of larger, purer crystals.
Column Chromatography For separating complex mixtures of byproducts with similar physical properties.The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system) is crucial for effective separation.
Acid-Base Extraction To separate basic aniline derivatives from neutral or acidic impurities.The aniline derivative is protonated with an acid to form a water-soluble salt, which can be separated from non-basic impurities in an organic solvent. The aniline is then regenerated by adding a base.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start with Purified Reactants reaction Perform Synthesis (e.g., Acylation, Alkylation) start->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification_method Select Purification Method (Distillation, Recrystallization, etc.) crude->purification_method distillation Distillation purification_method->distillation Liquid Product recrystallization Recrystallization purification_method->recrystallization Solid Product chromatography Column Chromatography purification_method->chromatography Complex Mixture pure_product Pure Product distillation->pure_product recrystallization->pure_product chromatography->pure_product analysis Characterization (NMR, IR, MP, etc.) pure_product->analysis

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of aniline derivatives.

troubleshooting_logic cluster_byproducts Identify Byproducts cluster_solutions Implement Solutions start Low Yield or Purity? oxidation Oxidation Products (Colored Impurities) start->oxidation Yes polysubstitution Polysubstituted Products start->polysubstitution Yes overalkylation Over-alkylation/ acylation start->overalkylation Yes unreacted Unreacted Starting Materials start->unreacted Yes inert_atm Use Inert Atmosphere Degas Solvents oxidation->inert_atm protecting_group Use Protecting Group (e.g., Acetylation) polysubstitution->protecting_group optimize_stoichiometry Optimize Stoichiometry Control Reagent Addition overalkylation->optimize_stoichiometry optimize_conditions Optimize Reaction Time and Temperature unreacted->optimize_conditions

Caption: A logical troubleshooting guide for addressing common issues in aniline derivative synthesis.

References

How to control molecular weight in poly(2-isopropenylaniline) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of poly(2-isopropenylaniline). The following information is designed to help control the molecular weight of the polymer during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for controlling the molecular weight of poly(this compound)?

A1: The most critical factor is the utilization of a living or controlled polymerization technique.[1][2] Conventional free-radical polymerization methods often result in polymers with a broad molecular weight distribution.[3] Techniques such as living anionic polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are essential for achieving a predetermined molecular weight and a narrow polydispersity index (PDI).[1][3][4]

Q2: How does the monomer-to-initiator ratio affect the molecular weight of poly(this compound)?

A2: In a controlled polymerization, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the ratio of the moles of the monomer to the moles of the initiator, assuming complete monomer conversion. By carefully controlling this ratio, the final molecular weight of the poly(this compound) can be precisely targeted.[5]

Q3: What is a "living" polymerization, and why is it important for poly(this compound) synthesis?

A3: A "living" polymerization is a chain-growth polymerization that proceeds in the absence of chain termination and chain transfer reactions.[4] This is crucial for controlling the molecular weight of poly(this compound) because it ensures that all polymer chains are initiated at the same time and grow at a similar rate. The chains remain "alive" and will continue to grow as long as the monomer is available. This "living" nature allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low PDI).[1][2]

Q4: How do impurities in the monomer or solvent affect molecular weight control?

A4: Impurities, such as water, oxygen, or other protic compounds, can act as terminating agents for the growing polymer chains in both anionic and controlled radical polymerizations. This premature termination leads to a lower than expected molecular weight and a broadening of the molecular weight distribution (higher PDI). Therefore, rigorous purification of the this compound monomer and the solvent is essential for successful molecular weight control.

Q5: Can oxidative polymerization be used to control the molecular weight of poly(this compound)?

A5: While oxidative polymerization is a common method for synthesizing polyaniline and its derivatives, achieving precise molecular weight control can be challenging.[6][7][8] The molecular weight can be influenced by factors such as the monomer-to-oxidant ratio and the reaction temperature.[9] However, for applications requiring well-defined polymers, living anionic or controlled radical polymerization techniques are generally preferred.

Troubleshooting Guides

Issue 1: The obtained molecular weight is significantly different from the theoretical value.

Possible Cause Suggestion Expected Outcome
Impure Monomer or Solvent Purify the this compound monomer by distillation or passing through a column of activated alumina. Dry the solvent using appropriate drying agents and distill it immediately before use.Removal of terminating impurities, leading to a molecular weight closer to the theoretical value.
Inaccurate Initiator Concentration The initiator concentration must be accurately determined. For example, organolithium initiators can be titrated before use.Precise control over the monomer-to-initiator ratio, resulting in a more predictable molecular weight.
Inefficient Initiation Ensure that the initiation rate is faster than or comparable to the propagation rate. This can be influenced by the choice of initiator, solvent, and temperature.All polymer chains start growing at approximately the same time, leading to a narrower molecular weight distribution and a molecular weight that aligns with the theoretical calculation.
Chain Transfer Reactions Chain transfer to solvent, monomer, or polymer can occur, especially at higher temperatures. Use a solvent with a low chain transfer constant and optimize the reaction temperature.Minimized side reactions will help in achieving the targeted molecular weight and a lower PDI.

Issue 2: The Polydispersity Index (PDI) is high (e.g., > 1.2).

Possible Cause Suggestion Expected Outcome
Slow Initiation Select an initiator that reacts rapidly with the this compound monomer under the chosen reaction conditions.A fast and efficient initiation ensures that all chains grow for a similar amount of time, resulting in a narrow molecular weight distribution (low PDI).[10]
Presence of Impurities As mentioned previously, rigorously purify all reagents and ensure an inert reaction atmosphere (e.g., using a glovebox or Schlenk line techniques).The absence of terminating agents will prevent the formation of "dead" polymer chains of varying lengths, thus narrowing the PDI.
Poor Mixing Ensure efficient stirring of the reaction mixture to maintain a homogeneous concentration of monomer and initiator throughout the polymerization.Uniform propagation of all polymer chains, leading to a more uniform chain length distribution.
High Monomer Conversion (in some systems) In some controlled radical polymerizations, termination reactions can become more significant at high monomer conversions. Consider stopping the reaction at a moderate conversion (e.g., 50-70%).A lower concentration of active radical species at the end of the polymerization can reduce the likelihood of termination events, thereby maintaining a low PDI.

Experimental Protocols

1. Living Anionic Polymerization of this compound (Adapted from a similar monomer system) [1][2][11]

  • Materials:

    • This compound (purified by distillation over CaH₂)

    • Tetrahydrofuran (THF, freshly distilled from sodium/benzophenone ketyl)

    • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

    • Methanol (degassed)

  • Procedure:

    • All glassware should be flame-dried under vacuum and cooled under a positive pressure of dry argon.

    • Add the desired amount of dry THF to the reaction flask via a cannula.

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Add the calculated amount of s-BuLi initiator to the stirred THF.

    • Slowly add the purified this compound monomer to the initiator solution via a gas-tight syringe.

    • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

    • Terminate the polymerization by adding a small amount of degassed methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane).

    • Filter and dry the polymer under vacuum.

2. Atom Transfer Radical Polymerization (ATRP) of this compound (General Protocol) [3][12][13]

  • Materials:

    • This compound (passed through a column of basic alumina to remove inhibitor)

    • Ethyl α-bromoisobutyrate (EBiB) (initiator)

    • Copper(I) bromide (CuBr) (catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Anisole (solvent)

  • Procedure:

    • To a Schlenk flask, add CuBr and a magnetic stir bar.

    • Seal the flask, and alternatively evacuate and backfill with argon three times.

    • Add anisole, this compound, EBiB, and PMDETA via degassed syringes.

    • The reaction mixture is typically subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.[14]

    • Place the flask in a thermostated oil bath at the desired temperature (e.g., 60-90 °C).

    • Monitor the progress of the polymerization by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and PDI).

    • After the desired conversion is reached, expose the reaction mixture to air to quench the polymerization.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent, filter, and dry.

Quantitative Data

The following table provides a hypothetical example of how the monomer-to-initiator ratio affects the molecular weight of poly(this compound) in a living anionic polymerization, assuming 100% monomer conversion.

[Monomer] / [Initiator] Theoretical Mn ( g/mol ) Observed Mn ( g/mol ) PDI
506,6596,8001.05
10013,31813,5001.06
20026,63627,0001.08
40053,27254,0001.10

Note: The molecular weight of the this compound monomer is 133.18 g/mol . Theoretical Mn = ([M]/[I]) * (Monomer MW).

Visualizations

experimental_workflow General Workflow for Controlled Polymerization reagent_prep Reagent Purification (Monomer, Solvent) reaction_setup Inert Atmosphere Reaction Setup (Schlenk Line / Glovebox) reagent_prep->reaction_setup initiation Initiator Addition & Initiation reaction_setup->initiation polymerization Polymerization (Controlled Temperature) initiation->polymerization termination Termination / Quenching polymerization->termination purification Polymer Precipitation & Purification termination->purification characterization Characterization (GPC, NMR) purification->characterization

Caption: General experimental workflow for controlled polymerization.

troubleshooting_logic Troubleshooting Logic for Molecular Weight Control start Uncontrolled Molecular Weight check_purity Check Reagent Purity? start->check_purity check_ratio Verify Monomer/Initiator Ratio? check_purity->check_ratio Purity OK success Controlled Molecular Weight check_purity->success Purify Reagents check_conditions Optimize Reaction Conditions? (Temp, Time) check_ratio->check_conditions Ratio Correct check_ratio->success Adjust Ratio check_conditions->success Optimized

Caption: Troubleshooting logic for poor molecular weight control.

References

Preventing premature polymerization of 2-Isopropenylaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of 2-Isopropenylaniline during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to premature polymerization?

A1: this compound is an organic compound containing both an aniline group and an isopropenyl group. The presence of the unsaturated isopropenyl group makes the molecule susceptible to polymerization, a process where individual monomer units link together to form long chains or networks. This process can be initiated by factors such as heat, light, and the presence of radical species, leading to the premature formation of undesirable oligomers and polymers during storage.

Q2: What are the visual signs of premature polymerization?

A2: Signs that this compound has begun to polymerize include:

  • An increase in viscosity (the liquid becomes thicker).

  • The formation of solid precipitates or a gel-like substance.

  • A noticeable darkening or change in color.

  • Generation of heat (exothermic reaction) in the storage container.

Q3: What are the primary triggers for the polymerization of this compound?

A3: The main factors that can initiate and accelerate the premature polymerization of this compound are:

  • Heat: Elevated temperatures increase the rate of chemical reactions, including polymerization.

  • Light: Exposure to light, especially UV radiation, can provide the energy needed to initiate polymerization.

  • Oxygen: The presence of oxygen can lead to the formation of peroxide species, which can act as initiators for radical polymerization.

  • Contaminants: Contact with incompatible materials, such as strong acids, bases, and certain metals, can catalyze polymerization.

Q4: What is a polymerization inhibitor and why is it essential for storing this compound?

A4: A polymerization inhibitor is a chemical compound added to a monomer to prevent or retard unwanted polymerization.[1] These substances work by scavenging free radicals, which are the initiators of the polymerization chain reaction. For a reactive monomer like this compound, an inhibitor is crucial for maintaining its chemical integrity and ensuring a viable shelf life.

Q5: What types of inhibitors are effective for vinyl monomers like this compound?

A5: For vinyl monomers, inhibitors that act as radical scavengers are typically used.[1] Common classes of inhibitors include:

  • Phenolic Compounds: Such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ).[]

  • Aromatic Amines: These can also act as effective radical scavengers.[3]

  • Nitro Compounds: Certain nitro-aromatic compounds can inhibit polymerization.[3]

  • N-substituted p-aminophenols: These have shown to be effective for other vinyl monomers.

Troubleshooting Guide: Preventing Premature Polymerization

This guide provides a systematic approach to diagnosing and resolving issues related to the premature polymerization of this compound.

Issue 1: Monomer appears viscous or contains solid particles upon receipt.
Possible Cause Recommended Action
Improper shipping or short-term storage conditions. Immediately contact the supplier to report the issue and request a replacement. Do not attempt to use the monomer, as it may not be of the specified purity and could compromise experimental results.
Natural degradation over time. Check the manufacturing and expiration dates on the product label. If the monomer is old, it is more likely to have polymerized.
Issue 2: Monomer polymerizes during storage in the laboratory.
Possible Cause Recommended Action
Inappropriate Storage Temperature. Store this compound in a cool, dark place. Refer to the supplier's safety data sheet (SDS) for the recommended storage temperature. If not specified, a refrigerated environment (2-8°C) is generally advisable for reactive monomers.
Exposure to Light. Store the monomer in an amber or opaque container to protect it from light. Avoid storing in direct sunlight or under bright laboratory lights.
Presence of Oxygen. Store the monomer under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. After each use, flush the headspace of the container with an inert gas before sealing.
Inhibitor Depletion. Over time, the inhibitor present in the monomer can be consumed. If the monomer is stored for an extended period, it may be necessary to add a fresh amount of inhibitor. Consult with a qualified chemist to determine the appropriate inhibitor and concentration.
Contamination. Ensure that the storage container is clean, dry, and made of a compatible material (e.g., glass). Avoid introducing any contaminants, such as moisture, dust, or incompatible chemicals, into the monomer.

Experimental Protocols

Protocol 1: Monitoring Monomer Stability by Visual Inspection and Viscosity

Objective: To qualitatively assess the stability of stored this compound over time.

Materials:

  • Stored this compound sample

  • Clean glass pipette or rod

  • Control sample of fresh this compound (if available)

Procedure:

  • Visual Inspection: At regular intervals (e.g., weekly or monthly), visually inspect the stored this compound. Look for any changes in color, clarity, or the presence of solid particles.

  • Viscosity Check:

    • Carefully unseal the container in a well-ventilated area.

    • Dip a clean glass pipette or rod into the monomer.

    • Slowly withdraw the pipette/rod and observe the flow of the liquid.

    • Compare the viscosity to that of a fresh sample (if available) or to your initial observations. A noticeable increase in thickness suggests that polymerization is occurring.

  • Record Keeping: Maintain a log of your observations, noting the date, appearance, and any changes in viscosity.

Protocol 2: Analytical Monitoring of Polymerization

Objective: To quantitatively detect the presence of polymers in a this compound sample.

Methodology:

  • Gel Permeation Chromatography (GPC): GPC is a powerful technique for separating molecules based on their size.[4] By analyzing a sample of the monomer, you can detect the presence of higher molecular weight species (oligomers and polymers), which would indicate that polymerization has occurred.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in the chemical structure of the monomer.[4] As polymerization proceeds, the characteristic peaks of the vinyl group will decrease in intensity, while new peaks corresponding to the polymer backbone may appear.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.[4] By comparing the NMR spectrum of a stored sample to that of a fresh sample, you can identify the disappearance of monomer signals and the appearance of polymer signals.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Parameter Recommended Condition Rationale
Temperature Cool (Refrigerated: 2-8°C recommended)Reduces the rate of thermally initiated polymerization.
Light Store in an amber or opaque container in a dark location.Prevents light-induced polymerization.
Atmosphere Inert gas (e.g., Nitrogen, Argon)Minimizes oxidation and the formation of peroxide initiators.
Container Tightly sealed, clean, dry, and made of an inert material (e.g., glass).Prevents contamination and exposure to air/moisture.
Table 2: Common Inhibitors for Vinyl Monomers (General Recommendations)
Inhibitor Typical Concentration Range (ppm) Notes
Hydroquinone (HQ) 100 - 1000A common and effective free-radical scavenger.
4-Methoxyphenol (MEHQ) 10 - 200Also known as hydroquinone monomethyl ether.
4-tert-Butylcatechol (TBC) 10 - 100Often requires the presence of a small amount of oxygen to be effective.

Note: The optimal inhibitor and concentration for this compound may vary. It is recommended to consult the supplier's documentation or perform small-scale stability tests to determine the most suitable inhibitor system.

Visualizations

Premature_Polymerization_Pathway Premature Polymerization Pathway of this compound This compound\nMonomer This compound Monomer Initiation Initiation This compound\nMonomer->Initiation Radical Formation Radical Formation Initiation->Radical Formation Propagation Propagation Radical Formation->Propagation reacts with monomer Polymer Chain Growth Polymer Chain Growth Propagation->Polymer Chain Growth Polymer Chain Growth->Propagation adds more monomer Termination Termination Polymer Chain Growth->Termination Stable Polymer Stable Polymer Termination->Stable Polymer Heat Heat Heat->Initiation Light Light Light->Initiation Oxygen Oxygen Oxygen->Initiation

Caption: Pathway of premature polymerization.

Troubleshooting_Workflow Troubleshooting Premature Polymerization start Polymerization Observed check_storage Review Storage Conditions start->check_storage temp_ok Temperature Correct? check_storage->temp_ok light_ok Protected from Light? temp_ok->light_ok Yes adjust_temp Store at 2-8°C temp_ok->adjust_temp No atmosphere_ok Inert Atmosphere? light_ok->atmosphere_ok Yes use_amber_bottle Use Opaque/Amber Container light_ok->use_amber_bottle No inhibitor_ok Inhibitor Status? atmosphere_ok->inhibitor_ok Yes use_inert_gas Store Under N2 or Ar atmosphere_ok->use_inert_gas No add_inhibitor Consider Adding Fresh Inhibitor inhibitor_ok->add_inhibitor No (or unknown) contact_supplier Contact Supplier/ Discard Monomer inhibitor_ok->contact_supplier Yes (Monomer likely compromised) adjust_temp->light_ok use_amber_bottle->atmosphere_ok use_inert_gas->inhibitor_ok

Caption: Troubleshooting workflow for polymerization.

References

Technical Support Center: Optimizing Polymerization of 2-Isopropenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of 2-isopropenylaniline.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Polymer Yield

  • Question: My polymerization of this compound resulted in a very low yield or no polymer at all. What are the likely causes and how can I fix this?

  • Answer: Low or no polymer yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:

    • Monomer Purity: this compound is susceptible to oxidation and may contain inhibitors from storage. Impurities can terminate the polymerization reaction.

      • Solution: Purify the monomer before use. This can be achieved by passing it through a column of activated basic alumina to remove inhibitors or by vacuum distillation.

    • Initiator Inactivity or Incorrect Choice: The initiator may have decomposed over time or might not be suitable for the chosen polymerization method.

      • Solution: Use a fresh, properly stored initiator. Ensure the initiator is appropriate for the polymerization type (e.g., AIBN or BPO for free-radical, organolithium compounds for anionic, Lewis acids for cationic). The choice and concentration of initiators are vital as they influence the rate of polymerization, molecular weight, and overall properties of the final polymer.[1]

    • Presence of Oxygen (for Free-Radical and Anionic Polymerization): Oxygen is a potent inhibitor of most free-radical and anionic polymerizations as it can react with and deactivate the propagating species.

      • Solution: Degas the monomer and solvent by several freeze-pump-thaw cycles. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Incorrect Reaction Temperature: The rate of initiator decomposition and propagation is highly temperature-dependent.

      • Solution: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For example, AIBN and BPO have different optimal temperature ranges for thermal initiation.[2]

Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)

  • Question: The resulting poly(this compound) has a much broader molecular weight distribution (high PDI) than expected. How can I achieve better control?

  • Answer: A high PDI indicates a lack of control over the polymerization process, often due to chain transfer reactions or slow initiation.

    • Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.

      • Solution: For anionic polymerization, ensure rapid mixing of the initiator with the monomer. For free-radical polymerization, choose an initiator with a suitable decomposition rate at the reaction temperature to ensure a burst of initial radicals.

    • Chain Transfer Reactions: The propagating radical or ion can react with the solvent, monomer, or impurities, terminating one chain and initiating another. This leads to a wider range of polymer chain lengths.

      • Solution: Select a solvent with a low chain transfer constant. For instance, toluene is generally a better choice than a more reactive solvent like isopropanol in free-radical polymerization.[3] Purify the monomer to remove any chain transfer agents.

    • Termination Reactions: In free-radical polymerization, termination by combination or disproportionation is inherent. However, a high concentration of radicals can lead to premature termination and a broader PDI.

      • Solution: Adjust the initiator concentration. A lower initiator concentration generally leads to higher molecular weight and can sometimes result in a narrower PDI, though it may also slow down the reaction rate.

Issue 3: Gel Formation or Insoluble Polymer

  • Question: My reaction mixture turned into an insoluble gel. What causes this and how can I prevent it?

  • Answer: Gel formation is typically due to cross-linking reactions.

    • Bifunctional Impurities: The monomer may contain impurities with more than one polymerizable group, leading to a cross-linked network.

      • Solution: Ensure high purity of the this compound monomer.

    • High Monomer Conversion (in some systems): At very high monomer conversions, especially in bulk polymerization, the viscosity of the reaction medium increases significantly (Trommsdorff-Norrish effect), which can lead to uncontrolled polymerization and cross-linking.

      • Solution: Perform the polymerization in solution to better control the reaction kinetics and heat dissipation. Stop the reaction at a moderate conversion before gelation occurs.

    • Chain Transfer to Polymer: The growing polymer chain can abstract a hydrogen atom from another polymer chain, creating a new radical site on the polymer backbone, which can then propagate to form a branched or cross-linked structure.

      • Solution: Lower the reaction temperature to minimize chain transfer reactions.

Data Presentation

The following tables summarize the expected qualitative effects of key reaction parameters on the properties of poly(this compound). Note that optimal conditions should be determined empirically for each specific application.

Table 1: Effect of Initiator Concentration on Polymer Properties (Free-Radical Polymerization)

Initiator ConcentrationMolecular Weight (Mw)Polydispersity Index (PDI)Polymerization Rate
LowHighPotentially NarrowerSlow
HighLowPotentially BroaderFast

Table 2: Effect of Temperature on Polymer Properties (Free-Radical Polymerization)

TemperatureMolecular Weight (Mw)Polydispersity Index (PDI)Polymerization Rate
LowHighGenerally NarrowerSlow
HighLowGenerally BroaderFast

Table 3: Influence of Solvent on Polymerization

SolventPolarityChain Transfer PotentialSuitability for Anionic PolymerizationSuitability for Cationic Polymerization
TolueneNon-polarLowGoodGood
Tetrahydrofuran (THF)Polar aproticModerateExcellent (can accelerate initiation)Can interfere
DichloromethanePolar aproticModerateNot ideal (can react with initiator)Good
MethanolPolar proticHighUnsuitable (proton source)Unsuitable (nucleophile)

Experimental Protocols

Detailed methodologies for the polymerization of this compound are provided below. Safety Note: Always handle monomers, initiators, and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Free-Radical Polymerization of this compound

  • Monomer Purification: Pass this compound through a short column of basic alumina to remove inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 5 g) in an appropriate solvent (e.g., 20 mL of toluene).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator Addition: Under an inert atmosphere (nitrogen or argon), add the free-radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN) and stir for the desired reaction time (e.g., 6-24 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anionic Polymerization of this compound

  • Rigorous Purification: All glassware must be flame-dried under vacuum. The monomer and solvent (e.g., THF) must be meticulously purified and dried, for instance, by distillation over sodium/benzophenone ketyl.

  • Reaction Setup: In a glovebox or under high vacuum, add the purified solvent to a reaction flask.

  • Initiation: Cool the solvent to the desired temperature (e.g., -78 °C) and add the anionic initiator (e.g., sec-butyllithium) dropwise until a persistent faint color indicates the consumption of impurities. Then, add the calculated amount of initiator.

  • Monomer Addition: Slowly add the purified this compound to the initiator solution. A color change should be observed, indicating the formation of the living anionic species.

  • Polymerization: Allow the reaction to proceed for the desired time.

  • Termination: Terminate the living polymerization by adding a quenching agent (e.g., degassed methanol).

  • Work-up: Precipitate, filter, and dry the polymer as described in the free-radical protocol.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in the polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomer Purification Monomer Purification Solvent Purification Solvent Purification Monomer Purification->Solvent Purification Reaction Setup Reaction Setup Solvent Purification->Reaction Setup Degassing Degassing Reaction Setup->Degassing Initiator Addition Initiator Addition Degassing->Initiator Addition Polymerization Reaction Polymerization Reaction Initiator Addition->Polymerization Reaction Termination Termination Polymerization Reaction->Termination Precipitation Precipitation Termination->Precipitation Drying Drying Precipitation->Drying Characterization Characterization Drying->Characterization

Caption: General experimental workflow for the synthesis of poly(this compound).

troubleshooting_logic Start Start Low Yield? Low Yield? Start->Low Yield? High PDI? High PDI? Low Yield?->High PDI? No Check Monomer Purity Check Monomer Purity Low Yield?->Check Monomer Purity Yes Gel Formation? Gel Formation? High PDI?->Gel Formation? No Optimize Initiation Rate Optimize Initiation Rate High PDI?->Optimize Initiation Rate Yes Check for Impurities Check for Impurities Gel Formation?->Check for Impurities Yes Successful Polymerization Successful Polymerization Gel Formation?->Successful Polymerization No Verify Initiator Verify Initiator Check Monomer Purity->Verify Initiator Ensure Inert Atmosphere Ensure Inert Atmosphere Verify Initiator->Ensure Inert Atmosphere Optimize Temperature Optimize Temperature Ensure Inert Atmosphere->Optimize Temperature Minimize Chain Transfer Minimize Chain Transfer Optimize Initiation Rate->Minimize Chain Transfer Adjust Initiator Conc. Adjust Initiator Conc. Minimize Chain Transfer->Adjust Initiator Conc. Lower Monomer Conc. Lower Monomer Conc. Check for Impurities->Lower Monomer Conc.

Caption: A logical troubleshooting workflow for common polymerization issues.

polymerization_mechanisms cluster_free_radical Free-Radical Polymerization cluster_anionic Anionic Polymerization cluster_cationic Cationic Polymerization This compound This compound Initiator (AIBN, BPO) Initiator (AIBN, BPO) This compound->Initiator (AIBN, BPO) Initiator (n-BuLi, s-BuLi) Initiator (n-BuLi, s-BuLi) This compound->Initiator (n-BuLi, s-BuLi) Initiator (Lewis Acid + H2O) Initiator (Lewis Acid + H2O) This compound->Initiator (Lewis Acid + H2O) Radical Formation Radical Formation Initiator (AIBN, BPO)->Radical Formation Propagation Propagation Radical Formation->Propagation Termination Termination Propagation->Termination Chain Transfer/Termination Chain Transfer/Termination Propagation->Chain Transfer/Termination Anion Formation Anion Formation Initiator (n-BuLi, s-BuLi)->Anion Formation Living Propagation Living Propagation Anion Formation->Living Propagation Controlled Termination Controlled Termination Living Propagation->Controlled Termination Cation Formation Cation Formation Initiator (Lewis Acid + H2O)->Cation Formation Cation Formation->Propagation

References

Troubleshooting low conversion rates in aniline polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in aniline polymerization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to low yields and provides actionable solutions.

Q1: My polyaniline (PANI) yield is significantly lower than expected. What are the most likely causes?

Low conversion rates in aniline polymerization can stem from several factors. The most common culprits are related to the reaction conditions, including an improper oxidant-to-monomer ratio, suboptimal temperature, incorrect pH, and inappropriate monomer concentration. Side reactions and the formation of soluble oligomers can also contribute to a lower yield of the desired polymer.

Q2: I'm unsure about the optimal oxidant-to-aniline molar ratio. How does this affect the polymer yield?

The molar ratio of oxidant to aniline is a critical factor influencing the polymerization yield. An insufficient amount of oxidant will result in incomplete monomer conversion, leading to a low yield. Conversely, an excessive amount of oxidant can lead to over-oxidation of the polymer, causing degradation and the formation of undesired byproducts, which can also decrease the yield of the desired emeraldine salt form of polyaniline. The optimal ratio is often found to be stoichiometric or in a slight excess of the oxidant. For instance, using ammonium persulfate (APS) as the oxidant, a molar ratio of APS to aniline of 1.25 is often recommended to ensure complete polymerization and maximize the yield.[1]

Q3: What is the ideal temperature for aniline polymerization, and how does it impact the conversion rate?

The polymerization of aniline is an exothermic reaction, and controlling the temperature is crucial for achieving a high yield and desirable polymer properties.[1] Generally, lower temperatures, typically between 0°C and 5°C, are preferred.[2] Higher temperatures can accelerate the reaction rate, but they also promote the formation of side products and may lead to a lower molecular weight polymer, which can be more soluble and thus harder to isolate, effectively reducing the yield. In some cases, higher temperatures have been shown to have a minimal or even negative effect on the final yield.

Q4: The pH of my reaction mixture was not strictly controlled. How critical is pH for a high conversion rate?

The pH of the reaction medium is extremely important for successful aniline polymerization. The reaction is typically carried out in an acidic medium, with a pH at or below 2.5 being optimal for producing conductive polyaniline.[3][4] In highly acidic conditions (e.g., 1 M HCl), the aniline monomer is protonated, which facilitates the polymerization process. At higher pH values (less acidic or neutral), the reaction may proceed very slowly or yield non-conductive, low-molecular-weight oligomers, resulting in a very low conversion rate to the desired polymer.[3]

Q5: I used a different concentration of aniline than in the standard protocol. Could this be the reason for the low yield?

Yes, the initial monomer concentration can affect the polymerization yield. While some studies suggest that monomer concentration has a less significant impact on yield compared to the oxidant/monomer ratio, there is an optimal range.[5] A very low aniline concentration might lead to the formation of a smaller amount of polymer, while a very high concentration can lead to a rapid and uncontrolled reaction, potentially causing localized overheating and the formation of undesired side products. A typical concentration for aniline in the reaction mixture is around 0.2 M.[1]

Q6: My final product is a different color than the expected dark green. What does this indicate?

The color of the final polyaniline product is a good indicator of its oxidation state and doping level. The desired conductive form, emeraldine salt, is typically a dark green color. If you obtain a blue or purple product, it may indicate the presence of the emeraldine base (undoped) or the fully oxidized pernigraniline form, respectively. A brownish or black color could suggest the presence of impurities or over-oxidized/degraded polymer.[6] These alternative forms can arise from improper pH during synthesis or washing, or from using an incorrect oxidant ratio.

Data Presentation: Impact of Reaction Parameters on Polyaniline Yield

The following tables summarize quantitative data from various studies on the effect of key experimental parameters on the yield of polyaniline.

Table 1: Effect of Oxidant (Ammonium Persulfate) to Aniline Molar Ratio on Polymer Yield

Oxidant/Aniline Molar RatioPolymer Yield (%)Reference
0.5~65[Source]
1.0>90[1]
1.25Recommended for best yield[1]

Note: The specific yield can vary depending on other reaction conditions.

Table 2: Effect of Polymerization Temperature on Polyaniline Properties

Temperature (°C)Effect on YieldEffect on Molecular WeightReference
0 - 5Generally higher yieldsHigher molecular weight[2]
25Can be slightly lowerLower molecular weight[2]
>40May decreaseSignificantly lower molecular weight[Source]

Table 3: Influence of Reaction Medium pH on Polyaniline Formation

pH RangeOutcomeReference
≤ 2.5High yield of conductive polyaniline[3][4]
> 2.5Low yield, formation of non-conductive oligomers[3]
NeutralVery low to no polymer formation[3]

Experimental Protocols

This section provides a detailed, standardized methodology for the chemical oxidative polymerization of aniline.

Standard Protocol for Chemical Oxidative Polymerization of Aniline

Materials:

  • Aniline (freshly distilled)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Acetone

  • Distilled water

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve the desired amount of aniline in 1 M HCl to achieve the target monomer concentration (e.g., 0.2 M). Stir the solution until the aniline is completely dissolved. Place the beaker in an ice bath to cool the solution to 0-5°C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount or a slight excess of ammonium persulfate (e.g., a 1.25 molar ratio of APS to aniline) in 1 M HCl.[1] Cool this solution in an ice bath as well.

  • Polymerization Reaction: Slowly add the chilled oxidant solution to the chilled monomer solution while stirring continuously. The reaction mixture will gradually change color, typically from colorless to pale blue, and then to a dark green precipitate of polyaniline.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for a predetermined time, typically 2-4 hours, to ensure the polymerization is complete.

  • Isolation of Polyaniline: Collect the precipitated polyaniline by vacuum filtration.

  • Washing: Wash the collected polymer powder sequentially with 1 M HCl to remove any unreacted monomer and oligomers, followed by distilled water to remove excess acid, and finally with acetone to remove any other organic impurities.[1]

  • Drying: Dry the purified polyaniline powder in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Visualizations

The following diagrams illustrate the troubleshooting workflow for low conversion rates and the general experimental workflow for aniline polymerization.

Troubleshooting_Low_Conversion start Low Polyaniline Yield q1 Check Oxidant/Aniline Molar Ratio start->q1 sub_q1 Is ratio ~1.25? q1->sub_q1 q2 Verify Reaction Temperature sub_q2 Was temp. 0-5°C? q2->sub_q2 q3 Measure Reaction Mixture pH sub_q3 Was pH <= 2.5? q3->sub_q3 q4 Confirm Aniline Concentration sub_q4 Was conc. ~0.2 M? q4->sub_q4 sub_q1->q2 Yes sol1 Adjust ratio to ~1.25 sub_q1->sol1 No sub_q2->q3 Yes sol2 Control temp. at 0-5°C sub_q2->sol2 No sub_q3->q4 Yes sol3 Adjust pH with acid sub_q3->sol3 No sol4 Adjust concentration sub_q4->sol4 No end_node Re-run Experiment sub_q4->end_node Yes, investigate other factors (e.g., monomer purity, side reactions) sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for low polyaniline conversion rates.

Aniline_Polymerization_Workflow prep_monomer Prepare Aniline Solution in 1 M HCl cool_solutions Cool Solutions to 0-5°C prep_monomer->cool_solutions prep_oxidant Prepare APS Solution in 1 M HCl prep_oxidant->cool_solutions mix_react Mix Solutions & Initiate Polymerization cool_solutions->mix_react polymerization Stir for 2-4 hours at 0-5°C mix_react->polymerization filtration Vacuum Filter the Precipitate polymerization->filtration washing Wash with HCl, Water, and Acetone filtration->washing drying Dry under Vacuum at 60°C washing->drying final_product Polyaniline Powder drying->final_product

Caption: Experimental workflow for aniline polymerization.

References

Technical Support Center: Side Reactions of 2-Isopropenylaniline with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropenylaniline. The following information addresses common side reactions encountered during electrophilic reactions and offers guidance on how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound towards electrophiles?

This compound possesses three main nucleophilic sites that can react with electrophiles:

  • The Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes it a primary site for protonation and reaction with certain electrophiles.

  • The Aromatic Ring: The amino group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group. This makes the ring susceptible to electrophilic aromatic substitution.

  • The Isopropenyl Double Bond (-C(CH₃)=CH₂): The π-electrons of the double bond can act as a nucleophile, leading to electrophilic addition reactions.

The chemoselectivity of a reaction depends heavily on the nature of the electrophile and the reaction conditions.

Q2: Why do I observe polymerization of my this compound starting material?

Polymerization is a common side reaction, especially under acidic conditions. Both the vinyl group and the activated aromatic ring can participate in polymerization processes. The presence of strong acids can protonate the amino group, which may reduce its activating effect on the ring, but the acidic environment can also promote cationic polymerization of the isopropenyl group.

Q3: How can I prevent or minimize polymerization?

To minimize polymerization, consider the following strategies:

  • Control Temperature: Run the reaction at the lowest effective temperature.

  • Use of Inhibitors: For storage and sometimes during reactions, radical inhibitors can be added, though their compatibility with the desired reaction must be verified.

  • Controlled Addition of Reagents: Slow, dropwise addition of the electrophile or acid catalyst can help to control the reaction rate and minimize localized high concentrations that can initiate polymerization.

  • Protecting Groups: Protecting the amino group can reduce the overall reactivity and susceptibility to polymerization.

Troubleshooting Guides for Specific Electrophilic Reactions

Halogenation (e.g., with Br₂)

Issue: Formation of multiple brominated products and/or reaction at the isopropenyl double bond.

Background: The strong activating effect of the amino group makes the aromatic ring highly susceptible to polysubstitution, typically yielding 2,4,6-tribromoaniline derivatives. Additionally, bromine can add across the isopropenyl double bond.

Troubleshooting:

SymptomPotential CauseRecommended Solution
Formation of a white precipitate (polybrominated aniline) High reactivity of the unprotected aniline.Protect the amino group as an acetanilide (N-acetyl-2-isopropenylaniline) before bromination. This moderates the activating effect and sterically hinders the ortho position, favoring para-monobromination. The protecting group can be removed later by hydrolysis.
Loss of the double bond signal in NMR/IR Electrophilic addition of bromine to the isopropenyl group.Use milder brominating agents like N-bromosuccinimide (NBS) in the dark. Running the reaction at low temperatures can also favor aromatic substitution over addition.
Mixture of mono-, di-, and tri-brominated products Insufficient control over stoichiometry and reactivity.Use a 1:1 molar ratio of the protected aniline to the brominating agent. Add the brominating agent slowly to the reaction mixture at low temperature.

Experimental Protocol: Controlled Monobromination

  • Protection: React this compound with acetic anhydride in the presence of a mild base (e.g., pyridine or sodium acetate) to form N-(2-isopropenylphenyl)acetamide.

  • Bromination: Dissolve the acetanilide in a suitable solvent (e.g., acetic acid or CCl₄). Cool the solution to 0-5 °C. Add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.

  • Work-up: After the reaction is complete (monitored by TLC), quench with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Extract the product, wash, and purify by crystallization or chromatography.

  • Deprotection: Hydrolyze the acetyl group using acidic or basic conditions to yield the monobrominated this compound.

Friedel-Crafts Reactions (Alkylation and Acylation)

Issue: No desired product, or a complex mixture of products.

Background: Friedel-Crafts reactions are generally problematic with anilines. The basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution. This complexation can also lead to undesired side reactions.

Troubleshooting:

SymptomPotential CauseRecommended Solution
No reaction or recovery of starting material Deactivation of the Lewis acid catalyst by the amino group.Protect the amino group as an acetanilide. The amide is less basic and does not strongly complex with the Lewis acid, allowing the reaction to proceed.
Polyalkylation (in Friedel-Crafts Alkylation) The alkylated product is more reactive than the starting material.Use a large excess of the aromatic substrate. However, Friedel-Crafts acylation is generally preferred as the acylated product is deactivated, preventing further reaction.
Intramolecular cyclization The isopropenyl group acts as an internal electrophile under acidic conditions, leading to quinoline derivatives.Use milder Lewis acids and lower reaction temperatures. Protecting the amino group can also influence the propensity for cyclization.

Experimental Protocol: Friedel-Crafts Acylation of N-acetyl-2-isopropenylaniline

  • Protection: Prepare N-(2-isopropenylphenyl)acetamide as described previously.

  • Acylation: Suspend the acetanilide and the Lewis acid (e.g., AlCl₃, >2 equivalents) in a dry, non-polar solvent (e.g., CS₂ or nitrobenzene) under an inert atmosphere. Cool the mixture and add the acyl chloride (e.g., acetyl chloride) dropwise.

  • Work-up: Carefully quench the reaction by pouring it onto ice and acid. Extract the product, wash, and purify.

  • Deprotection: If desired, hydrolyze the N-acetyl and the newly introduced acyl group (if it needs to be reduced, for example).

Reactions with Strong Acids (e.g., H₂SO₄, HCl)

Issue: Formation of quinoline derivatives and/or polymerization.

Background: In the presence of strong acids, the isopropenyl group of this compound can be protonated to form a tertiary carbocation. This carbocation can then be attacked by the nucleophilic amino group or the activated aromatic ring, leading to intramolecular cyclization and the formation of substituted quinolines, such as 2,2,4-trimethyl-1,2-dihydroquinoline.

Troubleshooting:

SymptomPotential CauseRecommended Solution
Formation of a high-boiling, viscous oil; NMR shows loss of aromatic amine protons and new aliphatic signals. Intramolecular electrophilic cyclization.Avoid strong, non-nucleophilic acids if cyclization is not the desired outcome. If protonation of the amine is required, consider using a milder acid or a salt form of the aniline.
Formation of an insoluble solid. Acid-catalyzed polymerization.Use the lowest possible acid concentration and temperature. Protecting the amino group can sometimes reduce the tendency to polymerize under acidic conditions.

Data Presentation: Summary of Potential Side Products

Electrophile/ReagentDesired ReactionCommon Side Reaction(s)Key Conditions Favoring Side Reaction(s)
Br₂ Electrophilic Aromatic SubstitutionPolysubstitution, Electrophilic Addition to alkeneUnprotected amino group, excess bromine, higher temperatures.
Alkyl Halide / Lewis Acid Friedel-Crafts AlkylationCatalyst deactivation, Polyalkylation, Intramolecular CyclizationUnprotected amino group, strong Lewis acids, elevated temperatures.
Acyl Halide / Lewis Acid Friedel-Crafts AcylationCatalyst deactivation, Intramolecular CyclizationUnprotected amino group, strong Lewis acids.
Strong Protic Acids Protonation of AmineIntramolecular Cyclization (Quinoline formation), PolymerizationHigh acid concentration, elevated temperatures.

Visualizations

Logical Relationship for Controlling Halogenation

halogenation_control start This compound + Electrophilic Halogen (e.g., Br₂) uncontrolled Uncontrolled Reaction start->uncontrolled Direct Reaction protect Protect Amino Group (e.g., Acetylation) start->protect side_products Polysubstitution & Alkene Addition uncontrolled->side_products Yields controlled Controlled Reaction deprotect Deprotection controlled->deprotect protect->controlled Halogenation of Protected Amine desired_product desired_product deprotect->desired_product Monohalogenated Product

Caption: Workflow for selective halogenation of this compound.

Signaling Pathway for Acid-Catalyzed Side Reactions

acid_side_reactions start This compound + Strong Acid (H⁺) protonation_alkene Protonation of Isopropenyl Group start->protonation_alkene carbocation Tertiary Carbocation Intermediate protonation_alkene->carbocation cyclization Intramolecular Electrophilic Attack carbocation->cyclization Nucleophilic attack by -NH₂ or aromatic ring polymerization Cationic Polymerization carbocation->polymerization Chain reaction quinoline Substituted Quinoline (e.g., 2,2,4-trimethyl-1,2-dihydroquinoline) cyclization->quinoline

Caption: Competing pathways in acid-catalyzed reactions of this compound.

Technical Support Center: Enhancing Solubility of Polyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyaniline (PANI) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing solubility.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the solubility of polyaniline derivatives.

Issue 1: Poor or No Solubility in Common Organic Solvents

Symptoms:

  • The synthesized polyaniline derivative does not dissolve, even in polar aprotic solvents like NMP, DMF, or DMSO.

  • The polymer forms a suspension or a gel rather than a true solution.

  • Inconsistent solubility results between different batches.

Possible Causes and Solutions:

Possible Cause Suggested Solution Experimental Protocol
Highly Crystalline and Rigid Polymer Backbone Introduce bulky substituents onto the aniline ring to decrease interchain interactions and increase entropy.[1][2]Protocol 1: Synthesis of an Alkyl-Substituted Polyaniline Derivative.
Strong Interchain Hydrogen Bonding Utilize N-substituted aniline monomers to eliminate hydrogen bonding sites.Protocol 2: N-Alkylation of Polyaniline.
Insufficient Doping or Inappropriate Dopant Employ a functionalized protonic acid as a dopant, such as dodecylbenzenesulfonic acid (DBSA) or camphorsulfonic acid (CSA), which can also act as a surfactant to improve solubility.[3]Protocol 3: Doping of Polyaniline with a Functionalized Protonic Acid.
Aggregation of Polymer Chains Use sonication to break up aggregates and improve solvent penetration.1. Add the polyaniline derivative to the desired solvent. 2. Place the vial in an ultrasonic bath. 3. Sonicate for 15-30 minutes, monitoring for any change in solubility. Note: This may lead to a fine dispersion rather than a true solution.[4]

Issue 2: Decreased Electrical Conductivity After Solubility Enhancement

Symptoms:

  • The modified, soluble polyaniline derivative exhibits significantly lower electrical conductivity compared to the pristine, insoluble form.

Possible Causes and Solutions:

Possible Cause Suggested Solution Considerations
Disruption of π-Conjugation Optimize the size and position of the substituent. Ortho-substitution can cause steric hindrance and twist the polymer backbone.[5]Aim for a balance between the size of the substituent required for solubility and the preservation of the conjugated system.
Reduced Doping Level Ensure complete protonation of the imine nitrogen atoms. The choice of dopant and doping conditions are critical.[6]The pKa of the dopant and the pH of the medium are important factors.
Increased Interchain Distance While necessary for solubility, excessive separation of polymer chains can hinder charge hopping between chains.Consider copolymerization with aniline to introduce unsubstituted segments that can facilitate interchain charge transport.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving a new polyaniline derivative?

A1: For emeraldine base (undoped) PANI derivatives, polar aprotic solvents are generally the most effective. It is recommended to start with:

  • N-Methyl-2-pyrrolidinone (NMP)[3][4]

  • Dimethylformamide (DMF)[1][7]

  • Dimethyl sulfoxide (DMSO)[1][7][8]

For doped PANI salts, the solubility is highly dependent on the dopant used. For instance, PANI doped with camphorsulfonic acid (CSA) shows good solubility in m-cresol.[9]

Q2: How does the choice of substituent affect the solubility of polyaniline derivatives?

A2: The nature, size, and position of the substituent play a crucial role in determining the solubility.[1]

  • Alkyl and Alkoxy Groups: Long alkyl or alkoxy chains increase the distance between polymer chains, reducing intermolecular forces and enhancing solubility in less polar organic solvents.[2]

  • Sulfonic Acid (-SO₃H) Groups: The incorporation of sulfonic acid groups can render the polyaniline derivative water-soluble through a "self-doping" mechanism.[2]

  • Hydroxy (-OH) Groups: Hydroxy substituents can improve solubility in polar solvents.[2]

Q3: What is "self-doping" and how does it improve solubility?

A3: Self-doping refers to a scenario where the substituent on the aniline ring contains an acidic group (like -SO₃H or -COOH) that can protonate the polyaniline backbone internally. This creates a doped, charged polymer with a covalently bound counter-ion, which can significantly enhance solubility, particularly in aqueous media.[1]

Q4: Can copolymerization be used to enhance the solubility of polyaniline?

A4: Yes, copolymerization is an effective strategy. By copolymerizing aniline with a substituted aniline monomer (e.g., o-anisidine), you can introduce solubility-enhancing groups into the polymer backbone in a controlled manner. This approach allows for tuning the properties of the final material to achieve a balance between solubility and electrical conductivity.[5]

Quantitative Data Summary

Table 1: Solubility of Polyaniline Derivatives in Various Solvents

Polyaniline DerivativeDopantSolventSolubilityReference
Polyaniline (PANI)-NMP, DMF, DMSOPartially Soluble[5]
Poly(o-anisidine) (POA)-Ethyl Alcohol, ChloroformSoluble[5]
PANI-co-POA (1:1)-Ethyl Alcohol, ChloroformCompletely Soluble[5]
PANIItaconic Acid Sulfonated (IAs)DMSO44 mg/mL[8]
PANIDBSAChloroform5.8% (w/v)[10]

Table 2: Electrical Conductivity of Polyaniline Derivatives

Polyaniline DerivativeDopantConductivity (S/cm)Reference
PANIHCl~1-10[6]
PANI-co-POAH₂SO₄Lower than PANI[5]
PANIItaconic Acid Sulfonated (IAs)0.13[8]
PANI-Cellulose DerivativesHCl9.47 x 10⁻² - 1.87 x 10⁻¹[11]

Experimental Protocols

Protocol 1: Synthesis of an Alkyl-Substituted Polyaniline Derivative (Poly(o-toluidine))

  • Monomer Solution: Dissolve o-toluidine in an acidic aqueous solution (e.g., 1M HCl).

  • Initiator Solution: Prepare an aqueous solution of an oxidizing agent, such as ammonium persulfate (APS). The molar ratio of monomer to oxidant is typically 1:1.

  • Polymerization: Cool the monomer solution to 0-5 °C in an ice bath. Add the initiator solution dropwise to the monomer solution with constant stirring.

  • Reaction: Continue stirring for 2-4 hours at 0-5 °C. The appearance of a dark green precipitate indicates polymer formation.

  • Isolation: Filter the precipitate and wash it with distilled water and then with methanol to remove unreacted monomer and oligomers.

  • Drying: Dry the polymer product in a vacuum oven at 60 °C.

Protocol 2: N-Alkylation of Polyaniline

  • Dissolution: Dissolve the emeraldine base form of PANI in a suitable solvent like NMP.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution to deprotonate the amine nitrogens.

  • Alkylation: Add an alkyl halide (e.g., iodomethane, bromoethane) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Precipitation: Precipitate the N-alkylated polyaniline by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: Filter the precipitate and wash it thoroughly with methanol to remove any unreacted reagents.

  • Drying: Dry the final product under vacuum.

Protocol 3: Doping of Polyaniline with a Functionalized Protonic Acid (DBSA)

  • Dispersion: Disperse the emeraldine base form of PANI powder in a suitable solvent, such as m-cresol.

  • Dopant Addition: Add dodecylbenzenesulfonic acid (DBSA) to the dispersion. The molar ratio of DBSA to the aniline repeat unit is typically 1:2.

  • Stirring: Stir the mixture vigorously at room temperature for at least 24 hours to ensure complete doping. A color change from blue to dark green should be observed.

  • Solution Formation: The doped PANI should form a viscous, dark green solution.

  • Film Casting (Optional): The resulting solution can be cast onto a substrate to form a conductive film.

Visualizations

solubility_workflow start Start: Insoluble PANI Derivative problem Poor Solubility in Target Solvent start->problem strategy Select Solubility Enhancement Strategy problem->strategy functionalization Functionalization (e.g., Alkylation, Sulfonation) strategy->functionalization Modify Monomer copolymerization Copolymerization strategy->copolymerization Introduce Co-monomer doping Functional Dopant (e.g., DBSA, CSA) strategy->doping Modify Doping Process soluble Soluble PANI Derivative functionalization->soluble copolymerization->soluble doping->soluble test Test Properties (Solubility, Conductivity) soluble->test test->start Re-evaluate Problem optimize Optimize Strategy test->optimize Properties Not Optimal

Caption: A workflow for selecting a strategy to enhance the solubility of polyaniline derivatives.

functionalization_effects PANI Pristine PANI Rigid Backbone Strong Interchain Forces Poor Solubility substituents Introduce Substituents PANI->substituents alkyl Alkyl/Alkoxy Groups Increased Interchain Distance Reduced Packing Enhanced Solubility in Organic Solvents substituents->alkyl Non-polar/Bulky sulfonic Sulfonic Acid Groups Self-Doping Ionic Nature Enhanced Aqueous Solubility substituents->sulfonic Acidic hydroxyl Hydroxyl Groups Increased Polarity Hydrogen Bonding with Solvent Enhanced Solubility in Polar Solvents substituents->hydroxyl Polar

Caption: The impact of different functional groups on the solubility of polyaniline.

References

Technical Support Center: Functional Polyaniline Processability

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center guide for addressing the poor processability of functional polyanilines.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the processability of functional polyanilines (PANI).

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized polyaniline powder completely insoluble in common solvents?

Polyaniline's poor solubility is a well-known issue stemming from its rigid molecular structure. The stiffness of the polymer backbone, combined with strong inter-chain hydrogen bonding, makes it difficult for solvent molecules to penetrate and solvate the polymer chains.[1] Unmodified PANI in its emeraldine salt form is often described as intractable.

Q2: What are the primary strategies to improve the processability of PANI?

There are three main approaches to enhance the solubility and processability of PANI:

  • Use of functionalized protonic acids as dopants: Large surfactant-like acids, such as dodecylbenzenesulfonic acid (DBSA) or camphorsulfonic acid (CSA), can increase solubility in less polar solvents like m-cresol.[1][2]

  • Copolymerization or use of substituted aniline monomers: Polymerizing aniline with a functionalized aniline derivative (e.g., carrying alkyl, alkoxy, or sulfonic acid groups) disrupts the chain packing and introduces solubilizing groups.[3][4][5]

  • Post-synthesis modification: Chemically modifying the PANI backbone after polymerization, for example through nucleophilic addition or diazonium salt coupling, can introduce functional groups that improve solubility.[6][7]

Q3: Will improving the solubility of my functional PANI negatively affect its electrical conductivity?

Often, yes. There is typically a trade-off between solubility and conductivity. Functional groups introduced to enhance solubility can create steric hindrance, which twists the polymer backbone and reduces the effective π-conjugation length.[3][8] This disruption can impair the mobility of charge carriers, leading to lower conductivity.[3][5][6]

Q4: What are the best solvents to try for dissolving functionalized PANI?

The ideal solvent depends heavily on the type of functionalization or dopant used. Common solvents for processable PANI derivatives include:

  • N-Methyl-2-pyrrolidone (NMP) [9][10][11]

  • Dimethyl sulfoxide (DMSO) [5][9][12]

  • N,N-Dimethylformamide (DMF) [5][9]

  • m-cresol (especially for CSA-doped PANI)[2][10]

  • Chloroform [9]

It's important to note that for many systems, PANI forms a stable colloidal dispersion rather than a true solution.[10][11]

Troubleshooting Guide

Problem 1: Synthesized polymer has very low solubility or forms a poor dispersion.
  • Possible Cause: Insufficient functionalization or use of an inappropriate solvent. The strong inter-chain interactions of the PANI backbone have not been sufficiently overcome.[1]

  • Suggested Solutions:

    • Modify the Synthesis: Increase the molar ratio of the functionalized monomer during copolymerization. For instance, increasing the content of 2-aminophenylphosphonic acid (APPA) in PANI-co-APPA copolymers enhances water solubility.[3]

    • Use a Functional Dopant: If the PANI is in its emeraldine base form, try doping it with a functional acid like camphorsulfonic acid (CSA) to improve solubility in solvents like m-cresol.[10]

    • Expand Solvent Search: Systematically test a range of polar aprotic solvents such as NMP, DMSO, and DMF.[9] For surfactant-doped PANI, try less polar solvents like chloroform or toluene.[9]

    • Apply Energy: Use sonication to help break down agglomerates and create a more uniform dispersion, but be aware this does not create a true solution.[10]

Problem 2: Cast or spin-coated films are brittle, crack upon drying, or have poor adhesion.
  • Possible Cause: High internal stress in the film, poor interaction with the substrate surface, or rapid solvent evaporation.[11]

  • Suggested Solutions:

    • Substrate Pre-treatment: Improve the substrate's surface energy to promote adhesion. Common methods include cleaning with piranha solution, or treating with plasma or UV-ozone to make the surface more hydrophilic.[13]

    • Incorporate a Polymer Matrix: Blend the functional PANI with a matrix polymer that has good film-forming properties, such as polyvinyl alcohol (PVA) or PMMA.[10] This can significantly improve mechanical integrity.

    • Control Drying Conditions: Slow down the solvent evaporation rate by drying the film in a solvent-saturated atmosphere or at a lower temperature. This reduces internal stress that leads to cracking.

    • Optimize Spin-Coating Parameters: Adjust the spin speed and duration. A multi-step recipe (e.g., a slow spread cycle followed by a high-speed spin cycle) can produce more uniform films.

Problem 3: The resulting polymer film is not electrically conductive.
  • Possible Cause: The PANI is in its non-conductive emeraldine base form, the dopant has been lost during processing, the film is not continuous, or the measurement technique is inappropriate.

  • Suggested Solutions:

    • Verify Doping State: Ensure the PANI is in its conductive, doped (emeraldine salt) state. Films made from dispersions of the emeraldine base in NMP must be doped after deposition, typically by exposure to an acid solution or vapor.[10]

    • Check for De-doping: Washing with certain solvents (e.g., water or alcohols for some dopants) can de-dope the polymer. Ensure all processing steps are compatible with the dopant used.

    • Ensure Film Uniformity: A non-uniform or discontinuous film will not conduct electricity effectively. Use microscopy (e.g., SEM or AFM) to inspect the film's morphology.[14] If the film is not continuous, troubleshoot the deposition method (see Problem 2).

    • Use Correct Measurement Technique: For thin films, a standard two-probe multimeter is often inadequate and can give misleading results. The standard and most reliable method for measuring the conductivity of a thin film is the four-point probe technique .[13]

Data on Functionalized Polyanilines

The table below summarizes how different functionalization strategies affect the key properties of polyaniline.

Functionalization StrategyExample Substituent/DopantEffect on SolubilityEffect on ConductivityReference
Copolymerization o-anisidine (-OCH₃)Increased solubility in polar solvents (DMSO, NMP, DMF).Decreased compared to PANI, but higher than pure poly(o-anisidine).[5]
Copolymerization 2-aminophenylphosphonic acid (-PO₃H₂)Increased water solubility (up to ~1 g/L).Decreased as phosphonic group content increases.[3]
Post-synthesis Modification Diazonium salt couplingRenders polymer soluble in common organic solvents.Generally lower than unmodified PANI due to steric/electronic effects.[6][7]
Functional Doping Camphorsulfonic acid (CSA)Soluble in m-cresol.High conductivity can be maintained.[2][10]
Polymer Blending Polyvinyl alcohol (PVA), PMMAImproves film-forming properties and mechanical stability.Conductivity is dependent on the PANI loading and blend morphology.[10]

Experimental Protocols

Protocol 1: Synthesis of Water-Soluble PANI Using a Cellulose Derivative Stabilizer

This protocol describes a chemical oxidative polymerization method to synthesize a processable PANI-cellulose complex.[15]

Materials:

  • Aniline (monomer, freshly distilled)

  • Hydroxypropyl cellulose (HPC) (steric stabilizer)

  • Ammonium persulfate (APS) (initiator)

  • Hydrochloric acid (HCl) (dopant)

  • Deionized water

  • Methanol

Procedure:

  • Prepare Stabilizer Solution: Dissolve a specific amount of HPC in a beaker with deionized water under constant stirring until a clear solution is formed.

  • Add Monomer and Dopant: To the HPC solution, add a calculated volume of aniline monomer, followed by the dropwise addition of 1M HCl. Stir the mixture for 30 minutes in an ice bath to maintain a low temperature.

  • Initiate Polymerization: Prepare the initiator solution by dissolving APS in deionized water. Add this solution dropwise to the aniline-HPC mixture under continuous stirring. The reaction mixture should slowly turn from colorless to a dark green, indicating the formation of polyaniline.

  • Reaction Completion: Allow the reaction to proceed for 4-6 hours at 0-5 °C with constant stirring.

  • Purification: Precipitate the product by pouring the reaction mixture into a large volume of methanol.

  • Washing: Filter the precipitate and wash it repeatedly with methanol and deionized water to remove unreacted monomer, initiator, and oligomers.

  • Drying: Dry the resulting dark green PANI-HPC powder in a vacuum oven at 60 °C for 24 hours. The final product should be a dispersible powder.

Visual Guides

G Troubleshooting Workflow for Poor PANI Solubility problem_node problem_node category_node category_node action_node action_node check_node check_node start Poor Solubility or Dispersion Observed cat1 Strategy 1: Optimize Solvent System start->cat1 cat2 Strategy 2: Modify Polymer Structure start->cat2 cat3 Strategy 3: Refine Dispersion Process start->cat3 act1a Test polar aprotic solvents (NMP, DMSO, DMF) cat1->act1a act2a Increase ratio of functional monomer cat2->act2a act3a Apply sonication to break agglomerates cat3->act3a act1b Try m-cresol (for CSA-doped PANI) act1a->act1b act1c Test chloroform/toluene (for DBSA-doped PANI) act1b->act1c end_node Processable Solution/ Dispersion Achieved act1c->end_node act2b Switch to a bulkier functional group/dopant act2a->act2b act2c Perform post-synthesis modification reaction act2b->act2c act2c->end_node act3b Filter dispersion through 0.45µm filter before use act3a->act3b act3b->end_node

Caption: A flowchart for troubleshooting poor solubility in functional PANI.

G Impact of Modification Strategy on PANI Properties cluster_strategies Modification Strategies cluster_properties Resulting Properties strategy_node strategy_node property_node property_node s1 Side-Chain Functionalization p1 Increased Solubility s1->p1 disrupts packing p2 Decreased Conductivity s1->p2 steric hindrance s2 Copolymerization s2->p1 s2->p2 s3 Doping with Functional Acids s3->p1 surfactant action p3 Improved Film Formation s3->p3 s4 Post-Synthesis Modification s4->p1 p4 Altered Redox Behavior s4->p4 new groups p1->p3

Caption: Relationship between PANI modification and resulting properties.

References

Technical Support Center: Scaling Up the Synthesis of 2-benzyl N-substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-benzyl N-substituted anilines. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-benzyl N-substituted anilines?

There are several established methods for the synthesis of 2-benzyl N-substituted anilines, each with its own advantages and challenges. The most common approaches include:

  • Direct N-Alkylation: This method involves the reaction of a 2-benzylaniline derivative with an alkylating agent, such as an alkyl halide, in the presence of a base.[1]

  • Reductive Amination: This two-step process involves the formation of an imine or enamine intermediate from a 2-benzyl-substituted carbonyl compound and an amine, followed by reduction to the target aniline.[2]

  • Catalyst-Free Synthesis: A newer approach involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, which proceeds through an imine condensation–isoaromatization pathway.[3][4] This method is advantageous due to its mild reaction conditions and the absence of a metal catalyst.[3]

  • Friedel-Crafts Acylation followed by Reduction: This classical route involves the acylation of an aniline derivative with a benzoyl halide, followed by reduction of the resulting amide.[5][6] However, this method can be problematic due to the Lewis acid catalyst reacting with the basic aniline.[7][8]

Q2: What is the most common side reaction when scaling up the synthesis, and how can it be minimized?

The most prevalent side reaction, particularly in direct N-alkylation methods, is over-alkylation, leading to the formation of undesired N,N-dibenzylated anilines.[9] This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[9]

To minimize over-alkylation, consider the following strategies:

  • Stoichiometric Control: Use a significant excess of the aniline starting material relative to the alkylating agent.[9][10]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration, thereby favoring mono-alkylation.

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first.[9]

  • Choice of Alkylating Agent: Less reactive alkylating agents can provide better control over the reaction.

  • Catalyst Selection: Certain catalysts, such as some manganese pincer complexes, have been shown to be highly selective for mono-alkylation.[11]

Q3: My reaction is giving a low yield. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, you may need to increase the temperature, add more catalyst, or extend the reaction time.

  • Poor Reactivity of Starting Materials: Anilines with electron-withdrawing groups can be less nucleophilic and may require more forcing reaction conditions.

  • Catalyst Deactivation: If using a catalyst, it may have become deactivated. Ensure proper handling and storage of the catalyst.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. It is often necessary to screen different conditions to find the optimal parameters for a specific substrate combination.

  • Product Loss During Workup and Purification: The desired product may be lost during extraction or purification steps. Ensure proper techniques are used and consider optimizing the purification protocol.

Q4: How do I choose an appropriate purification method for my 2-benzyl N-substituted aniline?

The two most common and effective purification techniques for these compounds are column chromatography and recrystallization.[12]

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts, especially for complex mixtures.[1][12] Silica gel is a common stationary phase, and a typical mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[12][13] For basic aniline compounds that may exhibit tailing on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.[13]

  • Recrystallization: This is an effective method for purifying solid products that are relatively pure to begin with.[12] The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14][15] Ethanol or mixtures of ethanol and water are often good choices for recrystallizing anilines.[14]

Troubleshooting Guides

Issue 1: Over-alkylation leading to a mixture of mono- and di-substituted products.

dot

cluster_solutions problem Problem:Significant amount of N,N-dibenzylated aniline byproduct. Possible Solutions stoichiometry Control Stoichiometry Use a large excess of the aniline starting material (e.g., 4:1 molar ratio to benzyl halide). [7] problem:sol->stoichiometry:f0 slow_addition Slow Addition Add the alkylating agent dropwise over an extended period. problem:sol->slow_addition:f0 temperature Optimize Temperature Lower the reaction temperature to decrease the rate of the second alkylation. problem:sol->temperature:f0 catalyst Catalyst Selection Employ catalysts known for selective mono-alkylation, such as specific manganese pincer complexes. [6] problem:sol->catalyst:f0

Caption: Troubleshooting over-alkylation in N-benzylation.

Issue 2: Low or no product yield.

dot

cluster_solutions problem Problem:Low or no yield of the desired 2-benzyl N-substituted aniline. Possible Solutions conditions Optimize Reaction Conditions Systematically vary temperature, solvent, and base to find the optimal combination. problem:sol->conditions:f0 reagents Check Reagent Purity Ensure starting materials and solvents are pure and dry, as impurities can inhibit the reaction. problem:sol->reagents:f0 catalyst Evaluate Catalyst If using a catalyst, screen different options and ensure it is active. problem:sol->catalyst:f0 monitoring Monitor Reaction Use TLC or GC-MS to track the reaction progress and confirm if the reaction has stalled. problem:sol->monitoring:f0

Caption: Troubleshooting low product yield.

Issue 3: Difficulty in purifying the product by column chromatography.

dot

cluster_solutions problem Problem:Product streaks or shows poor separation on a silica gel column. Possible Solutions modifier Add Basic Modifier Add 0.1-1% triethylamine (TEA) to the eluent to neutralize acidic silanol groups on the silica gel. [5] problem:sol->modifier:f0 stationary_phase Change Stationary Phase Use a less acidic stationary phase like neutral alumina or deactivated silica gel. [5] problem:sol->stationary_phase:f0 solvent_system Optimize Solvent System Use TLC to screen different solvent systems to find one that provides good separation with an Rf value of ~0.3-0.4. [5] problem:sol->solvent_system:f0

Caption: Troubleshooting column chromatography purification.

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Alkylation of Aniline with Benzyl Alcohol
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)SelectivityReference
NiBr₂ / 1,10-phenanthrolinet-BuOKToluene130488899% mono-alkylation[16]
Manganese Pincer Complext-BuOKToluene802480-90High for mono-alkylation[11]
Pd-doped La-BDC MOF-Toluene150->9097%[17][18]
Ru–Py–CH₃NaOtBuToluene1402495High for mono-alkylation[19]
Table 2: Catalyst-Free Synthesis of 2-benzyl-N-substituted Anilines - Solvent Effects
EntrySolventTime (h)Yield (%)Reference
1Toluene4652[3][4]
2PhCF₃1465[4]
3CHCl₃1835[4]
4DME1182[3][4]
5THF1471[4]
6DMF1820[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Aniline with Benzyl Alcohol using a Nickel Catalyst[16]
  • To an oven-dried Schlenk tube, add NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol) under an inert atmosphere.

  • Add aniline (0.25 mmol), benzyl alcohol (1.0 mmol), and toluene (2.0 mL).

  • Seal the tube and heat the reaction mixture at 130 °C for 48 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst- and Additive-Free Synthesis of 2-benzyl-N-substituted Anilines[3]
  • In a vial equipped with a magnetic stirrer, place (E)-2-arylidene-3-cyclohexenone (0.2 mmol) and the primary amine (2.0 mmol).

  • Add dimethoxyethane (DME) (2 mL) as the solvent.

  • Stir the reaction mixture at 60 °C and monitor the progress by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Protocol 3: Purification by Column Chromatography[12][13]
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes). For basic anilines, consider adding 0.1-1% triethylamine to the eluent.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-benzyl N-substituted aniline.

Mandatory Visualization

dot

cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Aniline Derivative + Benzylating Agent) reaction Reaction (N-Alkylation, Reductive Amination, etc.) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography Complex Mixture recrystallization Recrystallization crude->recrystallization Relatively Pure Solid pure Pure Product chromatography->pure recrystallization->pure

Caption: General workflow for synthesis and purification.

References

Validation & Comparative

Characterizing Poly(2-isopropenylaniline): A Comparative Guide to GPC and DLS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of polymers is paramount for their effective application. This guide provides a comparative overview of two key analytical techniques, Gel Permeation Chromatography (GPC) and Dynamic Light Scattering (DLS), for the characterization of poly(2-isopropenylaniline) and related substituted polyanilines. Due to a lack of specific experimental data for poly(this compound) in the available literature, this guide utilizes data from closely related polyaniline derivatives as a representative illustration.

This guide will delve into the experimental protocols for both GPC and DLS, present comparative data in a clear tabular format, and offer a visual representation of the experimental workflow.

Comparison of GPC and DLS for Polymer Characterization

Gel Permeation Chromatography (GPC) and Dynamic Light Scattering (DLS) are powerful techniques that provide complementary information about the size and distribution of polymers in solution. GPC separates polymers based on their hydrodynamic volume, allowing for the determination of molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution.[1] DLS, on the other hand, measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their hydrodynamic radius (Rh).[2][3]

FeatureGel Permeation Chromatography (GPC)Dynamic Light Scattering (DLS)
Primary Measurement Elution volume as a function of timeFluctuations in scattered light intensity
Information Obtained Molecular weight averages (Mn, Mw, Mz), Polydispersity Index (PDI)[4]Hydrodynamic radius (Rh), size distribution
Principle Separation based on hydrodynamic volume through a porous column matrix[1]Measurement of Brownian motion of particles in solution[2]
Typical Application Determining the molecular weight distribution of a polymer sampleMeasuring the size of polymers, nanoparticles, and proteins in solution
Sample Requirements Soluble polymer, filtered solution[5]Dilute, clear, and filtered solution[6]

Experimental Protocols

Gel Permeation Chromatography (GPC)

A typical GPC analysis of a substituted polyaniline involves the following steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample.[5]

    • Dissolve the polymer in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) or tetrahydrofuran (THF), to a concentration of approximately 1-2 mg/mL. For some polyanilines, the addition of a salt like LiCl (e.g., 0.5 wt%) to the solvent can help to prevent aggregation and ensure a monomodal distribution.[7]

    • Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent polymer chain degradation.[5]

    • Filter the solution through a 0.2-0.45 µm syringe filter to remove any particulate matter.[5]

  • Instrumentation and Analysis:

    • GPC System: An Agilent or similar GPC system equipped with a pump, injector, column oven, and a detector (typically a refractive index (RI) detector) is commonly used.[8]

    • Columns: A set of columns, such as Agilent PLgel MIXED-B columns, are suitable for separating a wide range of polymer molecular weights.[8]

    • Mobile Phase: The same solvent used for sample preparation (e.g., NMP with 0.5 wt% LiCl) is used as the mobile phase.[7]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

    • Temperature: The column oven is typically maintained at a constant temperature, for example, 40°C, to ensure reproducible results.[8]

    • Calibration: The system is calibrated using a series of narrow molecular weight standards, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve of log(molecular weight) versus elution time.[1]

    • Data Analysis: The molecular weight averages (Mn, Mw) and PDI of the polymer sample are calculated from its chromatogram using the calibration curve.[4]

Dynamic Light Scattering (DLS)

The following protocol outlines a general procedure for DLS analysis of a polymer solution:

  • Sample Preparation:

    • Prepare a dilute solution of the polymer in a suitable solvent (e.g., deionized water or an appropriate organic solvent) at a concentration typically in the range of 0.1-1 mg/mL.

    • Ensure the solvent is of high purity and has been filtered through a 0.2 µm filter to remove dust particles.

    • Filter the final polymer solution through a 0.2 µm syringe filter directly into a clean DLS cuvette to remove any aggregates or dust.

  • Instrumentation and Analysis:

    • DLS Instrument: A Malvern Zetasizer or a similar instrument is commonly used.

    • Measurement: Place the cuvette in the instrument's sample holder and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • The instrument's laser illuminates the sample, and the scattered light is detected at a specific angle (e.g., 173°).

    • The fluctuations in the scattered light intensity are analyzed by an autocorrelator to generate a correlation function.

    • Data Analysis: The correlation function is then used to calculate the diffusion coefficient of the polymer molecules, from which the hydrodynamic radius (Rh) is determined using the Stokes-Einstein equation.[3] The software also provides information on the size distribution of the particles in the sample.

Representative Data for Polyaniline Derivatives

Table 1: GPC Data for Polyaniline Samples [7]

SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Low Molecular Weight Polyaniline2,5005,6002.24
High Molecular Weight Polyaniline5,80015,2002.62

Data obtained for polyaniline using NMP with 0.5 wt% LiCl as the eluent and poly(vinyl pyridine) standards for calibration.

Table 2: DLS Data for a Polyaniline Derivative

PolymerHydrodynamic Radius (Rh) (nm)
Poly(2-methylaniline-co-2-aminobenzoic acid)150 - 250

Note: This data is for a copolymer and the size may vary depending on the synthesis conditions and molar ratios of the comonomers.[9]

Alternative Characterization Techniques

While GPC and DLS are powerful tools, other techniques can provide further insights into the structure and properties of poly(this compound).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the polymer and to perform end-group analysis for an independent determination of the number-average molecular weight.

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can provide detailed information about the molecular weight distribution and identify oligomeric species.[10]

  • Viscometry: Can be coupled with GPC to provide information about the intrinsic viscosity and branching of the polymer.[11]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the characterization of poly(this compound) using GPC and DLS.

G cluster_synthesis Polymer Synthesis cluster_sample_prep Sample Preparation cluster_gpc GPC Analysis cluster_dls DLS Analysis synthesis Synthesis of poly(this compound) dissolution Dissolution in appropriate solvent synthesis->dissolution filtration Filtration (0.2-0.45 µm) dissolution->filtration gpc_instrument GPC Instrument filtration->gpc_instrument dls_instrument DLS Instrument filtration->dls_instrument gpc_data Molecular Weight (Mn, Mw) Polydispersity (PDI) gpc_instrument->gpc_data dls_data Hydrodynamic Radius (Rh) Size Distribution dls_instrument->dls_data

References

A Comparative Analysis of 2-Isopropenylaniline and Other Vinyl Monomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of polymer chemistry and its application in biomedical fields, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides a comprehensive comparative analysis of 2-isopropenylaniline against other common vinyl monomers, namely styrene, acrylates, and vinyl ethers. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Vinyl monomers are a cornerstone in the synthesis of a vast array of polymers. Their reactivity, functionality, and the resulting polymer characteristics vary significantly, making a comparative understanding essential for material design. This guide delves into the properties, polymerization behavior, and potential applications of this compound, a less-studied vinyl monomer, in relation to the well-established monomers: styrene, acrylates, and vinyl ethers. While quantitative data for this compound is sparse in existing literature, this guide extrapolates potential characteristics based on the behavior of similar aniline derivatives and highlights the existing knowledge gaps to encourage further research.

Monomer Properties and Polymerization Behavior: A Comparative Overview

The polymerization behavior of vinyl monomers is intrinsically linked to the electronic and steric nature of their substituent groups. These factors dictate the most suitable polymerization method—free radical, cationic, or anionic—and influence the properties of the resulting polymer.

PropertyThis compoundStyreneAcrylates (e.g., Methyl Acrylate)Vinyl Ethers (e.g., Isobutyl Vinyl Ether)
Structure Aromatic ring with amino and isopropenyl groupsAromatic ring with a vinyl groupEster group adjacent to a vinyl groupEther group adjacent to a vinyl group
Typical Polymerization Mechanism(s) Potentially free radical, oxidative, enzymatic, electrochemicalFree radical, anionic, cationicFree radical, anionicCationic
Reactivity in Free Radical Polymerization Expected to be moderate to low due to the influence of the aniline groupHighHighVery low to negligible
Reactivity in Cationic Polymerization Unlikely due to the basic nature of the amino groupModerateNot typicalHigh
Reactivity in Anionic Polymerization Unlikely due to the presence of the acidic N-H protonHighHighNot typical

Quantitative Performance Data

A direct quantitative comparison is challenging due to the different polymerization mechanisms and the lack of specific data for this compound. However, the following tables summarize typical data for the other vinyl monomers.

Table 2.1: Polymerization Kinetics and Molecular Weight Data
MonomerPolymerization MethodInitiator/CatalystTemperature (°C)Polymerization Rate (Rp)Mn ( g/mol )PDI (Mw/Mn)
Styrene Free Radical (Bulk)Benzoyl Peroxide80-90Varies with initiator concentration7,000 - 17,000[1]~1.5 - 2.5[1][2][3]
Methyl Acrylate ATRPCuBr/Me6TREN60Controllable by activator feed rate[4]~5,000 - 20,000[4]< 1.15[4]
Isobutyl Vinyl Ether CationicIBVE-HCl/SnCl4-30 to -78Very rapid17,700 - 18,000[5]< 1.1 - 1.28[5]
Table 2.2: Thermal Properties of Resulting Polymers
PolymerGlass Transition Temp. (Tg) (°C)Thermal Decomposition Temp. (°C)
Polystyrene ~100[2][6][7][8][9]300 - 400[10]
Poly(methyl acrylate) ~10[11]~300 - 400
Poly(isobutyl vinyl ether) -19Data not readily available
Poly(this compound) Data not readily availableData not readily available

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. Below are representative procedures for the polymerization of styrene, methyl acrylate, and isobutyl vinyl ether.

Free Radical Polymerization of Styrene

Objective: To synthesize polystyrene via bulk free radical polymerization using benzoyl peroxide as a thermal initiator.

Materials:

  • Styrene monomer

  • Benzoyl peroxide (BPO)

  • Methanol

  • Beaker, magnetic stirrer, heating mantle

Procedure: [1][12]

  • In a beaker, dissolve a specific amount of benzoyl peroxide (e.g., 200 mg) in a measured volume of styrene monomer (e.g., 15 mL) with magnetic stirring until the initiator is fully dissolved.[1]

  • Place the beaker on a heating mantle and heat the solution to 80-90°C while continuously stirring.[1][12]

  • Continue heating and stirring for approximately 60 minutes, during which the viscosity of the solution will increase significantly as polymerization proceeds.[12]

  • After the polymerization period, remove the beaker from the heat and allow it to cool to room temperature.

  • Pour the viscous polymer solution into an excess of methanol to precipitate the polystyrene.

  • Collect the precipitated polystyrene by filtration, wash with methanol, and dry in a vacuum oven to a constant weight.

Atom Transfer Radical Polymerization (ATRP) of Methyl Acrylate

Objective: To synthesize poly(methyl acrylate) with a controlled molecular weight and low polydispersity via ATRP.

Materials:

  • Methyl acrylate (MA)

  • Methyl 2-bromopropionate (MBrP) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • Tris[2-(dimethylamino)ethyl]amine (Me6TREN) (ligand)

  • Copper(II) bromide (CuBr2) (deactivator)

  • Dimethylformamide (DMF) (solvent)

  • Acetonitrile (MeCN) (solvent for activator)

  • Schlenk flask, gas-tight syringe, syringe pump, nitrogen source

Procedure: [4]

  • To a Schlenk flask, add the solvent (DMF), monomer (MA), initiator (MBrP), and the deactivator (CuBr2/Me6TREN).

  • Deoxygenate the mixture by purging with nitrogen.

  • In a separate glovebox or under a nitrogen atmosphere, prepare a solution of the activator (CuBr/Me6TREN) in acetonitrile.

  • Load the activator solution into a gas-tight syringe and place it on a syringe pump.

  • Heat the reaction mixture in the Schlenk flask to the desired temperature (e.g., 60°C) under a nitrogen atmosphere.

  • Start the polymerization by adding the activator solution to the reaction mixture at a constant rate using the syringe pump.

  • Monitor the polymerization by taking samples at regular intervals and analyzing for monomer conversion (e.g., by GC or NMR) and molecular weight (by GPC).

  • Terminate the polymerization by exposing the reaction mixture to air.

  • Purify the polymer by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.

Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

Objective: To synthesize poly(isobutyl vinyl ether) via living cationic polymerization.

Materials: [5]

  • Isobutyl vinyl ether (IBVE) (distilled over calcium hydride)

  • Toluene (dried)

  • IBVE-HCl adduct (initiator)

  • Tin(IV) chloride (SnCl4) (Lewis acid co-initiator)

  • Dry nitrogen, baked glass tube

Procedure: [5]

  • All manipulations should be carried out under a dry nitrogen atmosphere using Schlenk techniques.

  • In a baked glass tube, add the desired amount of dry toluene.

  • Cool the toluene to the desired reaction temperature (e.g., -30°C or -78°C).

  • Add the IBVE monomer to the cold toluene.

  • Initiate the polymerization by adding a solution of the IBVE-HCl adduct in toluene, followed by the addition of the SnCl4 solution in heptane.

  • The polymerization is typically very rapid. After a short period (e.g., 15 seconds to a few minutes), quench the reaction by adding pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Visualization of Key Processes

Polymerization Mechanisms

The fundamental differences in the polymerization mechanisms of these vinyl monomers can be visualized as follows:

FreeRadicalPolymerization Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Heat/Light Monomer (M) Monomer (M) Radical (R.)->Monomer (M) Initiation Growing Chain (P.) Growing Chain (P.) Monomer (M)->Growing Chain (P.) Growing Chain (P.)->Monomer (M) Propagation Polymer Polymer Growing Chain (P.)->Polymer Termination

Caption: Free Radical Polymerization Workflow.

CationicPolymerization Initiator (I+) Initiator (I+) Monomer (M) Monomer (M) Initiator (I+)->Monomer (M) Initiation Growing Chain (P+) Growing Chain (P+) Monomer (M)->Growing Chain (P+) Growing Chain (P+)->Monomer (M) Propagation Polymer Polymer Growing Chain (P+)->Polymer Termination/Chain Transfer

Caption: Cationic Polymerization Workflow.

Application in Drug Delivery: A Conceptual Workflow

Polymers derived from these monomers, particularly those with functional groups like the amino group in this compound, have potential in drug delivery systems. The following diagram illustrates a general workflow for a stimuli-responsive drug delivery system. Polyaniline and its derivatives are known for their pH-responsive properties, making them interesting candidates for such applications.[9][13][14][15][16][17][18]

DrugDeliveryWorkflow cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment (Acidic pH) cluster_2 Cancer Cell Drug-Loaded Nanoparticle Drug-Loaded Nanoparticle Nanoparticle Swelling/Disassembly Nanoparticle Swelling/Disassembly Drug-Loaded Nanoparticle->Nanoparticle Swelling/Disassembly EPR Effect & Low pH Trigger Drug Release Drug Release Nanoparticle Swelling/Disassembly->Drug Release Cellular Uptake Cellular Uptake Drug Release->Cellular Uptake Therapeutic Effect Therapeutic Effect Cellular Uptake->Therapeutic Effect

References

A Comparative Guide to the Copolymerization of 2-Isopropenylaniline and 2-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for understanding the copolymerization behavior of 2-isopropenylaniline and 2-vinylaniline. Due to a notable lack of direct comparative studies in the peer-reviewed literature, this document focuses on the theoretical differences between these monomers and outlines the established experimental protocols necessary to determine their copolymerization parameters and characterize the resulting copolymers. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of these functionalized aniline monomers in polymer synthesis for applications including, but not limited to, drug delivery, biomaterials, and conductive polymers. While direct experimental data is not available for a side-by-side comparison, the forthcoming sections detail the methodologies to acquire such crucial data.

Introduction

This compound and 2-vinylaniline are intriguing monomers for polymer synthesis, each possessing a reactive vinyl or isopropenyl group and a functional aniline moiety. The presence of the amino group offers a site for further chemical modification, making polymers derived from these monomers attractive for a variety of specialized applications. The structural difference between the isopropenyl group (C(CH₃)=CH₂) of this compound and the vinyl group (CH=CH₂) of 2-vinylaniline is expected to significantly influence their copolymerization kinetics and the properties of the resulting copolymers. This guide outlines the theoretical considerations and the experimental workflows required for a comprehensive comparison.

Theoretical Comparison of Monomer Reactivity

The primary difference in the expected copolymerization behavior of this compound and 2-vinylaniline stems from the steric hindrance and electronic effects of the methyl group on the isopropenyl substituent.

  • Steric Effects: The additional methyl group in this compound is anticipated to create greater steric hindrance around the double bond. This can be expected to decrease its rate of propagation in a free-radical copolymerization compared to 2-vinylaniline.

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly alter the electron density of the double bond in this compound, potentially influencing its reactivity towards a given comonomer.

These differences are quantified by the monomer reactivity ratios (r₁ and r₂), which are crucial for predicting copolymer composition and microstructure.[1]

Experimental Protocols

To empirically compare the copolymerization of this compound and 2-vinylaniline, a series of experiments with a common comonomer (e.g., styrene or methyl methacrylate) would be required.

Monomer Synthesis and Purification

Detailed synthetic procedures for 2-vinylaniline have been reported.[2] Similar strategies can be adapted for the synthesis of this compound. Prior to polymerization, both monomers must be purified to remove any inhibitors or impurities. This is typically achieved by distillation under reduced pressure or column chromatography.

Determination of Reactivity Ratios

The Fineman-Ross and Kelen-Tüdős methods are widely used graphical techniques to determine monomer reactivity ratios from copolymerization data at low conversions (<10%).[3][4]

Experimental Procedure:

  • Polymerization: A series of copolymerizations are carried out with varying initial molar feed ratios of the two monomers (M₁ and M₂). The reactions are initiated with a suitable free-radical initiator (e.g., AIBN) in an appropriate solvent and are quenched at low conversion.

  • Copolymer Isolation and Purification: The resulting copolymer is isolated by precipitation in a non-solvent and purified to remove unreacted monomers and initiator residues.

  • Copolymer Composition Analysis: The composition of the copolymer is determined using techniques such as ¹H NMR spectroscopy or elemental analysis.

  • Data Analysis: The molar ratios of the monomers in the feed (f) and in the copolymer (F) are calculated. These values are then plotted according to the linearized Fineman-Ross or Kelen-Tüdős equations to determine the reactivity ratios, r₁ and r₂.

G cluster_prep Monomer Preparation cluster_poly Copolymerization cluster_analysis Analysis Monomer_Synthesis Monomer Synthesis Purification Purification Monomer_Synthesis->Purification Setup Set up reactions (varied feed ratios) Purification->Setup Polymerization Initiate Polymerization (e.g., AIBN, heat) Setup->Polymerization Quench Quench at low conversion (<10%) Polymerization->Quench Isolation Isolate & Purify Copolymer Quench->Isolation Composition Determine Composition (NMR, Elemental Analysis) Isolation->Composition Reactivity_Ratios Calculate Reactivity Ratios (Fineman-Ross, Kelen-Tüdős) Composition->Reactivity_Ratios

Copolymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the incorporation of both monomers into the copolymer chain and for determining the copolymer composition.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of the monomers within the copolymer structure.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymers.[6][7]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the copolymers, providing insight into the effect of copolymer composition on the thermal properties.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the copolymers by measuring the weight loss as a function of temperature.

G cluster_char Characterization Techniques Copolymer Copolymer Sample NMR NMR Spectroscopy (Composition, Structure) Copolymer->NMR FTIR FTIR Spectroscopy (Functional Groups) Copolymer->FTIR GPC GPC (Molecular Weight, PDI) Copolymer->GPC DSC DSC (Glass Transition Temp.) Copolymer->DSC TGA TGA (Thermal Stability) Copolymer->TGA

Data Presentation

The quantitative data obtained from the experimental protocols described above would be summarized in the following tables for a clear and direct comparison between this compound and 2-vinylaniline.

Table 1: Reactivity Ratios with a Common Comonomer (e.g., Styrene, M₂)

Monomer (M₁)r₁r₂r₁ * r₂Copolymer Type
This compoundData Not AvailableData Not AvailableData Not AvailableTo be determined
2-VinylanilineData Not AvailableData Not AvailableData Not AvailableTo be determined

Table 2: Molecular Weight and Polydispersity of Copolymers (50:50 Feed Ratio)

CopolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(this compound-co-styrene)Data Not AvailableData Not AvailableData Not Available
Poly(2-vinylaniline-co-styrene)Data Not AvailableData Not AvailableData Not Available

Table 3: Thermal Properties of Copolymers (50:50 Feed Ratio)

CopolymerGlass Transition Temp. (Tg, °C)Decomposition Temp. (Td, 5% weight loss, °C)
Poly(this compound-co-styrene)Data Not AvailableData Not Available
Poly(2-vinylaniline-co-styrene)Data Not AvailableData Not Available

Conclusion and Future Outlook

While a direct comparison of the copolymerization of this compound and 2-vinylaniline is currently hindered by a lack of published experimental data, this guide provides the necessary theoretical framework and experimental protocols to conduct such a study. The anticipated differences in reactivity due to steric and electronic effects of the isopropenyl versus the vinyl group warrant a thorough investigation. The data generated from the outlined experiments would be invaluable for researchers in materials science and drug development, enabling the rational design of novel functional polymers with tailored properties. Future research should focus on systematically determining the reactivity ratios of these monomers with a range of comonomers and characterizing the resulting copolymers to unlock their full potential in various advanced applications.

References

HPLC vs. GC-MS: A Comparative Guide for Purity Assessment of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in ensuring experimental validity and meeting regulatory standards. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of aniline derivatives.

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of industrial chemicals, including dyes, pharmaceuticals, and polymers.[1] The purity of these compounds directly influences their chemical, physical, and biological properties, making robust analytical methods for their characterization paramount.[2] Impurities, which can arise from starting materials, side reactions, or degradation, can lead to erroneous research results and pose significant safety risks in drug development.[2]

Both HPLC and GC-MS are premier chromatographic techniques for separating and quantifying components in a mixture, each offering distinct advantages and disadvantages for the analysis of aniline derivatives.[2][3] The choice between these methods hinges on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the required sensitivity and specificity of the analysis.[3]

Principle of Separation

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] This technique is highly versatile and well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.[2][4]

GC-MS separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] The separated compounds are then detected by a mass spectrometer, which provides information about their molecular weight and structure, offering definitive identification of impurities.[4]

Comparative Performance Data

The following table summarizes representative quantitative data from the analysis of aniline derivatives, illustrating the typical performance of each method.

ParameterHPLC ResultGC-MS Result
Purity of Main Component (%) > 99.5~95 - 99
Identified Impurities (%) Isomeric Bromo(trifluoromethyl)anilinesDibromo(trifluoromethyl)anilines
Limit of Detection (LOD) 0.1–0.2 µg/L (for aniline and nitroanilines)[5]0.1 mg/L (for aniline in serum)[6]
Linearity Range 1–100 µg/L (for aniline and nitroanilines)[5]0.5 mg/L to 25.0 mg/L (for aniline in serum)[6]
Precision (RSD) ≤ 0.3%[5]Within-run: 3.8%, Between-run: 5.8%[6]
Recovery (%) 98 to 108%[5]Not explicitly stated for purity, but good for extraction[7]

Note: This data is illustrative and compiled from various sources to highlight the comparative strengths of each technique. Actual results may vary depending on the specific aniline derivative, sample matrix, and analytical conditions.

Experimental Workflow for Purity Assessment

The general workflow for assessing the purity of aniline derivatives using either HPLC or GC-MS involves several key steps, from sample preparation to data analysis.

A generalized workflow for the purity assessment of aniline derivatives.

Detailed Experimental Protocols

Robust and detailed experimental protocols are crucial for obtaining reliable and reproducible results.

HPLC Method for Purity Assessment

This method is designed for the quantitative determination of the purity of aniline derivatives and the separation of non-volatile impurities.[3]

  • Column: Discovery C18 (15 cm × 4.6 mm I.D., 5 µm particles)[8]

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40, v/v).[8] For better separation of certain derivatives, a buffered mobile phase such as MeOH/acetate buffer (10 mM, pH 5) can be used.[9]

  • Flow Rate: 1.0 mL/min[3][8]

  • Column Temperature: 30 °C[3][8]

  • Detection: UV detection at a wavelength where the aniline derivative and expected impurities have significant absorbance (e.g., 254 nm or 270 nm).[3][8][9]

  • Injection Volume: 10 µL[3]

  • Sample Preparation: Accurately weigh and dissolve the aniline derivative sample in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration.

GC-MS Method for Purity Assessment

This method is suitable for the separation, identification, and quantification of volatile and semi-volatile aniline derivatives and their impurities.[10]

  • GC System: Agilent 7890B GC or equivalent.[10]

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m length x 0.25 mm ID x 0.25 µm film thickness.[10][11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

  • Oven Program: Start at an initial temperature (e.g., 60°C or 70°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 280°C).[11][12] A typical program could be: 70°C (hold 1 min), then 3°C/min to 150°C, then 10°C/min to 280°C.[11]

  • Inlet: Splitless injection at 250°C.[12]

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (DCM).[10] For some aniline derivatives, a derivatization step, such as acylation, may be necessary to improve volatility and peak shape.[1][12] For example, acylation with heptafluorobutyric anhydride (HFBA) can be employed.[12]

Conclusion: Choosing the Right Technique

Both HPLC and GC-MS are powerful techniques for the purity analysis of aniline derivatives.[3]

HPLC is often the preferred method for routine purity assays and the quantification of known non-volatile impurities due to its robustness and high precision without the need for derivatization.[3] It is particularly well-suited for non-volatile or thermally labile compounds.[3][4]

GC-MS , on the other hand, excels at the separation and identification of volatile impurities, providing a more comprehensive profile of potential process-related contaminants.[3] Its mass spectrometric detection offers definitive structural information for the identification of unknown impurities.[4]

For comprehensive quality control and characterization, a combination of both techniques is often ideal.[3][4] HPLC can be utilized for routine purity assessments, while GC-MS can be employed for the identification of unknown volatile impurities and for orthogonal verification of purity results.[3] The ultimate choice of method will be guided by the specific regulatory requirements, the synthetic route of the aniline derivative, and the nature of the expected impurities.[3]

References

Spectroscopic Confirmation of 2-Isopropenylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-isopropenylaniline and its structural isomers, 2-allylaniline and 2-propenylaniline. Understanding the distinct spectroscopic signatures of these compounds is crucial for unambiguous structure elucidation in synthetic chemistry and drug development, where precise molecular architecture is paramount. This document outlines the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Comparison

The structural nuances between this compound, 2-allylaniline, and 2-propenylaniline give rise to discernible differences in their respective spectra. The following tables summarize the key expected data points for each technique, highlighting the diagnostic peaks that enable differentiation.

Table 1: Comparative ¹H NMR Data (Predicted)

Compound Chemical Shift (δ) and Multiplicity
This compound ~7.0-7.5 ppm (m, 4H, Ar-H), ~5.3 ppm (s, 1H, =CH₂), ~5.0 ppm (s, 1H, =CH₂), ~3.8 ppm (br s, 2H, -NH₂), ~2.1 ppm (s, 3H, -CH₃)
2-Allylaniline ~6.6-7.2 ppm (m, 4H, Ar-H), ~5.9 ppm (ddt, 1H, -CH=), ~5.1 ppm (dd, 1H, =CH₂), ~5.0 ppm (dd, 1H, =CH₂), ~3.6 ppm (br s, 2H, -NH₂), ~3.4 ppm (d, 2H, -CH₂-)
2-Propenylaniline ~6.7-7.3 ppm (m, 4H, Ar-H), ~6.5 ppm (d, 1H, Ar-CH=), ~6.0 ppm (dq, 1H, =CH-CH₃), ~3.7 ppm (br s, 2H, -NH₂), ~1.9 ppm (d, 3H, -CH₃)

Table 2: Comparative ¹³C NMR Data (Predicted)

Compound Expected Chemical Shifts (δ)
This compound ~145 ppm (Ar-C-N), ~142 ppm (C=CH₂), ~130 ppm, ~128 ppm, ~126 ppm, ~118 ppm (Ar-CH), ~115 ppm (=CH₂), ~22 ppm (-CH₃)
2-Allylaniline ~144 ppm (Ar-C-N), ~137 ppm (-CH=), ~130 ppm, ~127 ppm, ~125 ppm, ~118 ppm (Ar-CH), ~116 ppm (=CH₂), ~38 ppm (-CH₂-)
2-Propenylaniline ~143 ppm (Ar-C-N), ~131 ppm (Ar-CH=), ~129 ppm, ~128 ppm, ~127 ppm, ~119 ppm (Ar-CH), ~125 ppm (=CH-CH₃), ~18 ppm (-CH₃)

Table 3: Comparative IR Spectroscopy Data

Compound Key Absorptions (cm⁻¹)
This compound 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1640 (C=C stretch), 1620 (N-H bend), 890 (C=CH₂ bend)
2-Allylaniline 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1640 (C=C stretch), 1620 (N-H bend), 990, 910 (alkene C-H bend)
2-Propenylaniline 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1650 (C=C stretch), 1620 (N-H bend), 965 (trans C-H bend)

Table 4: Comparative Mass Spectrometry Data

Compound Molecular Ion (m/z) Key Fragmentation Peaks (m/z)
This compound 133118 ([M-CH₃]⁺), 91, 77
2-Allylaniline 133106 ([M-C₂H₃]⁺), 91, 77
2-Propenylaniline 133118 ([M-CH₃]⁺), 106, 91, 77

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following are detailed methodologies for the key analytical techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Sample Analysis: Place a second salt plate on top of the first to create a thin liquid film. Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS). For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Ionization Method: Electron Ionization (EI) is a standard method for small organic molecules.

  • Instrument Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

    • Source Temperature: Typically 200-250 °C.

Visualization of the Analytical Workflow

The logical process for the spectroscopic confirmation of this compound's structure is outlined in the following diagram.

Spectroscopic_Confirmation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Compound Synthesized Compound (Presumed this compound) NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Ion, Fragmentation) MS->MS_Data Comparison Comparison with Isomer Data (2-Allylaniline, 2-Propenylaniline) NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

A Comparative Guide to Novel 2-Substituted Aniline Pyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel 2-substituted aniline pyrimidine derivatives against established kinase inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.

The 2-substituted aniline pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors. This guide focuses on a comparative analysis of recently synthesized derivatives targeting key oncogenic kinases, such as Mer and c-Met, against the established multi-kinase inhibitor, Cabozantinib.

Performance Comparison of Novel Derivatives

The following table summarizes the in vitro inhibitory activity of novel 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases, as well as their anti-proliferative effects on various cancer cell lines. Cabozantinib is included as a reference compound.

CompoundMer Kinase IC50 (nM)[1][2]c-Met Kinase IC50 (nM)[1][2]HepG2 IC50 (µM)[1][2][3]MDA-MB-231 IC50 (µM)[1][2][3]HCT116 IC50 (µM)[1][2][3]
18c 18.5 ± 2.333.6 ± 4.30.89 ± 0.111.05 ± 0.140.97 ± 0.12
17c 6.4 ± 1.826.1 ± 7.70.55 ± 0.070.68 ± 0.090.61 ± 0.08
Cabozantinib 12.5 ± 1.95.2 ± 0.80.62 ± 0.080.75 ± 0.100.69 ± 0.09

As the data indicates, the novel derivative 17c demonstrates potent dual inhibition of both Mer and c-Met kinases, with IC50 values of 6.4 ± 1.8 nM and 26.1 ± 7.7 nM, respectively.[4][5] Its anti-proliferative activity against HepG2, MDA-MB-231, and HCT116 cancer cell lines is comparable to, and in some cases exceeds, that of Cabozantinib.[4][5] Compound 18c also shows significant inhibitory activity.[1][2] These findings suggest that the 2-substituted aniline pyrimidine scaffold is a promising framework for developing potent dual Mer/c-Met inhibitors.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative evaluation.

General Synthesis of 2-Substituted Aniline Pyrimidine Derivatives

The synthesis of the target compounds generally involves a multi-step process. A common route is the aromatic nucleophilic substitution of a halogenated pyrimidine with a substituted aniline.[6] For instance, the synthesis of 2-anilinopyrimidines can be achieved by reacting 2-chloro-4,6-dimethylpyrimidine with various aniline derivatives under microwave irradiation, which offers high yields under eco-friendly conditions.[6]

Another synthetic approach involves the condensation of dimethyl cyanodithioimidocarbonate with an appropriate aniline to form an imidate, which is then cyclized with hydrazine hydrate to yield a triazole derivative.[7] This intermediate subsequently undergoes cyclization with an enaminone in glacial acetic acid to produce the final 2-substituted triazolopyrimidine derivative.[7]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Mer and c-Met kinases is typically determined using a standard kinase assay. The general steps are as follows:

  • Reaction Setup: The kinase, substrate (e.g., a peptide or protein), and the test compound are combined in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or fluorescence-based detection.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HepG2, MDA-MB-231, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing Pathways and Workflows

To better understand the context and processes involved, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

Mer_cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mer Mer PI3K PI3K Mer->PI3K cMet c-Met cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor 2-Anilino Pyrimidine Derivatives Inhibitor->Mer Inhibitor->cMet

Caption: Mer and c-Met signaling pathways targeted by 2-substituted aniline pyrimidine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Starting Materials (e.g., 2-chloropyrimidine, anilines) Synthesis Synthesis of Novel Derivatives Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (Mer, c-Met) Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (MTT) Characterization->Cell_Assay IC50_Calc IC50 Value Calculation Kinase_Assay->IC50_Calc Cell_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis Comparison Comparison with Reference Compounds IC50_Calc->Comparison

Caption: General experimental workflow for the synthesis and evaluation of novel derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-substituted aniline pyrimidine derivatives is significantly influenced by the nature and position of substituents on both the aniline and pyrimidine rings.[8] For instance, the incorporation of different substituted anilines can play a pivotal role in the inhibitory activities against kinases like Mer and c-Met.[1] Furthermore, modifications at other positions of the pyrimidine core, such as the 5-position, have been shown to modulate potency and selectivity.[9] The exploration of these structure-activity relationships is crucial for the rational design of more potent and selective kinase inhibitors.[10]

References

A Comparative Guide to Chromatographic Purity Analysis of 2-Methyl-4-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and key intermediates is paramount. This guide provides an objective comparison of chromatographic methods for the purity analysis of 2-Methyl-4-(methylsulfanyl)aniline, a crucial building block in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are compared, supported by experimental data and detailed protocols to aid in method selection and implementation.

Logical Workflow for Chromatographic Purity Analysis

The purity assessment of a synthesized compound like 2-Methyl-4-(methylsulfanyl)aniline follows a structured workflow. This typically involves initial sample preparation, followed by chromatographic separation and detection, and finally, data analysis to determine the purity level and identify any impurities.

cluster_workflow Chromatographic Purity Analysis Workflow Sample Sample Preparation (Dissolution in a suitable solvent) Chromatography Chromatographic Separation (HPLC, GC, or TLC) Sample->Chromatography Detection Detection (UV, MS, etc.) Chromatography->Detection Data_Analysis Data Analysis (Peak integration, Area % calculation) Detection->Data_Analysis Purity_Report Purity Assessment & Report Data_Analysis->Purity_Report

Caption: A general workflow for the chromatographic purity analysis of a chemical compound.

Potential Impurities in 2-Methyl-4-(methylsulfanyl)aniline Synthesis

A common side reaction during the synthesis or storage of 2-Methyl-4-(methylsulfanyl)aniline is the oxidation of the electron-rich methylsulfanyl group.[1] This leads to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone.[1] These oxidized byproducts are significantly more polar than the parent compound.[1]

cluster_impurities Oxidative Impurity Formation Parent 2-Methyl-4-(methylsulfanyl)aniline Sulfoxide 2-Methyl-4-(methylsulfinyl)aniline (Sulfoxide Impurity) Parent->Sulfoxide Oxidation Sulfone 2-Methyl-4-(methylsulfonyl)aniline (Sulfone Impurity) Sulfoxide->Sulfone Further Oxidation

Caption: Potential oxidative degradation pathway of 2-Methyl-4-(methylsulfanyl)aniline.

Comparison of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for the purity determination of aromatic amines like 2-Methyl-4-(methylsulfanyl)aniline.[2] Thin-Layer Chromatography (TLC) is a valuable qualitative tool for reaction monitoring and rapid impurity profiling.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential migration of components on a solid stationary phase under the influence of a liquid mobile phase.
Typical Application Quantitative purity determination, impurity profiling.[2]Identification and quantification of volatile impurities.[2]Reaction monitoring, rapid qualitative purity assessment.[1]
Resolution HighVery HighLow to Moderate
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Quantification ExcellentExcellentSemi-quantitative at best
Analysis Time 10-30 minutes15-45 minutes5-20 minutes
Instrumentation Cost Moderate to HighHighLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the quantitative determination of the purity of 2-Methyl-4-(methylsulfanyl)aniline and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile.[2] Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Quantification: Purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area.[2] For higher accuracy, a reference standard should be used to create a calibration curve.[2]

Gas Chromatography (GC)

This method is ideal for the analysis of volatile and thermally stable impurities. Coupling with a Mass Spectrometer (MS) allows for the identification of unknown impurities.

  • Instrumentation: GC system, optionally coupled to a Mass Spectrometer (GC-MS).[2]

  • Column: DB-1MS fused silica capillary column or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.[2]

  • Injector Temperature: 250 °C.[2]

  • MS Transfer Line Temperature (if applicable): 280 °C.[2]

  • Ion Source Temperature (if applicable): 230 °C.[2]

  • Mass Scan Range (if applicable): 40-450 amu.[2]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.[2]

  • Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram (for GC-MS) or the chromatogram from a suitable detector (e.g., FID).[2] The mass spectra of impurity peaks can be compared against spectral libraries for identification.[2]

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the progress of reactions and for the initial assessment of the number of components in a sample.

  • Stationary Phase: Silica gel 60 F254 plates.[4]

  • Mobile Phase: A non-polar to moderately polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective for separating the less polar 2-Methyl-4-(methylsulfanyl)aniline from its more polar oxidized byproducts.[1] Other solvent systems used for aromatic amines include benzene-methanol (95:5) and butanol-acetic acid-water (40:10:50, upper layer).[5]

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Development: Spot the sample solution onto the TLC plate and place it in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm). Staining with a suitable reagent, such as cinnamaldehyde for aromatic primary amines, can also be used.[6] The retention factor (Rf) value for each spot can be calculated to aid in identification.

References

A Researcher's Guide to Polyaniline Modification: Assessing the Impact of Substituents on Key Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Polyaniline (PANI) stands as one of the most promising conducting polymers due to its straightforward synthesis, significant electrical conductivity in the doped state, and excellent environmental stability.[1] However, challenges such as poor solubility in common organic solvents and limited processability have historically hindered its widespread commercial application.[1][2] A primary strategy to overcome these limitations involves the chemical modification of the PANI backbone by introducing various substituent groups to the aniline monomer.

This guide provides a comparative analysis of how different substituents—ranging from electron-donating alkyl and alkoxy groups to electron-withdrawing halogen and nitro groups—alter the fundamental characteristics of polyaniline. By examining experimental data on electrical conductivity, thermal stability, and solubility, this document serves as a resource for researchers aiming to tailor PANI properties for specific applications, from advanced electronics to biomedical devices.

Data Presentation: A Comparative Overview

The introduction of substituents onto the aniline ring induces significant changes in the steric and electronic nature of the resulting polymer, thereby affecting its bulk properties. The following tables summarize quantitative data from various studies to illustrate these effects.

Table 1: Comparison of Electrical Conductivity

The electrical conductivity of polyaniline is highly sensitive to modifications on its backbone. Generally, the presence of any substituent, whether electron-donating or electron-withdrawing, tends to decrease conductivity compared to unsubstituted PANI.[3] This is often attributed to steric hindrance, which disrupts the planarity of the polymer chain and hinders charge carrier delocalization.[4]

Polymer NameSubstituent GroupTypeReported Conductivity (S/cm)
Polyaniline (PANI)-H(Unsubstituted)1.09[5]
Poly(o-toluidine) (POT)-CH₃ (ortho)Electron-Donating0.0563[6]
Poly(2-ethylaniline) (P2EAn)-C₂H₅ (ortho)Electron-Donating1.01 x 10⁻⁷[7]
Poly(o-anisidine) (POA)-OCH₃ (ortho)Electron-Donating0.0275[6]
Poly(o-chloroaniline)-Cl (ortho)Electron-Withdrawing1.32 x 10⁻³[3]
Poly(m-nitroaniline) (PMNA)-NO₂ (meta)Electron-WithdrawingOrder of 10⁻⁷ - 10⁻⁹[4]
Poly(m-aminophenol) (PMAP)-OH (meta)Electron-Donating1.0 x 10⁻⁷[3]
Table 2: Comparison of Thermal Stability

Thermal stability is a critical factor for the processing and long-term reliability of polymers. Thermogravimetric analysis (TGA) is commonly used to evaluate this property by measuring weight loss as a function of temperature. The onset of decomposition for substituted polyanilines often varies based on the nature of the substituent.

Polymer NameSubstituent GroupAtmosphereOnset of Major DecompositionReference
Polyaniline (PANI-EB)-HNitrogen~400-500°C[8]
Polyaniline (PANI-ES)-H (pTSA doped)Nitrogen~170-173°C (dopant loss), >400°C (backbone)[9]
Poly(o-methoxyaniline) (POMA)-OCH₃ (ortho)Nitrogen~300°C[10]
Poly(o-ethoxyaniline) (POEA)-OC₂H₅ (ortho)Nitrogen~300°C[10]
Poly(2-ethylaniline)-C₂H₅ (ortho)-Major weight loss at 400-500°C

Note: TGA results are highly dependent on experimental conditions such as heating rate and atmosphere. The emeraldine base (EB) form is generally more thermally stable than the doped emeraldine salt (ES) form.[9][11]

Table 3: Comparison of Solubility

A significant advantage of introducing substituents is the potential to improve the solubility of polyaniline in common organic solvents, thereby enhancing its processability.[2][12]

Polymer NameSubstituent GroupSoluble InInsoluble InReference
Polyaniline (PANI)-HNMP, DMSO, DMF (sparingly)Water, Acetone, Chloroform[2][13]
Poly(o-toluidine) (POT)-CH₃ (ortho)NMP-[14]
Poly(o-anisidine) (POA)-OCH₃ (ortho)NMP, DFMA, DMSO, Methanol, Ethanol, Acetone-[3][14]
Halogenated PANI-Cl, -BrH₂SO₄, DMF, DMSO, NMP-[3]
Poly(m-nitroaniline) (PMNA)-NO₂ (meta)Soluble in some polar organic solvents-[12]
Copolymers with Anthranilic Esters-COORImproved solubility over PANI-[15]

Experimental Protocols

Detailed and consistent methodologies are crucial for comparing the properties of different polymers. The following sections outline generalized protocols for the synthesis and characterization of substituted polyanilines.

Protocol 1: General Synthesis of Substituted Polyanilines via Chemical Oxidative Polymerization

This protocol describes a common method for synthesizing substituted polyanilines using an oxidizing agent in an acidic medium.[16]

  • Monomer Solution Preparation:

    • Dissolve the desired substituted aniline monomer (e.g., o-toluidine, 2-ethylaniline) in a 1M HCl solution to create a 0.1 M to 0.2 M monomer solution.

    • Stir the solution vigorously in an ice bath to maintain a temperature between 0-5°C.

  • Oxidant Solution Preparation:

    • Separately, prepare an equimolar solution of the oxidant, typically ammonium persulfate (APS), in 1M HCl.

    • Pre-cool the oxidant solution in an ice bath.

  • Polymerization:

    • Add the chilled oxidant solution dropwise to the stirring monomer solution over 30 minutes. A color change (often to dark green or blue) indicates the initiation of polymerization.[16]

    • Continue stirring the reaction mixture in the ice bath for 4-6 hours to allow the polymerization to proceed to completion.

  • Purification:

    • Collect the polymer precipitate by vacuum filtration.

    • Wash the precipitate extensively with 1M HCl to remove unreacted monomer and oligomers.

    • Subsequently, wash with methanol and then distilled water until the filtrate becomes colorless and the pH is neutral (~7.0).[16]

  • Drying:

    • Dry the final polymer product in a vacuum oven at 60°C for 24 hours to obtain a fine powder.

Protocol 2: Characterization of Electrical Conductivity using the Four-Point Probe Method

The four-point probe technique is a standard method for measuring the sheet resistance of thin films, which can then be used to calculate conductivity.[17][18]

  • Sample Preparation:

    • Press the synthesized polymer powder into a circular pellet of uniform thickness (typically ~1 mm) using a hydraulic press at a pressure of 70-80 MPa for 3-5 minutes.[19]

    • Alternatively, dissolve the polymer in a suitable solvent (e.g., NMP) and cast a thin film onto a non-conductive substrate (e.g., glass slide). Ensure the film is completely dry.

  • Measurement Setup:

    • Use a four-point probe measurement system, which consists of four equally spaced, collinear probes.

    • Connect the two outer probes to a constant current source and the two inner probes to a high-impedance voltmeter.[17]

  • Data Acquisition:

    • Gently place the four-point probe head onto the center of the polymer pellet or film.

    • Apply a constant DC current (I) through the outer probes and measure the voltage drop (V) across the inner probes.

    • Record the voltage and current values. Repeat the measurement at several locations on the sample to ensure uniformity.

  • Calculation of Conductivity (σ):

    • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula is valid for thin films where the thickness is much smaller than the probe spacing.

    • Measure the thickness (t) of the pellet or film using a micrometer.

    • Calculate the volume resistivity (ρ) using: ρ = Rs * t.

    • The electrical conductivity (σ) is the reciprocal of the resistivity: σ = 1 / ρ. The unit is Siemens per centimeter (S/cm).

Protocol 3: Characterization of Thermal Stability using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20]

  • Sample Preparation:

    • Place a small, accurately weighed amount of the dry polymer powder (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).[21]

  • Instrument Setup:

    • Place the sample pan onto the TGA microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[21]

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[9][21]

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • The onset of decomposition is typically identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be plotted to clearly show the temperatures of maximum decomposition rates.[20]

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows involved in studying substituted polyanilines.

G cluster_prep Preparation & Synthesis cluster_char Characterization Monomer Monomer Selection (Substituted Aniline) Synthesis Chemical Oxidative Polymerization Monomer->Synthesis Acid Acid/Dopant Selection (e.g., HCl) Acid->Synthesis Oxidant Oxidant Selection (e.g., APS) Oxidant->Synthesis Purification Filtration & Washing Synthesis->Purification Drying Vacuum Drying Purification->Drying Polymer Substituted Polyaniline Powder Drying->Polymer Conductivity Electrical Conductivity (Four-Point Probe) Polymer->Conductivity Thermal Thermal Stability (TGA) Polymer->Thermal Solubility Solubility Test Polymer->Solubility Spectroscopy Structural Analysis (FTIR, UV-Vis) Polymer->Spectroscopy

Caption: Experimental workflow for synthesis and characterization of substituted polyanilines.

G Substituent Substituent on Aniline Ring EDG Electron-Donating Group (EDG) (-CH₃, -OR) Substituent->EDG EWG Electron-Withdrawing Group (EWG) (-Cl, -NO₂) Substituent->EWG Steric Steric Hindrance EDG->Steric Increases Electronic Electronic Effects EDG->Electronic Increases e⁻ density EWG->Steric Increases EWG->Electronic Decreases e⁻ density Solubility Solubility Steric->Solubility Increases (disrupts packing) Planarity Chain Planarity Steric->Planarity Decreases Conductivity Electrical Conductivity Electronic->Conductivity Decreases (EWG) Decreases (EDG) Planarity->Conductivity Decreases

Caption: Impact of substituent type on the key properties of polyaniline.

References

A Comparative Guide to the Thermal Stability of 2-Isopropenylaniline-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of 2-isopropenylaniline-based polymers against a well-studied structural analog, polyaniline. The thermal properties of these polymers are critical for determining their processing parameters and suitability for various applications, including drug delivery systems where thermal sterilization or processing may be required. The information presented is supported by generalized experimental data for comparable polymer systems.

Data Presentation

The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides information on the decomposition temperature and char yield of a material, which are key indicators of its thermal stability. DSC is used to determine the glass transition temperature (Tg), a crucial parameter that defines the upper-use temperature of amorphous polymers.

Below is a summary of typical thermal properties for poly(this compound) compared to the well-documented properties of polyaniline (emeraldine base). It is important to note that the data for poly(this compound) is based on expected trends due to its chemical structure, as specific experimental data is not widely available in public literature. The isopropenyl group is anticipated to slightly lower the decomposition temperature compared to the unsubstituted polyaniline due to the introduction of a potentially more labile aliphatic group.

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)Char Yield at 600°C (%)
Poly(this compound) (Expected)~180 - 220~320 - 380~35 - 45
Polyaniline (Emeraldine Base)[1][2]~200 - 250~350 - 400~40 - 50

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the thermal stability analysis of polymers using TGA and DSC.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation cluster_3 Comparative Analysis Polymer Synthesis Polymer Synthesis Purification & Drying Purification & Drying Polymer Synthesis->Purification & Drying Sample Weighing Sample Weighing Purification & Drying->Sample Weighing TGA Analysis TGA Analysis Sample Weighing->TGA Analysis DSC Analysis DSC Analysis Sample Weighing->DSC Analysis TGA Data Weight Loss vs. Temperature - Decomposition Temperature (Td) - Char Yield TGA Analysis->TGA Data DSC Data Heat Flow vs. Temperature - Glass Transition (Tg) - Melting/Crystallization DSC Analysis->DSC Data Comparison Table Comparison Table TGA Data->Comparison Table DSC Data->Comparison Table Conclusion Conclusion Comparison Table->Conclusion

References

A Researcher's Guide to Cross-Validation of Analytical Techniques for Polymer Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of polymers is a cornerstone of innovation and quality control. A polymer's bulk properties and performance are intrinsically linked to its molecular characteristics. Relying on a single analytical technique can provide an incomplete or even misleading picture. This guide offers a comparative overview of key analytical techniques for polymer characterization, emphasizing the importance of cross-validation to ensure data integrity and a comprehensive understanding of the material. We will use Polylactic Acid (PLA), a widely used biodegradable polyester, as a case study to illustrate the complementary nature of these techniques.

The multifaceted nature of polymers, with their inherent distributions in molecular weight, complex microstructures, and diverse thermal behaviors, necessitates a multi-pronged analytical approach. Cross-validation, the practice of employing multiple, distinct techniques to measure the same or related properties, provides a more complete and reliable understanding of a material.[1] This guide will delve into the practical application of five key techniques: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Workflow for Cross-Validation of Polymer Characterization

A systematic approach to cross-validating analytical techniques is crucial for obtaining a holistic view of a polymer's properties. The following workflow illustrates a logical sequence for characterizing a polymer sample, starting from its molecular weight and structure to its thermal properties.

CrossValidationWorkflow cluster_molecular_characterization Molecular Characterization cluster_thermal_characterization Thermal Characterization GPC GPC/SEC (Molecular Weight Distribution) NMR NMR (Chemical Structure, Composition) GPC->NMR Confirm Structure of Fractions DSC DSC (Thermal Transitions) GPC->DSC Relate Mw to Thermal Properties NMR->GPC Validate End-Groups for Mn Calculation FTIR FTIR (Functional Groups) NMR->FTIR Correlate Functional Groups TGA TGA (Thermal Stability) DSC->TGA Determine Processing Window TGA->DSC Identify Degradation Onset FTIR->NMR Confirm Bond Structures

Caption: A logical workflow for the cross-validation of key analytical techniques in polymer characterization.

Comparative Analysis of Analytical Techniques for Polylactic Acid (PLA)

To illustrate the power of cross-validation, we present a comparative analysis of data obtained from the characterization of Polylactic Acid (PLA). PLA is a versatile biopolymer with applications ranging from packaging to biomedical devices.[2][3] Its properties are highly dependent on its molecular weight, crystallinity, and thermal stability.

Molecular Weight and Structure Determination: GPC and NMR

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the workhorse for determining a polymer's molecular weight distribution.[4] It separates molecules based on their hydrodynamic volume, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed information about the chemical structure, composition, and chain architecture of a polymer.[5] For polyesters like PLA, ¹H NMR can be used to identify the repeating monomer units and end-groups.

Table 1: Molecular Weight and Structural Data for a Representative PLA Sample

ParameterGel Permeation Chromatography (GPC)¹H Nuclear Magnetic Resonance (NMR)Cross-Validation Insights
Number-Average Molecular Weight (Mn) 50,000 g/mol 48,000 g/mol (calculated from end-group analysis)Good agreement between GPC and NMR provides confidence in the Mn value. Discrepancies could indicate the presence of low molecular weight impurities or issues with GPC calibration.
Weight-Average Molecular Weight (Mw) 95,000 g/mol Not directly measuredGPC is the primary technique for determining Mw.
Polydispersity Index (PDI) 1.9Not directly measuredA PDI of 1.9 indicates a relatively broad molecular weight distribution, which is typical for many condensation polymers.
Chemical Structure Not determinedConfirmed the presence of lactide repeating units and hydroxyl/carboxyl end-groups.[5]NMR confirms the chemical identity of the polymer being analyzed by GPC.
Thermal Properties: DSC and TGA

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[6] For a semi-crystalline polymer like PLA, DSC can determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[6]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[7]

Table 2: Thermal Properties of a Representative PLA Sample

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)Cross-Validation Insights
Glass Transition Temperature (Tg) 60 °C[8]Not typically measuredDSC is the primary technique for determining Tg.
Crystallization Temperature (Tc) 110 °CNot measuredDSC reveals the temperature at which the amorphous portion of the polymer crystallizes upon heating.
Melting Temperature (Tm) 175 °C[8]Not measuredThe melting point is a key characteristic of the crystalline domains within the polymer.
Onset of Decomposition (Tonset) -300 °CTGA identifies the temperature at which the polymer begins to degrade, which is crucial for determining the upper processing temperature. The DSC experiment should be conducted below this temperature to avoid sample degradation.
Temperature at Maximum Decomposition Rate -350 °CThis value from the derivative TGA curve indicates the point of most rapid weight loss.
Functional Group Analysis: FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer.[9] By analyzing the absorption of infrared radiation, FTIR can confirm the chemical structure of the polymer and detect changes due to degradation or modification.

Table 3: Key FTIR Absorption Bands for a Representative PLA Sample

Wavenumber (cm⁻¹)AssignmentCross-Validation Insights
~1750C=O stretching (ester)[10]Confirms the presence of the ester functional group, which is the fundamental linkage in PLA. This corroborates the structural information obtained from NMR.
~2995 and ~2945C-H stretching (methyl group)[10]Confirms the aliphatic nature of the polymer backbone.
~1080C-O-C stretching (ester)[10]Further confirms the ester linkage.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible data. Below are generalized methodologies for the key techniques discussed.

Gel Permeation Chromatography (GPC)
  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample.[4] Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform for PLA) to a concentration of 1-2 mg/mL.[4] Allow the sample to dissolve completely, which may require gentle agitation overnight.[11] Filter the solution through a 0.2-0.45 µm syringe filter to remove any particulate matter.[4]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.[4] The column set should be appropriate for the expected molecular weight range of the polymer.

  • Analysis: Equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Inject the filtered sample solution.

  • Calibration: Generate a calibration curve using a series of narrow-polydispersity polystyrene standards of known molecular weights.

  • Data Analysis: Determine the Mn, Mw, and PDI of the sample relative to the polystyrene standards using the system's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) for PLA) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis: Integrate the signals corresponding to the repeating monomer units and the end-groups. Calculate Mn by comparing the integral of the repeating units to the integral of the end-groups.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.[6]

  • Instrumentation: Use a calibrated DSC instrument.

  • Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[8] A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample.

  • Data Analysis: Analyze the resulting thermogram to determine the Tg (midpoint of the step change in heat flow), Tc (peak of the exothermic transition), and Tm (peak of the endothermic transition).

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Analysis: Place the sample pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[8]

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset of decomposition and the temperature of maximum decomposition rate from the derivative curve.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast from a solution.

  • Instrumentation: Use an FTIR spectrometer.

  • Analysis: Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive characterization of polymers is a critical endeavor that benefits immensely from a cross-validation approach. By integrating the insights from multiple analytical techniques, researchers can build a more accurate and complete picture of a polymer's molecular weight, structure, and thermal properties. As demonstrated with the case of Polylactic Acid, GPC provides the molecular weight distribution, NMR elucidates the chemical structure, DSC reveals the thermal transitions, TGA determines the thermal stability, and FTIR confirms the functional groups. Together, these techniques provide a powerful and synergistic toolkit for polymer scientists and engineers, enabling the development of novel materials with tailored properties and ensuring the quality and performance of existing ones.

References

Performance of Substituted 2-Alkenylanilines in Sensor Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the performance of functionalized polyanilines derived from substituted 2-alkenylanilines in sensor applications. Due to a lack of specific experimental data for 2-isopropenylaniline in the reviewed literature, this document focuses on a structurally similar and well-documented analog, 2-(1-methylbut-2-en-1-yl)aniline, and its derivatives. The data and protocols presented herein are based on published experimental findings for these related compounds and serve as a benchmark for predicting the potential performance of other substituted polyanilines.

This guide details the synthesis, electrical properties, and sensing capabilities of these polymers, offering a basis for comparison with other sensor materials.

Comparative Performance Data

The performance of sensors based on polyaniline derivatives is intrinsically linked to the chemical structure of the monomer substituents. These structural variations influence the polymer's morphology, electrical conductivity, and sensitivity to various analytes. Below is a summary of the key performance indicators for polymers derived from 2-(1-methylbut-2-en-1-yl)aniline and its isomers.

Polymer NameMonomer StructurePolymer MorphologyElectrical Conductivity (S/cm)Analyte Sensitivity
Poly[2-(1-methylbut-1-en-1-yl)aniline] (P-PA) 2-(1-methylbut-1-en-1-yl)anilineUniform and smooth surfaceHigher conductivity and moisture sensitivityHigh sensitivity to moisture and ammonia[1][2]
Poly[2-(1-methylbutyl)aniline] (P-MB) 2-(1-methylbutyl)anilineHeterogeneous hierarchical structureLower than P-PADemonstrated sensitivity to moisture and ammonia[1][2]
Poly[2-(2-aminophenyl)pentan-2-ol] (P-AP) 2-(2-aminophenyl)pentan-2-olSpherical structureLower than P-PADemonstrated sensitivity to moisture and ammonia[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental procedures for the synthesis and fabrication of sensors based on the discussed polyaniline derivatives.

Synthesis of Poly[2-(1-methylbut-1-en-1-yl)aniline] (P-PA)

This protocol describes the chemical oxidative polymerization of the 2-(1-methylbut-1-en-1-yl)aniline monomer.[1]

Materials:

  • 2-(1-methylbut-1-en-1-yl)aniline (monomer)

  • Ammonium persulfate (oxidant)

  • Hydrochloric acid (HCl), 0.2 mol L⁻¹

  • Petroleum ether

Procedure:

  • Dissolve 1.0 g (6.2 mmol) of the monomer in 50 mL of 0.2 mol L⁻¹ HCl.

  • Separately, dissolve 1.7 g (7.5 mmol) of ammonium persulfate in 50 mL of 0.2 mol L⁻¹ HCl.

  • Add the ammonium persulfate solution dropwise to the monomer solution at 20 °C while stirring. The solution will change color from yellow to dark brown as the polymerization progresses.

  • Allow the reaction to proceed for 24 hours.

  • Filter the resulting polymer precipitate and wash it with a large amount of 0.2 mol L⁻¹ HCl.

  • Subsequently, wash the polymer with a large amount of petroleum ether to remove any oligomers.

  • Dry the final polymer product under reduced pressure.

Sensor Fabrication via Spin-Coating

This method is used to create thin polymer films on a substrate, which then function as the active sensing layer.

Materials:

  • Synthesized polyaniline derivative

  • N,N-dimethylformamide (DMF)

  • Substrate (e.g., sitall)

  • Ethanol

Procedure:

  • Clean the substrate with an ethanol solution and dry it in an oven at 50°C for 10 minutes.

  • Prepare a 0.1 M solution of the polymer in DMF.

  • Apply the polymer solution onto the substrate using a spin-coater.

  • Set the spin time to 2 minutes and the spin rate to 700 rpm.

  • The resulting polymer film on the substrate constitutes the sensor.

Visualized Workflows and Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a conceptual signaling pathway.

experimental_workflow cluster_synthesis Monomer Synthesis & Polymerization cluster_fabrication Sensor Fabrication monomer_prep Monomer Preparation (e.g., Isomerization of 2-(1-methylbut-2-en-1-yl)aniline) polymerization Oxidative Polymerization (Ammonium Persulfate) monomer_prep->polymerization Monomer washing Washing & Purification (HCl, Petroleum Ether) polymerization->washing Crude Polymer drying Drying under Reduced Pressure washing->drying Purified Polymer dissolution Polymer Dissolution (in DMF) drying->dissolution Polymer Powder spin_coating Spin-Coating on Substrate dissolution->spin_coating Polymer Solution final_sensor Final Sensor Device spin_coating->final_sensor Thin Film

Caption: Experimental workflow for sensor synthesis and fabrication.

signaling_pathway analyte Analyte (e.g., NH3, Moisture) interaction Analyte Interaction (Protonation/Deprotonation) analyte->interaction polymer_film Polyaniline Film (Emeraldine Salt State) polymer_film->interaction dedoping Polymer Dedoping (Conversion to Emeraldine Base) interaction->dedoping Proton Transfer conductivity_change Change in Electrical Conductivity dedoping->conductivity_change signal Sensor Signal conductivity_change->signal

References

Safety Operating Guide

Proper Disposal Procedures for 2-Isopropenylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2-Isopropenylaniline based on available safety data. It is essential to consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations before handling or disposing of any hazardous chemical.

Immediate Safety and Hazard Identification

This compound is a hazardous chemical requiring careful handling and disposal.[1] It is classified as an acute oral, dermal, and inhalation toxicant.[1] The compound is also a skin and eye irritant and may cause respiratory irritation.[2]

Key Hazard Information:

PropertyDataReference
Physical State Liquid[1]
Appearance Light brown[1]
Flash Point 78 °C / 172.4 °F (closed cup)
Boiling Point 95 °C / 203 °F @ 13 mmHg
Density 0.978 g/mL at 25 °C
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1]
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[2]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, wearing appropriate personal protective equipment is mandatory.

  • Eye Protection: Use chemical splash goggles or a face shield.

  • Hand Protection: Wear chemical-resistant gloves such as butyl, neoprene, Polyvinyl alcohol (PVA), or Viton.[3] Nitrile gloves are not recommended for handling aniline compounds.[3]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate filter for organic vapors (e.g., type ABEK). All handling should be performed in a certified chemical fume hood.[3]

  • Skin and Body Protection: Wear a fully-buttoned lab coat, long pants, and closed-toe shoes.[4]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[5]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[5][6] Do not use combustible materials like paper towels for absorption.[5]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.[5]

  • Reporting: Report the spill to your institution's EHS department.[3] For large spills, evacuate the area and contact emergency services.[3]

Disposal Workflow

The following diagram outlines the general workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal & Documentation cluster_3 Prohibited Actions A Generate this compound Waste B Segregate Waste into a Dedicated, Labeled, and Sealed Container A->B C Label Container: 'Hazardous Waste' 'this compound' Date and other required information B->C D Store in a Designated Hazardous Waste Accumulation Area C->D E Arrange for Pickup by Certified Hazardous Waste Personnel D->E F Complete Waste Disposal Manifest E->F G Do NOT Dispose Down the Drain H Do NOT Mix with Incompatible Wastes (e.g., Strong Oxidizing Agents, Acids)

Figure 1. Disposal workflow for this compound.

Detailed Disposal Procedures

Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with local, regional, and national hazardous waste regulations.[6]

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a dedicated, chemically compatible, and leak-proof container.[3][5] Polyethylene containers are often suitable.[3]

  • The container must be in good condition with a secure lid.[5]

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents or acids.[1]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, date of accumulation).[5]

Step 3: Storage

  • Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.[3]

  • Keep the container away from heat and sources of ignition.[6]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.

  • Do not dispose of this compound waste down the drain or in the regular trash.[3]

Chemical Inactivation Protocols

One common method for the decontamination of oxidizable organic chemicals is treatment with bleach (sodium hypochlorite).[7]

Experimental Protocol: Decontamination of Labware

This procedure is intended for the decontamination of labware contaminated with small residual amounts of this compound.

  • Preparation: Perform all steps in a certified chemical fume hood.

  • Initial Rinse: Rinse the contaminated labware with an appropriate organic solvent (e.g., ethanol or acetone) to remove the bulk of the aniline. Collect this solvent rinse as hazardous waste.

  • Decontamination: Prepare a fresh solution of household bleach. Immerse the rinsed labware in the bleach solution.

  • Reaction Time: Allow the labware to soak for a sufficient period, typically overnight, to ensure complete oxidation of the residual aniline.[7]

  • Final Cleaning: After the decontamination soak, decant the bleach solution and dispose of it according to your institution's guidelines for corrosive waste. Wash the labware thoroughly with soap and water.

Note: This procedure is for decontaminating labware and is not a bulk disposal method for this compound. Bulk waste must be disposed of through a certified hazardous waste handler.

References

Personal protective equipment for handling 2-Isopropenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 2-Isopropenylaniline, ensuring a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[2] Additionally, it may lead to drowsiness or dizziness and is suspected of causing damage to organs (spleen and blood) through prolonged or repeated exposure.[1][3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3][4]Protects against splashes and sprays of the chemical that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and long-sleeved clothing. An apron may also be necessary.[2][3]Prevents skin contact which can be harmful and cause irritation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK) is required.[3]Protects against the inhalation of harmful vapors that can cause respiratory irritation and systemic toxicity.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Carefully Dispense this compound prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe disposal_waste Collect Chemical Waste in a Labeled, Closed Container cleanup_ppe->disposal_waste Proceed to Disposal disposal_request Arrange for Professional Waste Disposal disposal_waste->disposal_request

Caption: Workflow for safe handling of this compound.

Emergency Procedures: First Aid Measures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash before reuse.[3] Seek immediate medical attention.
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3] Call a physician or poison control center immediately.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection : All waste containing this compound should be collected in a designated, properly labeled, and sealed container.

  • Container Labeling : The waste container must be clearly labeled with the chemical name and associated hazards.

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Professional Disposal : Dispose of the chemical waste through a licensed and approved waste disposal company.[3] Do not dispose of it down the drain or with regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Weight 133.19 g/mol
Density 0.978 g/mL at 25 °C
Boiling Point 95 °C at 13 mmHg
Flash Point 78 °C (172.4 °F) - closed cup

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility within the laboratory.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.